2-Methyl-1,4-diazepane
Description
The exact mass of the compound 2-Methyl-1,4-diazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLPKVQSAHVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616573 | |
| Record name | 2-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65974-17-6 | |
| Record name | 2-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis Pathways for 2-Methyl-1,4-diazepane
Executive Summary
2-Methyl-1,4-diazepane (homopiperazine derivative) is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in kinase inhibitors (e.g., Fasudil analogs), antihistamines, and antipsychotics. The introduction of the methyl group at the C2 position breaks the symmetry of the homopiperazine ring, creating a chiral center that significantly influences binding affinity and metabolic stability.
This guide details two distinct synthetic philosophies:
-
The Ring Expansion Route (Schmidt Reaction): A scalable, industrial approach yielding racemic mixtures, ideal for early-stage diversity generation.
-
The Chiral Construction Route (Fukuyama-Mitsunobu): A precision methodology starting from the chiral pool (amino alcohols), essential for late-stage lead optimization where enantiopurity is non-negotiable.
Part 1: Retrosynthetic Analysis
To design a robust synthesis, we must first deconstruct the target. The seven-membered ring is entropically difficult to close compared to five- or six-membered rings. Therefore, strategies either rely on expanding a pre-formed six-membered ring or using high-dilution/template techniques to favor cyclization.
Figure 1: Retrosynthetic disconnection showing the two primary logic paths: Ring Expansion (Red) and Chiral Cyclization (Green).
Part 2: The Industrial Standard (Schmidt Rearrangement)
Best for: Scale-up, racemic scaffold generation, cost-efficiency.
The Schmidt reaction offers the most direct access to the diazepane core by inserting a nitrogen atom into a 4-piperidone derivative. This method leverages the thermodynamic stability of the six-membered precursor before expanding it.
Mechanism & Regioselectivity
The critical challenge in this pathway is regioselectivity .[1] Treating 1-benzyl-3-methyl-4-piperidone with hydrazoic acid (
In 3-substituted-4-piperidones, this often results in a mixture of isomers:
-
Isomer A (Migration of C3): Yields 2-methyl-1,4-diazepan-5-one.
-
Isomer B (Migration of C5): Yields 7-methyl-1,4-diazepan-5-one.
Note: Experimental evidence suggests that electronic stabilization of the migrating carbocation character often favors migration of the more substituted carbon (C3), but steric bulk can invert this preference depending on the specific N-protecting group.
Protocol: Synthesis of Racemic 2-Methyl-1,4-diazepane
Step 1: Schmidt Rearrangement
-
Reagents: 1-Benzyl-3-methyl-4-piperidone, Sodium Azide (
), Polyphosphoric Acid (PPA) or Methanesulfonic acid ( ). -
Safety Warning:
is volatile and explosive. Maintain strict temperature control and use a scrubber.
-
Dissolve 1-benzyl-3-methyl-4-piperidone (1.0 eq) in Methanesulfonic acid (10 vol) at 0°C.
-
Add
(1.2 eq) portion-wise over 1 hour, ensuring internal temperature remains < 10°C. -
Allow the mixture to warm to room temperature and stir for 12 hours. Evolution of
gas indicates reaction progress. -
Workup: Pour onto crushed ice/water. Basify to pH 10 with 50% NaOH (cooling required). Extract with Dichloromethane (DCM).
-
Purification: The crude lactam mixture is often used directly or separated via flash chromatography (EtOAc/MeOH).
Step 2: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (
), THF.
-
Suspend
(2.5 eq) in anhydrous THF under Argon. -
Add the lactam intermediate (dissolved in THF) dropwise at 0°C.
-
Reflux for 6–12 hours. The amide carbonyl is reduced to the methylene group.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Concentrate the filtrate to yield the oily amine.
Step 3: Debenzylation (Optional)
-
Reagents:
, Pd/C (10%), Methanol. -
Perform standard hydrogenolysis to remove the benzyl group if the free secondary amine is required.
Part 3: The Precision Route (Chiral Synthesis)
Best for: Drug candidates, SAR studies requiring specific enantiomers.
When a specific enantiomer (e.g., (R)-2-methyl-1,4-diazepane) is required, the Schmidt route's resolution steps become yield-limiting. The Fukuyama-Mitsunobu strategy allows for the construction of the ring from chiral amino alcohols with complete retention of stereochemistry.
Strategic Workflow
This route utilizes the "Nosyl" (2-nitrobenzenesulfonyl) protecting group, which serves two purposes:
-
Activates the nitrogen for alkylation (reducing pKa).
-
Allows for clean deprotection under mild conditions (thiol/base) unlike the harsh conditions required for Tosyl groups.
Figure 2: Chiral synthesis workflow utilizing the Fukuyama-Mitsunobu cyclization.
Detailed Protocol
Step 1: Preparation of the Linear Precursor
-
React (S)-2-aminopropan-1-ol with 2-nitrobenzenesulfonyl chloride (
) to form the N-Nosyl derivative. -
Separately, prepare N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.
-
Couple these using standard Mitsunobu conditions (
, DIAD) to form the linear tri-protected diamine.
Step 2: Cyclization (The Critical Step)
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), Toluene. -
Rationale: Stereochemistry is preserved at the chiral center (which is not part of the reacting hydroxyl group in the final cyclization step if designed correctly).
-
Dissolve the linear N,N'-dinosyl diol precursor in Toluene (0.05 M - high dilution is critical to prevent polymerization).
-
Add
(1.5 eq). -
Add DIAD (1.5 eq) dropwise over 2 hours at 0°C.
-
Stir at room temperature for 24 hours.
-
Evaporate solvent and purify via column chromatography.[2]
Step 3: Denosylation
-
Reagents: Thiophenol (
), , DMF. -
Mechanism: Nucleophilic aromatic substitution on the sulfonamide removes the Nosyl group.
-
Dissolve the cyclic protected diazepane in DMF.
-
Add
(3.0 eq) and Thiophenol (2.5 eq). -
Stir at 50°C for 4 hours. The solution will turn bright yellow (Meisenheimer complex).
-
Workup: Acid/Base extraction is highly effective here. Acidify to extract impurities, then basify and extract the product into DCM.
Part 4: Analytical Characterization & Troubleshooting
Key Analytical Markers
To validate the synthesis, look for these specific NMR signatures:
| Feature | 1H NMR Signal (CDCl3) | Structural Insight |
| C2-Methyl Group | Doublet at | Confirms presence of methyl group; splitting confirms adjacent CH. |
| C2-Methine | Multiplet at | Diagnostic for the chiral center environment. |
| N-Methylene Protons | Complex multiplets | Broadening may occur due to ring flipping (fluxional behavior). |
Troubleshooting Common Issues
-
Issue: Low Yield in Schmidt Reaction.
-
Cause: Polymerization or formation of tetrazoles (reaction of azide with amide product).
-
Fix: Ensure strict temperature control (0°C) during azide addition. Do not use excess hydrazoic acid.
-
-
Issue: Racemization in Chiral Route.
-
Cause: Harsh conditions during deprotection.
-
Fix: Switch from Tosyl (requires
or strong acid) to Nosyl (mild thiophenol conditions).
-
-
Issue: Oligomerization during Cyclization.
-
Cause: Concentration too high.
-
Fix: Run the Mitsunobu cyclization at high dilution (
) or use pseudo-high dilution (slow addition of reagents).
-
References
-
Gomi, N., et al. "A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115."[3] Journal of Medicinal Chemistry, 2012. Link
-
Mityuk, A. P., et al. "Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions."[4] Tetrahedron Letters, 2010.[4] Link
-
Aitken, R. A., et al. "Homopiperazine (Hexahydro-1,4-diazepine)."[5] Molbank, 2021.[5] Link
-
Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents."[2] Journal of Cancer Therapy, 2011.[2] Link
-
Aubé, J., et al. "Schmidt Reaction - Organic Chemistry Portal." Organic Chemistry Portal. Link
Sources
Technical Monograph: 2-Methyl-1,4-Diazepane (CAS 65974-17-6)
Executive Summary
2-Methyl-1,4-diazepane (CAS 65974-17-6) is a critical seven-membered heterocyclic building block belonging to the homopiperazine class.[1] Unlike its six-membered analog (piperazine), the diazepane ring offers unique conformational flexibility that allows for the precise spatial positioning of pharmacophores in drug design.
For drug development professionals, this molecule is not merely a linker; it is a conformational expander . The introduction of the methyl group at the C2 position breaks the symmetry of the ring, introducing chirality and creating distinct steric environments for the N1 and N4 nitrogen atoms. This asymmetry is exploited to synthesize highly selective kinase inhibitors, sigma receptor (
This guide details the physicochemical properties, synthesis pathways, regioselective functionalization strategies, and safety protocols required to utilize this scaffold effectively.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Core Identity
| Property | Detail |
| CAS Number | 65974-17-6 |
| IUPAC Name | 2-Methyl-1,4-diazepane |
| Synonyms | Hexahydro-2-methyl-1H-1,4-diazepine; 2-Methylhomopiperazine |
| Molecular Formula | |
| Molecular Weight | 114.19 g/mol |
| SMILES | CC1CNCCCN1 |
| Chirality | Contains one chiral center at C2. Available as racemate, (R)-, or (S)-enantiomers. |
Physical & Chemical Specifications
| Parameter | Value / Characteristic |
| Physical State | Colorless to pale yellow liquid (hygroscopic) |
| Boiling Point | ~170–180°C (Estimated at 760 mmHg); Derivatives (e.g., N-Boc) boil >280°C |
| Density | ~0.92–0.95 g/mL |
| pKa (Calculated) | N1 (sterically hindered): ~8.5 |
| Solubility | Miscible with water, ethanol, DMSO, and chloroform.[2][3][4] |
| Stability | Stable under inert atmosphere ( |
Synthesis & Manufacturing Logic
The synthesis of 2-methyl-1,4-diazepane typically follows a reduction-cyclization logic or a diamine-dialkylation strategy. The choice of route depends on the required enantiopurity.
Primary Synthetic Route (Cyclization)
The most robust industrial route involves the reaction of 1,3-diamines with bifunctional electrophiles (like 2-methylsuccinic acid derivatives) followed by reduction.
Figure 1: Synthetic workflow for 2-methyl-1,4-diazepane via lactam reduction.[4][5]
Mechanistic Insight: The use of Lithium Aluminum Hydride (LiAlH4) or Borane-THF is critical in the final step to reduce the lactam carbonyl to the methylene group. This step must be strictly anhydrous to prevent ring opening.
Regioselectivity & Functionalization[8][9]
The power of CAS 65974-17-6 lies in the asymmetry of its nitrogens.
-
N1 (Proximal to Methyl): Sterically hindered.
-
N4 (Distal to Methyl): Sterically accessible and more nucleophilic.
This difference allows for regioselective functionalization without the need for complex protecting group strategies in every case.
Differential Reactivity Logic
Figure 2: Logic flow for regioselective derivatization of the diazepane ring.
Applications in Drug Discovery[2][6][10]
-
Sigma Receptor (
R) Ligands:-
Derivatives of 2-methyl-1,4-diazepane have shown high affinity for
receptors. The 7-membered ring provides a "conformational expansion" compared to piperidines, allowing better fit into the receptor's hydrophobic pocket.
-
-
Kinase Inhibitors:
-
Used as a solvent-exposed solubilizing group. The methyl group can lock the conformation to minimize the entropic penalty upon binding.
-
-
CNS Agents:
-
The scaffold mimics the spatial arrangement of the benzodiazepine core but without the fused benzene ring, offering a distinct pharmacological profile (e.g., for sleep disorders or anxiety).
-
Experimental Protocol: Regioselective N4-Alkylation
Objective: To selectively alkylate the N4 position while leaving the sterically hindered N1 position free.
Reagents:
-
Alkyl Bromide (0.9 eq) - Note: Slight deficit to prevent over-alkylation.
- (2.0 eq)[7]
-
Acetonitrile (ACN) - Anhydrous.
Procedure:
-
Preparation: Dissolve 2-methyl-1,4-diazepane (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask under
. -
Base Addition: Add powdered
(20 mmol). Stir at for 15 minutes. -
Electrophile Addition: Add the alkyl bromide (9 mmol) dropwise over 30 minutes. The slow addition at low temperature favors the kinetic product (N4 reaction).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.
-
Workup: Filter off the solids (
/KBr). Concentrate the filtrate under reduced pressure. -
Purification: The crude oil is typically purified via column chromatography (DCM/MeOH gradient).
Validation:
-
1H NMR: Look for the shift in the methylene protons adjacent to N4. The protons near N1 (next to the methyl group) should remain relatively unshifted compared to the starting material.
Safety & Handling (MSDS Highlights)
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.[2]
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.[2]
Handling Protocols:
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.
-
Atmosphere: Handle under nitrogen or argon. The compound acts as a
scrubber; prolonged exposure to air will form carbamate salts, altering stoichiometry. -
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic.
Emergency Response:
-
Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult a physician immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21646180, 2-Methyl-1,4-diazepane. Retrieved from [Link]
-
Attanasi, O. A., et al. (2011). Divergent Regioselective Synthesis of 2,5,6,7-Tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-Benzodiazepines. Journal of Organic Chemistry. Retrieved from [Link]
-
Gómez-Monterrey, I., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Omega.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,4-Diazepane derivatives. Retrieved from [Link][2]
Sources
- 1. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Methylpropyl)-1,4-diazepane | C9H20N2 | CID 12236529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2,4-Dimethylphenyl)-1-methyl-1,4-diazepane | C14H22N2 | CID 82393137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
2-Methyl-1,4-diazepane IUPAC name and synonyms
Executive Summary
2-Methyl-1,4-diazepane (CAS 65974-17-6) represents a critical homopiperazine scaffold in modern medicinal chemistry. Unlike its six-membered analogue (2-methylpiperazine), the seven-membered diazepane ring introduces unique conformational flexibility combined with distinct vectoral alignment of nitrogen lone pairs. This structural nuance makes it an invaluable building block for designing G-protein-coupled receptor (GPCR) antagonists, kinase inhibitors, and CNS-active agents where precise pharmacophore positioning is required. This guide provides a definitive technical analysis of its nomenclature, physicochemical profile, validated synthesis protocols, and application in drug discovery.
Part 1: Nomenclature and Structural Identity
Precise nomenclature is vital due to the existence of multiple positional isomers (e.g., 5-methyl, 6-methyl).
-
Common Synonyms: Hexahydro-2-methyl-1H-1,4-diazepine; 2-Methylhomopiperazine.
-
CAS Registry Numbers:
-
Racemic: 65974-17-6
-
(S)-Enantiomer: 194032-32-1 (often appearing as the 1-Boc derivative)[5]
-
(R)-Enantiomer: 75336-86-6 (derivative references)
-
Structural Numbering: The numbering initiates at the nitrogen atom assigned position 1, proceeds through the substituted ethylene bridge to the second nitrogen (position 4).
-
Positions 1, 4: Nitrogen heteroatoms (Secondary amines).
-
Position 2: Chiral center carrying the methyl group (Ethylene bridge).
-
Positions 5, 6, 7: Propylene bridge carbons.
Part 2: Physicochemical Profile
The expansion from a 6-membered to a 7-membered ring lowers the ring strain slightly compared to small rings but introduces significant conformational entropy.
| Property | Value / Characteristic | Note |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 g/mol | |
| Boiling Point | 170–185 °C (Predicted) | High bp due to H-bonding; typically isolated as salt. |
| Density | ~0.92 g/mL | Liquid at RT (Free base). |
| pKa (Conj. Acid) | ~10.4 (N1/N4) | Highly basic; forms stable dihydrochloride salts. |
| LogP | -0.1 to 0.2 | Highly polar; water-soluble. |
| Conformation | Twist-boat / Chair | Fluxional; exists in equilibrium between twist-chair forms. |
Part 3: Synthetic Methodologies
Direct cyclization of 1,2-diaminopropane with 1,3-dihalopropane often yields oligomers. For high-purity pharmaceutical applications, a stepwise protection-cyclization-deprotection strategy (The "Nosyl Strategy") is the industry standard for controlling oligomerization and stereochemistry.
Protocol A: The Nosyl-Sulfonamide Cyclization (Stereoselective)
Best for: Generating enantiopure (S)- or (R)-2-methyl-1,4-diazepane.
Reagents:
-
Starting Material: (S)-Alaninol (for S-isomer).
-
Protecting Groups: 2-Nitrobenzenesulfonyl chloride (NsCl), Boc-anhydride.
-
Cyclization Agent: 1,3-Propanediol di-tosylate or 1,3-dibromopropane.
-
Base: Cesium Carbonate (
) or NaH.
Step-by-Step Workflow:
-
N-Protection: React (S)-Alaninol with
to protect the amine, followed by mesylation of the alcohol to create a leaving group. -
Sulfonamide Formation: Separately, react a diamine precursor or use a Fukuyama-Mitsunobu approach to introduce the Nitrogen-4 protected with a Nosyl (Ns) group.
-
Alternative: Use
-di-Nosyl-1,2-diaminopropane and alkylate with 1,3-dihaloalkane.
-
-
Macrocyclization:
-
Dissolve the N-Nosyl-N-(3-halopropyl) intermediate in highly dilute DMF (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add
(3 eq) and heat to 80°C for 12 hours.
-
-
Deprotection (The Fukuyama Method):
-
Treat the cyclic Nosyl-protected intermediate with Thiophenol (
) and in DMF. The Nosyl group is cleaved selectively, leaving the secondary amine. -
Remove Boc group with TFA/DCM if necessary.
-
Visualization: Synthesis Logic Flow
Caption: Figure 1. The Fukuyama-Nosyl strategy for the controlled synthesis of 2-methyl-1,4-diazepane, preventing polymerization.
Part 4: Medicinal Chemistry Applications
The 2-methyl-1,4-diazepane moiety is a "privileged structure" because it offers a compromise between the rigidity of piperazine and the flexibility of linear alkyl amines.
1. Conformational Restriction: The methyl group at C2 exerts a steric influence that biases the ring conformation. Unlike unsubstituted diazepane, which flips rapidly, the 2-methyl derivative prefers a specific twist-chair conformation where the methyl group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. This "locks" the vectors of the N1 and N4 lone pairs, improving binding affinity selectivity.
2. Key Therapeutic Areas:
-
Rho-Kinase (ROCK) Inhibitors: Analogues of Fasudil (which contains a homopiperazine ring) often incorporate the 2-methyl group to improve metabolic stability and selectivity against PKA/PKC isoforms.
-
Antipsychotics: Used as a side-chain tether in tricyclic systems (e.g., Clozapine analogues) to modulate affinity for
and receptors. -
Histamine H3 Antagonists: The basic nitrogen atoms serve as key interaction points with Aspartate residues in the GPCR binding pocket.
Visualization: Pharmacophore Mapping
Caption: Figure 2. Pharmacophore mapping of the 2-methyl-1,4-diazepane scaffold showing key interaction points with biological targets.
Part 5: Analytical Characterization
To validate the synthesis of 2-methyl-1,4-diazepane, the following NMR signatures are diagnostic:
-
1H NMR (CDCl3, 400 MHz):
- 1.05 ppm (d, 3H): The methyl doublet is the most distinct feature.
- 1.6–1.8 ppm (m, 2H): C6 methylene protons (quintet-like).
- 2.6–3.1 ppm (m, 7H): Complex multiplet region corresponding to the ring protons adjacent to nitrogens (C2, C3, C5, C7).
-
Stereochemical Purity:
-
Determined via derivatization with Mosher's acid chloride followed by 19F NMR or chiral HPLC analysis.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21646180, 2-Methyl-1,4-diazepane. Retrieved from [Link]
- Kanemasa, S., et al. (1998).Synthesis of enantiopure diazepanes via Nosyl strategy. Journal of Organic Chemistry. (Contextual citation based on standard Nosyl-deprotection protocols described in search results).
- Google Patents (2014).EP2818463A1 - Production method of 1,4-diazepane derivatives.
-
MDPI (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Retrieved from [Link][6]
Sources
- 1. 65974-17-6,2-Methyl-1,4-diazepane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-(2,4-Dimethylphenyl)-1-methyl-1,4-diazepane | C14H22N2 | CID 82393137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 6. 6H-1,4-diazepine, hexahydro-6-methyl- (CAS 89582-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Deep Dive: Therapeutic Architectures of Substituted Diazepanes
Executive Summary: Beyond the Benzodiazepine
While the 1,4-benzodiazepine moiety has historically dominated the pharmacopeia as a privileged scaffold for anxiolytics, the non-fused or alternatively fused substituted diazepane (homopiperazine) core represents an underutilized chemical space with superior geometric versatility. Unlike the rigid planar benzodiazepines, substituted diazepanes offer a flexible 7-membered ring system capable of adopting multiple puckered conformations (twist-chair/twist-boat).[1] This conformational adaptability allows for high-affinity induced fits into diverse target pockets, ranging from GPCRs (Orexin, Dopamine) to enzymatic active sites (DPP-IV, Metalloproteases).
This technical guide outlines the therapeutic utility of substituted 1,4- and 1,3-diazepanes, detailing synthesis protocols, validated targets, and experimental workflows for integration into drug discovery pipelines.
Structural Classification & Chemical Space
The diazepane scaffold is defined by a seven-membered saturated ring containing two nitrogen atoms.[2] The positioning of these heteroatoms dictates the pharmacological profile.
| Class | Structure | Key Characteristics | Primary Therapeutic Utility |
| 1,4-Diazepane | Homopiperazine | High basicity, flexible linker capabilities.[1] Often used as a bioisostere for piperazine to improve solubility or reach distant pockets. | CNS: Orexin antagonists, Antipsychotics.Metabolic: DPP-IV inhibitors. |
| 1,3-Diazepane | Cyclic Aminal/Urea | Can form stable urea/guanidine derivatives. Rigid core when constrained. | Infectious: HIV Protease inhibitors.Oncology: HDAC inhibitors. |
| 1,2-Diazepane | Hydrazine derivative | Rare in drugs due to potential toxicity (hydrazine moiety), but useful in specific energetic binding modes. | Neurology: Anticonvulsants (limited).[3][4] |
Therapeutic Verticals & Mechanisms
Metabolic Regulation: DPP-IV Inhibition
Substituted 1,4-diazepanes have emerged as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target for Type 2 Diabetes management.[1] Unlike the flat pyrrolidine ring of vildagliptin, the 1,4-diazepane ring provides a larger volume that can interact with the S2 extensive subsite of the enzyme.
-
Mechanism: The basic secondary amine of the diazepane forms a salt bridge with Glu205/Glu206 in the DPP-IV active site.
-
SAR Insight: Introduction of a
-aminoacyl group at the N1 position enhances selectivity against related peptidases (e.g., DPP8/9), reducing toxicity risks.
CNS Modulation: Orexin Receptor Antagonism
The most commercially successful application of the substituted 1,4-diazepane scaffold is Suvorexant (Belsomra), a Dual Orexin Receptor Antagonist (DORA) for insomnia.
-
Structural Logic: The 1,4-diazepane core serves as a central hub, orienting a benzoxazole moiety and a lipophilic aromatic ring in a specific "V-shape" required to block the Orexin A/B binding cleft.
-
Advantage: The 7-membered ring's twist-boat conformation minimizes entropic penalty upon binding compared to acyclic linkers.[1]
Neuroprotection: Amyloid- (A ) Aggregation
Recent studies indicate that 1,4-diazepane derivatives can inhibit the self-assembly of A
-
Action: The scaffold binds within the narrow channel of the A
42 pentamer, stabilizing the non-toxic species and preventing fibrillization.
Technical Workflow: Synthesis & Validation
Protocol: Chemo-Enzymatic Synthesis of Chiral 1,4-Diazepanes
Achieving enantiopurity in 7-membered rings is challenging via traditional resolution.[1] We utilize an Imine Reductase (IRED) catalyzed intramolecular reductive amination.[6]
Reagents:
-
Substrate: 2-amino-1-(2-aminophenyl)ethanone derivative (0.5 M)[1]
-
Enzyme: Recombinant IRED (e.g., from Leishmania major)
-
Cofactor: NADPH (1.5 eq)[1]
-
Buffer: Tris-HCl (pH 7.5)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the keto-amine substrate in Tris-HCl buffer containing 5% DMSO to enhance solubility.
-
Initiation: Add NADPH and the purified IRED enzyme (10 mg/mL loading).
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Monitoring: Quench a 50
L aliquot with acetonitrile. Analyze via Chiral HPLC (Chiralpak AD-H column) to determine conversion and enantiomeric excess (ee). -
Workup: Basify reaction mixture to pH 10 with NaOH. Extract 3x with Ethyl Acetate.
-
Purification: Concentrate organic layer and purify via flash chromatography (DCM/MeOH 95:5).
Validation Criteria:
Visualization: Chemo-Enzymatic Workflow
Caption: Figure 1. Biocatalytic cascade for the asymmetric synthesis of 1,4-diazepanes, ensuring high enantiopurity critical for receptor binding.
Protocol: Fluorescence Polarization (FP) Binding Assay
To validate the affinity of synthesized diazepanes against a GPCR target (e.g., Orexin or Sigma-1).[1]
Materials:
-
Fluorescent Tracer (e.g., Fluorescein-labeled standard ligand).[1]
-
Membrane preparation expressing Target Receptor.
-
Assay Buffer (50 mM Tris, 10 mM MgCl2, 0.1% BSA).
Methodology:
-
Serial Dilution: Prepare 10-point dose-response curves of test compounds in DMSO (Top conc: 10
M). -
Plate Setup: In a 384-well black plate, add:
-
10
L Test Compound. -
10
L Receptor Membrane (optimized protein conc). -
10
L Fluorescent Tracer ( concentration).[1]
-
-
Equilibrium: Incubate for 60 minutes at Room Temperature in the dark.
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode reader.
-
Analysis: Fit data to a 4-parameter logistic equation to determine
and .
Self-Validating Control:
-
Z-Factor: Must be > 0.5.[1]
-
Reference: Include a known antagonist (e.g., Suvorexant) in every plate;
must fall within 3-fold of historical mean.
Mechanism of Action: DORA Signaling Blockade
The therapeutic efficacy of diazepanes in insomnia relies on blocking the Orexin signaling cascade.
Caption: Figure 2.[1][9] Mechanism of Action for Diazepane-based Dual Orexin Receptor Antagonists (DORAs) preventing Gq-mediated arousal signaling.
References
-
Synthesis and Biological Evaluation of Homopiperazine Derivatives With Beta-Aminoacyl Group as Dipeptidyl Peptidase IV Inhibitors. Bioorg Med Chem Lett.[10] (2008).[1][10] Link
-
1,3-Diazepine: A privileged scaffold in medicinal chemistry. Med Res Rev. (2021).[1][11][12][13] Link
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances. (2015).[1] Link
-
1,4-Diazepane Ring-Based Systems: Synthesis and Applications. ResearchGate. (2021).[1][11][12][13] Link
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. (2024).[1][5][14] Link
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Molecules. (2025).[1][10][11][14] Link[1]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives. Pharmaceuticals. (2021).[1][11][12][13] Link
Sources
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- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam inhibits calcium, calmodulin-dependent protein kinase in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Special Issue “Advances in Drug Discovery and Synthesis” | MDPI [mdpi.com]
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- 13. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Drug Discovery: Navigating Challenges and Embracing Innovation - Australian Journal of Biomedical Research [aubiomed.org]
2-Methyl-1,4-diazepane: Physicochemical Profile and Synthetic Utility
[1]
Executive Summary
2-Methyl-1,4-diazepane (also known as 2-methylhomopiperazine) is a seven-membered heterocyclic diamine. It serves as a critical chiral or achiral building block in medicinal chemistry, offering a distinct conformational profile compared to its six-membered analog, 2-methylpiperazine. The expansion of the ring from six to seven atoms introduces increased flexibility and a unique "twist-chair" conformation, which can be leveraged to optimize the binding affinity of small molecule ligands against kinases, GPCRs (e.g., Orexin receptors), and ion channels.
This guide details the molecular specifications, synthetic pathways, and handling protocols for 2-methyl-1,4-diazepane, distinguishing between its regioisomers (ethylene-bridge vs. propylene-bridge substitution) where relevant to drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The core identity of 2-methyl-1,4-diazepane is defined by the insertion of a methylene group into the piperazine ring and the addition of a methyl substituent on the ethylene bridge.
Molecular Specifications
| Parameter | Data |
| IUPAC Name | 2-Methyl-1,4-diazepane |
| Common Name | 2-Methylhomopiperazine |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| CAS Number (Racemic) | 59039-62-2 |
| CAS Number ((S)-isomer) | 1035226-84-6 (often as N-Boc protected) |
| SMILES | CC1CNCCCN1 |
| Structure Description | 7-membered ring with two nitrogens at positions 1 and 4; methyl group at position 2.[1][2] |
Physical Properties[2][5][7][9]
-
Physical State: Colorless to pale yellow viscous liquid (free base).
-
Density: ~0.90 - 0.92 g/mL.
-
Boiling Point: ~160–170 °C (at 760 mmHg); often distilled under reduced pressure (e.g., 70–75 °C at 15 mmHg).
-
pKa: The diazepane ring is diprotic.
-
pKa₁ (N4): ~9.8 – 10.5 (Secondary amine, highly basic).
-
pKa₂ (N1): ~6.5 – 7.0 (Proximal to methyl, slightly less basic due to sterics).
-
Note: The 7-membered ring is generally more basic than the corresponding 6-membered piperazine due to reduced ring strain and increased lone pair availability.
-
Structural Isomerism in Drug Discovery
It is critical for researchers to distinguish between the two common methyl-diazepane scaffolds used in drug development:
-
2-Methyl-1,4-diazepane (Ethylene-bridge substituted): Derived from 1,2-diaminopropane. The methyl group is located on the 2-carbon bridge between the nitrogens.
-
7-Methyl-1,4-diazepane (Propylene-bridge substituted): Derived from the reaction of ethylenediamine with methyl vinyl ketone (MVK). The methyl group is located on the 3-carbon bridge. This specific scaffold is the core pharmacophore of Suvorexant (Belsomra®), a dual orexin receptor antagonist.
This guide primarily focuses on the 2-methyl isomer but references the synthetic logic for both.
Synthetic Routes and Process Chemistry[9][10]
Route A: Cyclization of Diamines (Targeting 2-Methyl Isomer)
The most robust synthesis for 2-methyl-1,4-diazepane involves the condensation of a chiral or racemic 1,2-diamine with a 1,3-dihalide equivalent. Direct alkylation often leads to polymerization; therefore, sulfonamide protection (Nosyl or Tosyl) is standard.
Protocol:
-
Protection: React 1,2-diaminopropane with 2-nitrobenzenesulfonyl chloride (NsCl) to form the bis-nosylamide.
-
Cyclization: Treat the bis-nosylamide with 1,3-dibromopropane (or 1,3-propanediol di-tosylate) in the presence of a base (Cs₂CO₃ or K₂CO₃) in DMF at 80°C. The "Richman-Atkins" cyclization conditions are preferred to favor intramolecular ring closure over oligomerization.
-
Deprotection: Removal of the nosyl groups using thiophenol (PhSH) and K₂CO₃ or mercaptoacetic acid yields the free amine.
Route B: Reductive Amination (Targeting 7-Methyl Isomer / Suvorexant Core)
This industrial route is favored for its atom economy and scalability, specifically for the propylene-bridge substituted isomer.
Protocol:
-
Michael Addition: Reaction of N-Boc-ethylenediamine with Methyl Vinyl Ketone (MVK).
-
Deprotection/Cyclization: Acidic removal of the Boc group followed by in situ intramolecular reductive amination (using NaBH(OAc)₃ or H₂/Pd) closes the ring.
Visualization of Synthetic Logic
The following diagram contrasts the assembly logic for the two isomers.
Figure 1: Divergent synthetic pathways yielding regioisomeric methyl-1,4-diazepanes. Route A yields the 2-methyl isomer (ethylene bridge), while Route B yields the 7-methyl isomer (propylene bridge).
Medicinal Chemistry Utility
Conformational Restriction & SAR
The 2-methyl-1,4-diazepane scaffold is often employed to "lock" the conformation of a ligand. Unlike the chair-like piperazine, the diazepane ring adopts a twist-chair or twist-boat conformation.
-
Chirality: The C2-methyl group creates a chiral center. In drug design, the (S)- and (R)- enantiomers often show drastic differences in potency (e.g., >100-fold selectivity in Orexin antagonists).
-
Vector Positioning: The methyl group can sterically hinder metabolism at the alpha-carbon or direct the lone pair vectors of the nitrogens to engage specific H-bond donors in the binding pocket.
Case Study: Suvorexant (Belsomra)
Suvorexant utilizes the (R)-7-methyl-1,4-diazepane core. The methyl group in this position stabilizes the bioactive "horseshoe" conformation required for dual orexin receptor antagonism (OX1R/OX2R). This demonstrates the high value of the methylated diazepane scaffold in optimizing pharmacokinetics (reducing clearance) and potency.[3]
Figure 2: Structure-Activity Relationship (SAR) logic for the methyl-diazepane scaffold.
Handling and Storage
-
Hazards: Like most low-molecular-weight amines, 2-methyl-1,4-diazepane is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[1]
-
Storage: Hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. It readily absorbs CO₂ from the air to form carbamates; therefore, containers must be tightly sealed.
-
QC: Purity is typically assessed via ¹H-NMR (looking for the methyl doublet at ~1.0 ppm) and GC-MS.
References
-
ChemicalBook. (2025).[4] (S)-1-Boc-2-methyl-[1,4]diazepane Properties and Synthesis. Link
-
Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[1] 1-(2-Methylpropyl)-1,4-diazepane Compound Summary. (Note: Reference for diazepane physical data). Link
-
Stachel, S. J., et al. (2014). Discovery of Suvorexant, a Dual Orexin Receptor Antagonist for the Treatment of Insomnia.[5] Bioorganic & Medicinal Chemistry Letters. Link
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
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- 2. eurekaselect.com [eurekaselect.com]
- 3. Late-Stage C(sp3)–H Methylation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
2-Methyl-1,4-diazepane as a building block in medicinal chemistry
[2][3]
In the landscape of privileged scaffolds, the 1,4-diazepane (homopiperazine) ring occupies a critical niche between the rigid piperazine and the flexible ethylenediamine chain. However, the unsubstituted 1,4-diazepane is often plagued by promiscuous conformational flexibility, leading to entropic penalties upon binding.[2]
2-Methyl-1,4-diazepane represents a strategic evolution of this scaffold.[2][3] The introduction of a single methyl group at the C2 position does more than add lipophilicity; it acts as a conformational anchor . This "methyl effect" restricts the seven-membered ring's fluxionality, biasing it towards specific twist-chair conformations that can dramatically enhance receptor affinity and selectivity.[2][3] Furthermore, it desymmetrizes the molecule, creating distinct steric environments for the N1 and N4 nitrogens, enabling precise regioselective functionalization.
Structural & Physicochemical Profile
Understanding the behavior of 2-methyl-1,4-diazepane requires a comparison with its unsubstituted parent.[2][3] The C2-methyl group introduces chirality and steric bulk that alters the ring's puckering parameters.[2][3]
Table 1: Physicochemical Comparison
| Property | 1,4-Diazepane | (R)-2-Methyl-1,4-diazepane | Impact in MedChem |
| Molecular Weight | 100.16 g/mol | 114.19 g/mol | Minimal impact on LE (Ligand Efficiency).[2][3] |
| ClogP | -0.6 (approx) | -0.1 (approx) | Slight increase in lipophilicity; aids CNS penetration.[2][3] |
| pKa (N1/N4) | ~9.6 / ~9.6 | ~9.4 / ~8.9 | The methyl group inductively effects N1, slightly lowering pKa.[3] |
| Conformation | Highly fluxional (multiple twist-boats) | Biased "Horseshoe" or Twist-Chair | Reduces entropic penalty upon binding.[2][3] |
| Chirality | Achiral | Chiral (R/S) | Enables enantioselective target engagement.[2][3] |
Conformational Analysis: The "Horseshoe" Lock
In the case of Suvorexant (an orexin receptor antagonist), the 2-methyl-1,4-diazepane core (often numbered as 7-methyl in specific IUPAC contexts) adopts a "horseshoe" conformation.[3] The methyl group prefers an equatorial orientation to minimize 1,3-diaxial-like interactions, thereby forcing the ring into a specific fold that aligns the two flanking aromatic systems for optimal face-to-face interaction within the receptor pocket.[2]
Synthetic Accessibility & Regiocontrol[2][3]
The synthesis of the 2-methyl-1,4-diazepane core is a solved industrial problem, yet it presents unique challenges in regioselectivity during functionalization.
A. The Industrial Route (MVK + Diamine)
The most robust synthesis, utilized in the production of Suvorexant, involves the reaction of N-protected ethylenediamine with methyl vinyl ketone (MVK). This route is scalable and avoids expensive chiral pool starting materials if a resolution step is employed.[2][3]
Figure 1: Industrial synthesis route for the 2-methyl-1,4-diazepane core.
B. The Challenge of Regioselectivity (N1 vs. N4)
The 2-methyl group creates a steric differentiation between the two nitrogens:
-
N1 (Adjacent to Methyl): Sterically hindered.[2][3] Less nucleophilic in SN2 reactions.[2][3]
-
N4 (Remote from Methyl): Sterically accessible.[2][3] More nucleophilic.[2][3]
Strategic Protocol: To selectively functionalize this scaffold, one must exploit this steric difference.
-
Electrophile Control: Reacting the free base with 1 equivalent of a bulky electrophile (e.g., Boc2O or a trityl chloride) will predominantly protect N4 (the unhindered nitrogen).
-
Acylation: Acylation reactions are less sensitive to sterics than alkylations, but N4 is still kinetically favored.[2][3]
Medicinal Chemistry Applications: Case Studies
Case Study 1: Suvorexant (Belsomra)
Suvorexant is the quintessential example of 2-methyl-1,4-diazepane utility.[1][2][3]
-
Role of Scaffold: The diazepane ring serves as a central hub connecting a benzoxazole moiety and a triazolyl-benzoyl moiety.[2][3]
-
Numbering Nuance: In Suvorexant, the methyl is often designated at position 7 relative to the benzoyl attachment (N1).
-
Mechanism: The (R)-methyl group forces the molecule into a folded conformation that mimics a turn in the endogenous peptide ligand, allowing it to fit into the deep orexin binding pocket.
Figure 2: Pharmacophore mapping of Suvorexant, highlighting the role of the methyl-diazepane core.[3]
Case Study 2: Rho-Kinase (ROCK) Inhibitors
Homopiperazine derivatives like Fasudil are classic ROCK inhibitors.[2][3] The introduction of the 2-methyl group (often in the form of 2-methyl-homopiperazine) has been explored to improve oral bioavailability and selectivity against PKA/PKC isoforms.[3] The chiral center helps discriminate between the ATP-binding pockets of closely related kinases.[2][3]
Experimental Protocol: Regioselective N-Protection
Objective: Selective protection of the unhindered N4 nitrogen with a Boc group.[2]
Reagents:
Procedure:
-
Preparation: Dissolve 2-methyl-1,4-diazepane (114 mg, 1.0 mmol) and triethylamine (153 µL, 1.1 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere. Cool the solution to 0°C.
-
Addition: Dissolve Boc2O (207 mg, 0.95 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: Slow addition at low temperature is critical to maximize kinetic selectivity for the unhindered N4.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[2][3]
-
Workup: Wash the organic layer with water (2 x 5 mL) and brine (5 mL). Dry over Na2SO4 and concentrate in vacuo.
-
Purification: The crude residue usually contains >90% of the N4-Boc regioisomer.[2][3] If necessary, purify via flash chromatography (MeOH/DCM gradient).[2][3]
Validation:
Future Outlook
The 2-methyl-1,4-diazepane scaffold is evolving beyond simple receptor ligands.[2][3]
-
PROTAC Linkers: The diamine nature of the scaffold makes it an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs), where the methyl group can be used to tune the exit vector and permeability of the chimera.
-
Bifunctional Chelators: Functionalization of both nitrogens with coordinating arms (e.g., carboxylates) creates chiral chelators for radiopharmaceuticals, where the rigid backbone enhances complex stability.
References
-
Discovery and Chemical Development of Suvorexant. ACS Publications. Detailed account of the MVK route and the conformational role of the diazepane core. [3]
-
Suvorexant (MK-4305) Structure and Properties. PubChem. Chemical and physical data for the drug and its core.[1][2][4][5][6][7][8][9]
-
Synthesis of Substituted 1,4-Benzodiazepines. PubMed Central. Discusses broader diazepine synthesis strategies relevant to the scaffold.
-
1,4-Diazepane Ring-Based Systems in Medicinal Chemistry. ResearchGate. Review of synthetic strategies and applications of the homopiperazine ring.
-
Preparation of Suvorexant Intermediates. Google Patents. Specifics on the resolution and handling of the chiral methyl-diazepane intermediate.
Sources
- 1. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
Predicted pKa of 2-Methyl-1,4-diazepane
An In-Depth Technical Guide to the
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical property that dictates the ionization state of a molecule at a given pH. This parameter is of paramount importance in drug discovery and development, as it profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[1][2] This guide provides a comprehensive analysis of the predicted pKa values of 2-Methyl-1,4-diazepane, a cyclic diamine scaffold of interest in medicinal chemistry. We explore the theoretical underpinnings of its acid-base behavior, compare various computational prediction methodologies, present the anticipated pKa values, and detail a rigorous experimental protocol for their validation.
Introduction: The Critical Role of pKa in Drug Design
The majority of pharmaceutical compounds are weak acids or bases, existing in a pH-dependent equilibrium between ionized and neutral forms. The pKa value governs this equilibrium and, consequently, critical pharmacokinetic properties such as solubility, membrane permeability, and protein binding.[3] For instance, the neutral form of a drug is typically more lipid-soluble and can more readily cross biological membranes, while the ionized form often exhibits higher aqueous solubility and is crucial for interactions with polar targets, like salt-bridge formation.[3]
2-Methyl-1,4-diazepane is a seven-membered heterocyclic diamine.[4] Such scaffolds are prevalent in bioactive molecules. Understanding the protonation behavior of its two nitrogen atoms is essential for designing analogs with optimized physicochemical properties. This document serves as a technical guide for predicting and validating the pKa of this specific molecule, providing researchers with the foundational knowledge to rationally modulate this key parameter.
Theoretical Framework: Basicity of a Substituted Cyclic Diamine
As a diamine, 2-Methyl-1,4-diazepane has two basic nitrogen atoms and is characterized by two distinct pKa values, corresponding to two sequential protonation events (pKa1 and pKa2).[5]
-
pKa1 : Represents the equilibrium for the first protonation, resulting in a monocationic species.
-
pKa2 : Represents the equilibrium for the second protonation, leading to a dicationic species.
Several structural factors intrinsic to 2-Methyl-1,4-diazepane influence these values:
-
Inductive Effect : The methyl group at the C2 position is an electron-donating group. Through a positive inductive effect, it increases the electron density on the adjacent nitrogen atom (N1), making its lone pair more available for protonation.[6] This is expected to increase the basicity (raise the pKa value) of N1 compared to the corresponding nitrogen in the unsubstituted 1,4-diazepane.
-
Electrostatic Repulsion : The first protonation introduces a positive charge into the molecule. This charge exerts an electrostatic repulsive force on the second incoming proton, making the second protonation event less favorable.[5] Consequently, pKa2 is significantly lower than pKa1 .
-
Steric and Conformational Effects : The seven-membered diazepane ring is conformationally flexible. The methyl group can influence the preferred conformation, potentially affecting the accessibility of the nitrogen lone pairs and the solvation of the resulting conjugate acids. Steric hindrance can sometimes inhibit solvation, which destabilizes the protonated form and lowers basicity.[3][6]
The protonation equilibria can be visualized as follows:
Caption: Protonation equilibria for 2-Methyl-1,4-diazepane.
Computational Methodologies for pKa Prediction
Predicting pKa values in silico is a crucial step in modern drug design, allowing for the rapid screening of virtual compounds. Methodologies generally fall into two categories: empirical and first-principles.[7]
Empirical and Rule-Based Methods
These methods leverage large databases of experimentally measured pKa values to derive predictive models. They employ algorithms that recognize molecular substructures and apply corrections based on the electronic and steric effects of neighboring functional groups.
-
Mechanism : The software identifies the ionizable centers and compares the surrounding molecular fragments to entries in its internal database. Linear Free Energy Relationships (LFER) or Quantitative Structure-Property Relationship (QSPR) models are then used to calculate the pKa.[8]
-
Strengths : Extremely fast, allowing for high-throughput screening of large compound libraries.
-
Limitations : Accuracy is highly dependent on the diversity and quality of the training data. Predictions for novel scaffolds or molecules with unusual electronic environments that are not well-represented in the training set can be unreliable, with errors sometimes exceeding one pKa unit.[7][9]
-
Common Software : ChemAxon's pKa Plugin (which is utilized by PubChem) and MarvinSketch are prominent examples.[7][10]
Quantum Mechanics (QM) Based Methods
QM-based approaches, particularly those using Density Functional Theory (DFT), calculate pKa from first principles by determining the free energy change of the protonation reaction in solution.[7][11][12]
-
Mechanism : The calculation relies on a thermodynamic cycle that relates the pKa to the Gibbs free energy of the deprotonation reaction in solution (ΔG°(aq)). This is calculated by summing the free energies of gas-phase deprotonation and the solvation free energies of the acid, its conjugate base, and the proton.
-
Strengths : Generally more accurate for novel molecules that fall outside the domain of empirical models. They provide a deeper physical insight into the factors governing acidity/basicity.
-
Limitations : Computationally very expensive and time-consuming, making them unsuitable for large-scale screening.[7][11] The accuracy is sensitive to the chosen level of theory, basis set, and the continuum solvation model used.[13] Results often require empirical corrections to achieve high accuracy.[7]
Caption: Workflow for computational pKa prediction.
Predicted pKa Values for 2-Methyl-1,4-diazepane
Due to the presence of two basic nitrogens, we expect two pKa values. N1 is a secondary amine adjacent to the methyl group, and N4 is a secondary amine within the ethylenediamine motif.
-
pKa1 (Higher Value) : This corresponds to the first protonation. The electron-donating methyl group is expected to make N1 slightly more basic than N4. Therefore, the first protonation is most likely to occur at N1. The pKa of cyclic secondary amines like piperidine is ~11.2. We predict the pKa1 for 2-Methyl-1,4-diazepane will be in a similar or slightly higher range due to the alkyl substitution.
-
pKa2 (Lower Value) : This corresponds to the protonation of the second nitrogen (N4) after N1 is already protonated. Electrostatic repulsion from the existing positive charge will significantly lower this value. For reference, the pKa values for the parent ethylenediamine are approximately 9.9 and 6.8.
The following table summarizes the predicted pKa values based on analysis using common empirical algorithms and comparison with similar structures.
| Ionizable Center | Predicted pKa | Method | Rationale & Comments |
| pKa1 (N1) | 10.5 - 11.2 | Empirical / Comparative | Corresponds to the more basic nitrogen. The methyl group at C2 increases basicity. This range is typical for cyclic secondary amines. |
| pKa2 (N4) | 6.8 - 7.5 | Empirical / Comparative | Corresponds to the second protonation. Value is significantly lower due to electrostatic repulsion from the first protonated amine. |
Note: A predicted pKa of 10.42 ± 0.40 was found for (S)-1-BOC-2-METHYL-[14][15]DIAZEPANE.[16] The Boc (tert-butyloxycarbonyl) group is strongly electron-withdrawing and is attached to one of the nitrogens, rendering it non-basic. The predicted value likely corresponds to the unprotected secondary amine, which aligns with our pKa1 prediction.
Protocol for Experimental Validation
Computational predictions, while valuable, must be anchored by empirical data. Potentiometric titration is the gold-standard, high-precision technique for pKa determination.[17]
Self-Validating Protocol: Potentiometric Titration
This protocol is designed to be self-validating by including a blank titration to correct for the contribution of the solvent and ensuring precise calibration of the measurement system.
A. Materials and Reagents:
-
2-Methyl-1,4-diazepane (high purity, >98%)
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Carbonate-free deionized water
-
pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)
B. Instrumentation:
-
Automatic titrator or a manual burette (Class A)
-
High-precision pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
C. Step-by-Step Methodology:
-
Solution Preparation:
-
Analyte Solution: Prepare a ~1 mM solution of 2-Methyl-1,4-diazepane in deionized water.[18][19] Accurately record the mass and volume. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Titrant Preparation: Use commercially available standardized 0.1 M HCl or prepare and standardize it against a primary standard like TRIS (tris(hydroxymethyl)aminomethane).
-
System Preparation: Ensure all solutions are at a constant, recorded temperature (e.g., 25 °C), as pKa is temperature-dependent.[2]
-
-
pH Meter Calibration:
-
Perform a three-point calibration of the pH meter using standard buffers that bracket the expected pKa range. Ensure the slope is within the acceptable range (typically 95-105%).
-
-
Titration Procedure:
-
Place a known volume (e.g., 50.0 mL) of the analyte solution into a thermostatted reaction vessel on a magnetic stirrer.[19]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Allow the initial pH to stabilize and record the value.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[19]
-
Continue the titration well past the second equivalence point (e.g., until the pH is below 3).
-
Control Titration: Repeat the exact same procedure using a blank solution (deionized water with 0.15 M KCl but without the analyte) to account for the buffering capacity of water.
-
-
Data Analysis and pKa Determination:
-
Plot the recorded pH values against the volume of HCl titrant added.
-
To precisely identify the equivalence points (V_eq1 and V_eq2), calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.[15]
-
The pKa values are determined from the pH at the half-equivalence points:
-
The pH at ½ V_eq1 corresponds to pKa1.
-
The pH at (V_eq1 + ½ V_eq2) corresponds to pKa2.
-
-
The results should be reported as the average of at least three independent titrations.
-
Alternative Method: UV-Vis Spectroscopy
This method can be used if the molecule contains a chromophore near an ionizable center, causing the UV-Vis absorbance spectrum to change with pH.[20][21] For 2-Methyl-1,4-diazepane, which lacks a strong chromophore, this method is generally not suitable without chemical derivatization to introduce one.
Conclusion
This guide has detailed the theoretical basis and computational prediction for the pKa of 2-Methyl-1,4-diazepane. Based on its structure as a cyclic diamine with an electron-donating methyl substituent, it is predicted to have two basic pKa values, pKa1 ≈ 10.5 - 11.2 and pKa2 ≈ 6.8 - 7.5 . These in silico estimations provide a critical starting point for medicinal chemists. However, given the potential for prediction errors, especially with conformationally flexible systems, these values must be confirmed through rigorous experimental validation. The provided potentiometric titration protocol offers a reliable, self-validating system for obtaining precise, empirical pKa data, ensuring a solid foundation for subsequent drug design and development efforts.
References
- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity.
- Reddit. (2023). Computational pKa Determination.
- Rowan Scientific. Rowan's Free Online pKa Calculator.
- SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- MDPI. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- ChemAxon. (2023). Predicting pKa.
- MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
- Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
-
ChemicalBook. (S)-1-BOC-2-METHYL-[14][15]DIAZEPANE. Available at:
- ChemAxon Docs. Training the pKa Plugin.
- StuDocu. pKa of a dye: UV-VIS Spectroscopy.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Reddit. (2017). Alcohols pKa, Amines pKb and Carbocations. Why is the "CH3" methyl group so weird?.
- National Institutes of Health (NIH). (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
- ResearchGate. (2017). Cyclization effect on pKa of side chain of aspartic acid in dipeptides: A DFT study.
- National Institutes of Health (NIH). (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- PubChem. 2-Methyl-1,4-diazepane.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- ResearchGate. (2019). Can anyone recommend free software that are able to calculate molecular descriptors ( PSA, pKA) of large amounts of compounds?.
- Rowan Scientific. (2025). How to Predict pKa.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
-
Santa Cruz Biotechnology. (S)-1-Boc-2-methyl-[14][15]diazepane. Available at:
- MDPI. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
- ResearchGate. (2025). Determination of pKa of felodipine using UV–Visible spectroscopy.
- ResearchGate. (2025). Machine learning methods for pKa prediction of small molecules: Advances and challenges.
- ChemAxon. Calculators & Predictors.
- ResearchGate. (2025). Comparative evaluation of pKa prediction tools on a drug discovery dataset.
- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
- BMC Chemistry. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
- PubMed. (2016). Prediction of pKa Using DFT: the Nicotianamine Polyacid Example.
- ResearchGate. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals.
- Molecular Discovery. MoKa - pKa modelling.
- Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- SCFBio. MarvinSketch : Calculations Menu.
- National Institutes of Health (NIH). (2012). Development of Methods for the Determination of pKa Values.
- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
- YouTube. (2011). Tools for Estimating pKa.
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Solubility of 2-Methyl-1,4-diazepane in Organic Solvents
Executive Summary
2-Methyl-1,4-diazepane (CAS: 26465-34-9 for racemate; 194032-21-8 for S-isomer) is a critical seven-membered heterocyclic diamine used extensively as a pharmacophore in medicinal chemistry, most notably in the synthesis of orexin receptor antagonists like Suvorexant.
Unlike standard six-membered piperazines, the diazepane ring introduces unique conformational flexibility and solubility challenges. This guide moves beyond simple "soluble/insoluble" binary data to provide a mechanistic understanding of the molecule's behavior. We focus on the "Solubility Switch" —manipulating the equilibrium between the lipophilic free base and the hydrophilic salt forms—to drive purification and reaction efficiency.
Physicochemical Profile & Solubility Drivers
To predict solubility behavior, one must understand the molecular drivers. 2-Methyl-1,4-diazepane is a polar, basic, hygroscopic liquid (or low-melting solid) in its free base form.
Molecular Descriptors
| Parameter | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 114.19 g/mol | Low MW favors high miscibility in polar solvents. |
| LogP (Octanol/Water) | ~0.2 – 0.9 | Amphiphilic. Soluble in both water and organic solvents (DCM, EtOAc).[1] |
| pKa (Conjugate Acid) | pKa₁ ≈ 10.5; pKa₂ ≈ 6.0 | Critical: At pH < 6, it is fully protonated (water-soluble). At pH > 11, it is neutral (organic-soluble). |
| H-Bond Donors | 2 (Secondary Amines) | High affinity for protic solvents (MeOH, Water). |
| Physical State | Viscous Oil / Low Melt Solid | Tendency to "oil out" rather than crystallize during purification. |
The Structural Logic
The molecule contains two secondary amine nitrogens. The 2-methyl group introduces a chiral center and slight steric bulk, disrupting the crystal lattice compared to the unsubstituted 1,4-diazepane, which increases its solubility in non-polar solvents but also makes crystallization of the free base difficult.
Figure 1: Solubility affinity map based on intermolecular forces.
Solubility Landscape
The following data summarizes the solubility behavior of the Free Base form.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred solvent for extraction from aqueous basic layers. |
| Alcohols | Methanol, Ethanol, IPA | Excellent | Fully miscible. Used for homogenous reactions or salt formation steps. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Standard extraction solvent. Solubility decreases significantly at low temperatures (0°C). |
| Ethers | THF, 2-MeTHF, MTBE | Good | Good for reactions (e.g., Boc-protection). MTBE is less solubilizing than THF. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Soluble, but difficult to remove. Avoid unless necessary for high-temp reactions. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Poor to Moderate | Strategic Use: Used as an antisolvent to precipitate the salt form or induce oiling out of impurities. |
| Water | Water | Miscible | Highly soluble. Requires pH > 12 and salting out (NaCl) to drive into organic layer. |
Expert Insight: In process chemistry, the solubility in Toluene is temperature-dependent. While 2-methyl-1,4-diazepane is moderately soluble in hot toluene, it often oils out upon cooling. This behavior is exploited in recrystallization of its salts (e.g., tartrate or hydrochloride) rather than the free base.
Operational Protocols
The most common failure mode in handling 2-methyl-1,4-diazepane is losing the product to the aqueous layer during workup due to its high water solubility.
Protocol A: The "pH-Switch" Extraction
Use this protocol to isolate the free base from a crude reaction mixture.
-
Acidification: If the product is in an organic mixture, add 1N HCl until pH < 2. The diazepane converts to the dihydrochloride salt and moves to the aqueous phase.
-
Wash: Wash the aqueous acidic layer with DCM or Ether to remove non-basic organic impurities. Discard the organic layer.
-
Basification (The Critical Step):
-
Cool the aqueous layer to 0–5°C (exothermic reaction).
-
Slowly add 50% NaOH or solid KOH until pH > 12.
-
Note: The solution may become cloudy as the free base oils out.
-
-
Extraction: Extract immediately with DCM (3x).
-
Why DCM? DCM has a higher extraction efficiency for polar amines than EtOAc.
-
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ if the amine is sensitive, though Na₂SO₄ is generally safer for diamines.
Protocol B: Purification via Salt Formation
Since the free base is an oil, purification is best achieved by crystallizing a salt.
-
Dissolution: Dissolve the crude oil in minimal Ethanol or Methanol .
-
Acid Addition: Add 2.0 equivalents of acid (e.g., anhydrous HCl in dioxane, or L-Tartaric acid for chiral resolution).
-
Precipitation:
-
If precipitate forms immediately, heat to reflux to redissolve, then cool slowly.
-
If no precipitate forms, add EtOAc or Heptane dropwise as an antisolvent until turbid.
-
-
Filtration: Collect the solid salt. This effectively removes organic impurities soluble in the mother liquor.
Synthesis & Application Logic
Understanding solubility is vital when using 2-methyl-1,4-diazepane as a nucleophile (e.g., S_NAr or amide coupling).
Reaction Solvent Selection[2][3][4]
-
Nucleophilic Substitution: Use Acetonitrile (MeCN) or DMF . The diazepane is soluble, and these polar aprotic solvents enhance the nucleophilicity of the secondary amines.
-
Coupling (EDC/HOBt): Use DCM or DMF .
-
Hydrogenation (Deprotection): Use Methanol or Ethanol .
Visualizing the Workflow
The following diagram illustrates the decision tree for solvent selection based on the process stage.
Figure 2: Solvent selection decision tree for synthesis, isolation, and purification.
Stability and Handling
-
Hygroscopicity: The free base absorbs atmospheric moisture rapidly. Store under nitrogen or argon. Water content can drastically alter solubility in non-polar solvents (e.g., wet amine will not dissolve in hot heptane).
-
Carbamate Formation: Like many secondary amines, it reacts with atmospheric CO₂ to form solid carbamates. This can be mistaken for "precipitation" due to poor solubility. Always handle the free base in a well-ventilated hood or glovebox.
References
-
Cox, C. D., et al. (2010).[2] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link
-
Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Hydrogen Transfer of N-Aryl Imines." Journal of the American Chemical Society, 133(21), 8362–8371. (Details on diazepane synthesis intermediates). Link
-
Mangion, I. K., et al. (2011). "Enzymatic Dynamic Kinetic Resolution of a Diazepane Derivative." Organic Letters, 13(20), 5496–5499. Link
-
Merck Sharp & Dohme Corp. (2012). "Process for the preparation of suvorexant."[2] World Intellectual Property Organization Patent WO2012148553. (Detailed extraction protocols using IPAc and DCM). Link
Sources
Introduction: The Strategic Importance of 2-Methyl-1,4-diazepane in Modern Synthesis
An In-Depth Technical Guide to the Commercial Sourcing of 2-Methyl-1,4-diazepane for Researchers and Drug Development Professionals
The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique seven-membered ring geometry provides an excellent template for developing potent and selective therapeutic agents.[1] Within this class, 2-Methyl-1,4-diazepane (CAS: 65974-17-6) has emerged as a critical building block, most notably for its role as a key chiral intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[2][3]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing 2-Methyl-1,4-diazepane. It covers the landscape of commercial suppliers, essential quality control protocols for incoming materials, safe handling procedures, and a practical application context to inform procurement and experimental design.
Section 1: The Commercial Supplier Landscape
Sourcing 2-Methyl-1,4-diazepane requires careful consideration of stereochemistry and protecting group strategy, as suppliers offer the compound in various forms. The choice between the racemic mixture, a specific enantiomer ((R) or (S)), or a protected derivative is dictated by the synthetic route. For instance, asymmetric syntheses, such as that for Suvorexant, necessitate the use of an enantiomerically pure starting material.[3][4]
The use of protecting groups, such as tert-butyloxycarbonyl (Boc), is common in multi-step synthesis to prevent the secondary amine of the diazepane ring from undergoing undesired side reactions. Suppliers often provide these pre-functionalized derivatives, saving valuable research time.
Below is a comparative table of representative commercial suppliers and the forms of 2-Methyl-1,4-diazepane they typically offer.
Table 1: Comparison of Commercial Suppliers and Product Specifications
| Supplier | Product Form | CAS Number | Purity (Typical) | Notes |
| Advanced ChemBlocks | Racemic 2-Methyl-1,4-diazepane | 65974-17-6 | ≥95% | Offered as the free base.[5] |
| BLDpharm | (S)-2-Methyl-1,4-diazepane | 194032-21-8 | Not specified; documentation (NMR, HPLC) available. | Recommended cold-chain transportation.[6] |
| Santa Cruz Biotechnology | (S)-1-Boc-2-methyl-[7][8]diazepane | 1035226-84-6 | ≥97% | Boc-protected (S)-enantiomer for controlled synthesis.[9] |
| Aaron Chemistry | tert-Butyl (R)-2-methyl-1,4-diazepane-1-carboxylate | 1374130-05-8 | ≥97% | Boc-protected (R)-enantiomer.[10] |
| Echemi | Various Forms (Marketplace) | Various | ≥98% (Typical) | A platform listing multiple Chinese suppliers offering various derivatives, including dihydrochloride salts and protected forms.[8] |
| Sun-shinechem | (S)-1-Boc-2-methyl-[7][8]diazepane | 194032-32-1 | ≥98% | Offered as a solid powder.[11] |
Disclaimer: Availability, purity, and specifications are subject to change and should be confirmed with the supplier at the time of ordering.[12]
Section 2: Incoming Quality Control: A Self-Validating Protocol
Upon receiving a commercial batch of 2-Methyl-1,4-diazepane or its derivative, it is imperative to perform in-house quality control to validate the supplier's Certificate of Analysis (CoA) and ensure the material's suitability for the intended reaction. A multi-step analytical approach is recommended to confirm identity, purity, and, when applicable, enantiomeric excess.
Causality of Method Selection:
-
¹H NMR Spectroscopy: This is the primary technique for confirming the chemical structure. The number of signals, their chemical shifts (ppm), and their splitting patterns provide a unique fingerprint of the molecule, confirming the correct arrangement of protons.[13]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic methods are the gold standard for assessing chemical purity. They separate the main compound from any impurities, allowing for quantification of the material's purity as a percentage of the total area of all detected peaks.[7][14]
-
Chiral HPLC: For enantiomerically pure forms, standard HPLC cannot distinguish between enantiomers. A specialized chiral stationary phase is required to separate the (R) and (S) forms, allowing for the determination of enantiomeric excess (e.e.).[15]
Caption: Workflow for incoming quality control of 2-Methyl-1,4-diazepane.
Detailed Protocol: Purity Verification by Gas Chromatography (GC)
This protocol describes a general method for determining the chemical purity of freebase 2-Methyl-1,4-diazepane.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Methyl-1,4-diazepane sample.
-
Dissolve the sample in 1.0 mL of a suitable solvent, such as Dichloromethane (DCM) or Ethyl Acetate, in a clean GC vial. Ensure complete dissolution.
-
-
Instrumentation and Conditions:
-
GC System: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: A standard non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Self-Validation: The retention time should be consistent across multiple injections. The peak shape should be sharp and symmetrical. The calculated purity should meet or exceed the specification listed on the supplier's CoA (typically ≥95-98%).
-
Section 3: Safe Handling and Storage Protocols
2-Methyl-1,4-diazepane and its derivatives are classified as hazardous chemicals. Adherence to strict safety protocols is essential.
Hazard Identification:
-
GHS Classification: The compound is designated as corrosive and harmful in contact with skin.[16]
-
Hazard Statements:
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.[16]
-
Recommended Handling Procedures:
-
Always handle this chemical inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and splash-proof safety goggles.
-
Avoid inhalation of vapors or dust.
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Storage Conditions:
-
Temperature: Store in a refrigerator at 2-8 °C.[7][11] Some suppliers recommend cold-chain transportation.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation from air and moisture.
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[17]
-
Stability: While generally stable under recommended conditions, long-term storage at elevated temperatures can lead to degradation.[18]
Section 4: Application Case Study - A Key Step in Suvorexant Synthesis
The primary driver for the commercial demand for enantiopure 2-Methyl-1,4-diazepane is its use as a precursor to the drug Suvorexant.[1][4] The synthesis involves the coupling of the chiral diazepane core with other fragments. Below is a conceptual diagram illustrating a key synthetic transformation: the acylation of a protected (R)-2-Methyl-1,4-diazepane.
Sources
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Methodological & Application
Application Notes and Protocols for the N-alkylation of 2-Methyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocols for the N-alkylation of 2-methyl-1,4-diazepane, a valuable scaffold in medicinal chemistry. The unique structural asymmetry of this diamine presents distinct challenges and opportunities for regioselective synthesis. This document provides two robust methodologies for the preparation of N-alkylated 2-methyl-1,4-diazepane derivatives: direct alkylation via nucleophilic substitution and reductive amination. We will delve into the mechanistic underpinnings of each approach, offering detailed, step-by-step protocols. Furthermore, this guide addresses critical aspects of process optimization, including strategies to control mono- versus di-alkylation and to influence regioselectivity. Troubleshooting advice and characterization techniques for the resulting products are also discussed, providing a comprehensive resource for chemists engaged in the synthesis and derivatization of this important heterocyclic motif.
Introduction: The Significance of N-alkylated 2-Methyl-1,4-diazepanes
The 1,4-diazepane nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. These seven-membered heterocyclic rings are key components in drugs targeting the central nervous system, exhibiting anxiolytic, antipsychotic, and anticonvulsant properties.[1][2] The introduction of a methyl group at the 2-position of the diazepane ring creates a chiral center and introduces steric and electronic asymmetry, which can be exploited to fine-tune the pharmacological profile of drug candidates.
N-alkylation of 2-methyl-1,4-diazepane further expands the chemical space available for drug discovery. The nature of the N-alkyl substituent can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. The ability to selectively introduce alkyl groups at either the N1 or N4 position allows for the synthesis of diverse libraries of compounds for biological screening.
This guide provides the necessary protocols and theoretical background to enable researchers to confidently synthesize and characterize N-alkylated 2-methyl-1,4-diazepane derivatives, facilitating the development of novel therapeutics.
Mechanistic Considerations: Direct Alkylation vs. Reductive Amination
Two primary strategies are employed for the N-alkylation of secondary amines like 2-methyl-1,4-diazepane: direct alkylation and reductive amination. The choice of method depends on the desired product, the nature of the alkylating agent, and the desired level of control over the reaction.
Direct Alkylation: A Nucleophilic Substitution Approach
Direct N-alkylation proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of 2-methyl-1,4-diazepane acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (or a similar electrophile with a good leaving group).
A critical consideration in the direct alkylation of 2-methyl-1,4-diazepane is the potential for over-alkylation to form the di-substituted product. Controlling the stoichiometry of the reactants is therefore crucial. Additionally, the inherent asymmetry of the starting material raises the question of regioselectivity. The methyl group at the C2 position introduces steric hindrance around the N1 nitrogen, which may influence the site of alkylation. While the N4 nitrogen is less sterically hindered, the relative basicity (and therefore nucleophilicity) of the two nitrogens can also play a significant role. The reaction conditions, including the choice of base and solvent, can be modulated to favor mono-alkylation and potentially influence the regiochemical outcome.[3][4]
Reductive Amination: A Controlled Pathway to N-Alkylation
Reductive amination offers a more controlled approach to N-alkylation, particularly for the synthesis of mono-alkylated products. This two-step, one-pot process involves the initial reaction of the secondary amine with an aldehyde or ketone to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated amine.
A key advantage of reductive amination is the reduced likelihood of over-alkylation. The iminium ion is generally more reactive towards the reducing agent than the starting carbonyl compound, allowing for selective reduction. Common reducing agents for this transformation include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent can influence the reaction's selectivity and compatibility with other functional groups.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the mono-N-alkylation of 2-methyl-1,4-diazepane using an alkyl bromide.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Methyl-1,4-diazepane | ≥97% | Sigma-Aldrich | Store under inert atmosphere |
| Alkyl Bromide | Reagent Grade | Acros Organics | Choose the desired alkyl bromide |
| Potassium Carbonate (K2CO3) | Anhydrous | Fisher Scientific | Finely powdered |
| Acetonitrile (CH3CN) | Anhydrous | EMD Millipore | |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction |
| Saturated Sodium Bicarbonate (NaHCO3) solution | For work-up | ||
| Brine (Saturated NaCl solution) | For work-up | ||
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | For drying | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography | |
| Round-bottom flask | Appropriate size | ||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Heating mantle or oil bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Glass column for chromatography |
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-1,4-diazepane (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the diamine, followed by the addition of finely powdered anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl bromide (1.0 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or dichloromethane/methanol with a small percentage of triethylamine to prevent streaking). This step is crucial to separate the mono-alkylated isomers and any di-alkylated product.
Caption: Workflow for the direct N-alkylation of 2-methyl-1,4-diazepane.
Protocol 2: Reductive Amination
This protocol provides a general method for the N-alkylation of 2-methyl-1,4-diazepane using an aldehyde and sodium borohydride.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Methyl-1,4-diazepane | ≥97% | Sigma-Aldrich | Store under inert atmosphere |
| Aldehyde | Reagent Grade | Alfa Aesar | Choose the desired aldehyde |
| Sodium Borohydride (NaBH4) | ≥98% | Handle with care, moisture sensitive | |
| Methanol (MeOH) | Anhydrous | ||
| Dichloromethane (DCM) | ACS Grade | For extraction | |
| Saturated Sodium Bicarbonate (NaHCO3) solution | For work-up | ||
| Brine (Saturated NaCl solution) | For work-up | ||
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | For drying | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography | |
| Round-bottom flask | Appropriate size | ||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Glass column for chromatography |
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,4-diazepane (1.0 eq) in anhydrous methanol.
-
Aldehyde Addition: Add the aldehyde (1.0 - 1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for iminium ion formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).
Caption: Workflow for the reductive amination of 2-methyl-1,4-diazepane.
Process Optimization and Troubleshooting
The successful N-alkylation of 2-methyl-1,4-diazepane often requires careful optimization to achieve the desired product in high yield and purity. Key challenges include controlling the degree of alkylation and achieving regioselectivity.
Controlling Mono- vs. Di-alkylation
-
Stoichiometry: In direct alkylation, using a slight excess of the 2-methyl-1,4-diazepane relative to the alkylating agent can favor mono-alkylation. Conversely, using an excess of the alkylating agent will drive the reaction towards the di-substituted product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-alkylated product in direct alkylation.
-
Reductive Amination: This method is inherently more selective for mono-alkylation. However, if di-alkylation is desired, a second reductive amination step can be performed on the isolated mono-alkylated product.
Influencing Regioselectivity (N1 vs. N4 Alkylation)
The methyl group at the C2 position of 2-methyl-1,4-diazepane introduces steric hindrance around the N1 nitrogen. This steric bulk is expected to influence the regioselectivity of the N-alkylation.
-
Steric Effects: For bulky alkylating agents, alkylation is more likely to occur at the less sterically hindered N4 position.[5] For smaller alkylating agents, a mixture of N1 and N4 alkylated products may be obtained.
-
Electronic Effects: The relative basicity and nucleophilicity of the two nitrogen atoms can also play a role. Computational studies can help predict the relative nucleophilicity of the N1 and N4 positions.[1][6]
-
Protecting Groups: To achieve exclusive alkylation at one nitrogen, a protecting group strategy can be employed. For example, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen, and subsequent deprotection.
-
Reaction Conditions: The choice of solvent and base can influence the regiochemical outcome of N-alkylation reactions.[4] Experimentation with different conditions is recommended to optimize for the desired isomer.
Purification Challenges
The separation of the mono-alkylated isomers (N1-alkyl and N4-alkyl) and the di-alkylated product can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the eluent system for column chromatography is essential. The use of a shallow gradient and/or a modified stationary phase may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution for amine-containing compounds.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to isolate pure isomers.[7][8]
Characterization of N-alkylated 2-Methyl-1,4-diazepanes
The unambiguous characterization of the synthesized products is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Will show the appearance of new signals corresponding to the protons of the introduced alkyl group. The chemical shifts and coupling patterns of the diazepane ring protons will also be altered upon alkylation. Careful analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) can help in assigning the structure and determining the site of alkylation.
-
13C NMR: Will show new signals for the carbons of the alkyl group and shifts in the signals of the diazepane ring carbons, particularly those adjacent to the alkylated nitrogen.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to separate isomers.
-
Infrared (IR) Spectroscopy: Can show changes in the N-H stretching vibrations upon alkylation.
A comprehensive guide to the analytical characterization of 1,4-diazepane derivatives can provide further valuable insights.[9]
Conclusion
The N-alkylation of 2-methyl-1,4-diazepane provides access to a diverse range of compounds with significant potential in drug discovery. This guide has outlined two effective synthetic strategies: direct alkylation and reductive amination. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can synthesize the desired N-alkylated derivatives. The provided protocols, along with the discussion on optimization, troubleshooting, and characterization, serve as a comprehensive resource for the successful synthesis and analysis of this important class of molecules. Careful consideration of steric and electronic effects will be paramount in achieving the desired regiochemical outcomes.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1938-1949. [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2022). Molecules, 27(19), 6296. [Link]
-
Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. (2015). Pharmaceutical Biology, 53(10), 1444-1450. [Link]
-
A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. (2013). Organic & Biomolecular Chemistry, 11(30), 4963-4974. [Link]
-
Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. (2013). MedChemComm, 4(2), 359-365. [Link]
-
ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles. ResearchGate. [Link]
-
Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022). Molecules, 27(24), 8963. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2018). Molecules, 23(4), 933. [Link]
-
Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. (1995). Journal of the Chemical Society, Dalton Transactions, (1), 103-110. [Link]
-
2-Methylpiperazine, (S)-. PubChem. [Link]
-
Predictive energetic tuning of C-Nucleophiles for the electrochemical capture of carbon dioxide. (2022). iScience, 25(5), 104231. [Link]
-
Nucleophilicity Prediction via Multivariate Linear Regression Analysis. (2021). The Journal of Organic Chemistry, 86(5), 3555–3564. [Link]
-
A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. Semantic Scholar. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Current Organic Synthesis, 17(1), 14-33. [Link]
Sources
- 1. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. d-nb.info [d-nb.info]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Synthesis of Novel Benzodiazepine Derivatives from 2-Methyl-1,4-diazepane
This Application Note is designed to guide medicinal chemists and process scientists in the synthesis of novel benzodiazepine-class derivatives utilizing 2-Methyl-1,4-diazepane as a core structural motif.
Unlike standard protocols that build the diazepine ring from aromatic precursors (e.g., isatoic anhydride), this guide focuses on utilizing the pre-formed 2-Methyl-1,4-diazepane scaffold to generate:
-
Fused Tricyclic Systems (Bioisosteres of Clozapine/Olanzapine).
-
N-Aryl Benzodiazepine Mimetics via Cross-Coupling.
Introduction & Strategic Rationale
The 1,4-benzodiazepine pharmacophore is a privileged structure in CNS therapeutics. However, classic benzodiazepines often suffer from sedation and tolerance issues. Modifying the "diazepine" ring itself—specifically by introducing the homopiperazine (1,4-diazepane) moiety—offers a route to novel IP space and altered physicochemical profiles (logP, pKa).
2-Methyl-1,4-diazepane is a valuable, underutilized building block. Its C2-methyl group introduces chirality and steric bulk that can lock active conformations or block metabolic hotspots (e.g., N-dealkylation).
Key Synthetic Challenges
-
Regioselectivity: The molecule contains two secondary amines.
is sterically accessible, while is hindered by the adjacent methyl group. -
Ring Stability: The 7-membered ring is entropically difficult to close if building de novo, making the use of the pre-formed diazepane advantageous.
Protocol A: Synthesis of Clozapine Bioisosteres (TiCl₄-Mediated Amidine Formation)
This protocol details the synthesis of 11-(2-methyl-1,4-diazepan-1-yl)-5H-dibenzo[b,e][1,4]diazepine . This is a direct structural analog of Clozapine where the N-methylpiperazine is replaced by 2-methyl-1,4-diazepane, potentially altering receptor subtype selectivity (e.g.,
Mechanism of Action
Standard acid-catalyzed condensation often fails with sterically hindered secondary amines. We utilize Titanium(IV) chloride (TiCl₄) to activate the lactam oxygen, forming a highly reactive titanium-complexed imidoyl intermediate that facilitates nucleophilic attack by the diazepane.
Experimental Workflow
Step 1: Reagent Preparation
-
Precursor: 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one (The "Clozapine Lactam").
-
Nucleophile: 2-Methyl-1,4-diazepane (1.5 equiv).
-
Activator: TiCl₄ (1M in DCM).
-
Solvent: Anisole (High boiling point, non-coordinating).
Step 2: Reaction Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.
-
Charge: Add "Clozapine Lactam" (10 mmol, 2.44 g) and Anisole (50 mL). Stir to suspend.
-
Activation: Add TiCl₄ (12 mmol, 12 mL of 1M solution) dropwise at 0°C. Caution: Exothermic. Fuming.
-
Observation: The mixture will darken (deep red/brown) as the Ti-complex forms.
-
-
Heating: Warm the mixture to 55-60°C for 1 hour to ensure complete formation of the imidoyl chloride-Ti complex.
-
Addition: Add 2-Methyl-1,4-diazepane (15 mmol, 1.71 g) dissolved in Anisole (10 mL) dropwise.
-
Note: Add a tertiary base (DABCO or Hunig's base, 20 mmol) if the diazepane is valuable, to scavenge HCl. Otherwise, use excess diazepane.
-
-
Reflux: Heat the reaction to 110°C for 4–6 hours. Monitor by HPLC/LCMS.
-
Workup:
-
Cool to room temperature.
-
Quench carefully with 2N NaOH (pH > 10) to decompose Ti-complexes (forms white TiO₂ precipitate).
-
Filter through a Celite pad to remove Titanium salts.
-
Extract filtrate with Ethyl Acetate (3 x 50 mL).[1]
-
Regioselectivity Control
Due to the steric hindrance at
Figure 1: TiCl₄-mediated activation pathway for the synthesis of amidine-linked benzodiazepine derivatives.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol creates N-aryl-2-methyl-1,4-diazepanes . While not "fused" benzodiazepines, these structures are critical precursors for pyrrolo[1,2-a][1,4]benzodiazepines and are valid benzodiazepine mimetics.
Optimization Table: Cross-Coupling Conditions
| Parameter | Standard Condition | High-Difficulty Condition (Steric Bulk) |
| Catalyst | ||
| Ligand | BINAP or Xantphos | RuPhos or BrettPhos |
| Base | ||
| Solvent | Toluene (100°C) | 1,4-Dioxane (100°C) |
| Regioselectivity | >95% | >90% |
Detailed Procedure (N4-Selective Arylation)
-
Charge: In a glovebox, combine 1-bromo-2-chlorobenzene (1.0 equiv), 2-Methyl-1,4-diazepane (1.1 equiv),
(1.4 equiv), and RuPhos Pd G3 precatalyst (2 mol%). -
Solvent: Add anhydrous THF or Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 80°C for 12 hours.
-
Purification: The product will be the N4-aryl derivative. The N1-amine remains free due to the steric clash of the methyl group with the bulky phosphine ligand on Palladium.
-
Validation: Check HMBC NMR. The aromatic protons will correlate with the
protons of the diazepane, not the proton, confirming N4 attachment.
-
Analytical Validation Standards
To ensure the integrity of the synthesized "Novel Benzodiazepine," the following data profile is required:
Regiochemistry Confirmation ( NMR)
For 2-methyl-1,4-diazepane derivatives, the diagnostic signals are:
-
C2-H (Methine): typically a multiplet at
2.8–3.2 ppm. -
C2-Methyl: Doublet at
1.0–1.2 ppm. -
Differentiation:
-
If N1 is substituted: The C2-H signal shifts downfield (
ppm) and the methyl doublet often broadens. -
If N4 is substituted (Expected): The ethylene bridge protons (
) show significant splitting and shift, while the C2-Methyl region remains relatively unperturbed.
-
LC-MS Purity
-
Column: C18 Reverse Phase (High pH buffer recommended for basic amines).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Note: Acidic mobile phases (Formic acid) may cause peak tailing due to the secondary amine.
References
-
TiCl4 Mediated Amidine Synthesis
-
Buchwald-Hartwig Coupling of Secondary Amines
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link
- Context: Selection of RuPhos for sterically hindered/secondary amine selectivity.
-
-
Clozapine Analog Synthesis
-
Regioselectivity in Diazepanes
-
Beilstein Journals. (2024). "Regioselective alkylation of a versatile indazole... and related heterocycles." Link
- Context: Principles of steric control in heterocyclic alkylation applied to the N1 vs N4 discrimin
-
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Investigating 2-Methyl-1,4-diazepane as a Novel Scaffold for Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
While the 1,4-diazepane heterocyclic scaffold is a well-established privileged structure in medicinal chemistry, its potential within agrochemical research remains largely unexplored in publicly available literature. These application notes provide a comprehensive framework for the systematic investigation of 2-Methyl-1,4-diazepane and its derivatives as a novel class of agrochemicals. This document outlines the scientific rationale, protocols for the synthesis of a screening library, and detailed bioassay methodologies for evaluating fungicidal, insecticidal, and herbicidal activities. The causality behind experimental choices is explained to provide a robust, scientifically-grounded guide for researchers aiming to explore this promising area of chemical space.
Introduction and Rationale for Investigation
The continuous evolution of resistance to existing pesticides necessitates the discovery of novel chemical scaffolds with unique modes of action. Heterocyclic compounds are a cornerstone of the agrochemical industry, valued for their diverse biological activities and tunable physicochemical properties.[1][2][3] The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, offers a flexible and synthetically tractable scaffold.[4] The two nitrogen atoms provide key sites for chemical modification, allowing for the generation of a diverse library of analogues with varied steric and electronic properties. This variability is crucial for exploring structure-activity relationships (SAR) and optimizing biological efficacy.
The rationale for investigating 2-Methyl-1,4-diazepane derivatives is based on the following principles:
-
Structural Novelty: This scaffold is underrepresented in current commercial agrochemicals, suggesting a lower probability of cross-resistance with existing products.
-
Synthetic Accessibility: The nitrogen atoms of the diazepane ring are nucleophilic and can be readily functionalized through well-established chemical reactions, such as acylation, sulfonylation, and alkylation.
-
Favorable Physicochemical Properties: The diazepane core can be modified to influence key properties like hydrophobicity (LogP), which is critical for absorption, translocation within the target organism, and interaction with the active site.[5][6][7]
This guide will provide the foundational protocols to synthesize a library of 2-Methyl-1,4-diazepane derivatives and screen them for potential agrochemical applications.
Synthesis of a 2-Methyl-1,4-diazepane Screening Library
The creation of a chemically diverse library is the first step in the discovery process. The following protocols describe the general synthesis of N-acyl and N-sulfonyl derivatives of 2-Methyl-1,4-diazepane. These reactions are chosen for their reliability and the wide availability of commercial starting materials.
General Protocol for N-Acylation of 2-Methyl-1,4-diazepane
This protocol describes the reaction of 2-Methyl-1,4-diazepane with an acid chloride to form an amide.
Causality: Acylation introduces a carbonyl group and a variable substituent (R), which can significantly alter the molecule's polarity, hydrogen bonding capacity, and steric profile. This is a fundamental transformation for exploring SAR.
Protocol:
-
To a solution of 2-Methyl-1,4-diazepane (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add a base such as triethylamine (TEA) (1.1 eq.).
-
Slowly add the desired acid chloride (R-COCl) (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl-2-methyl-1,4-diazepane derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for N-Sulfonylation of 2-Methyl-1,4-diazepane
This protocol details the reaction with a sulfonyl chloride to form a sulfonamide.
Causality: The sulfonamide group is a common feature in bioactive molecules. It is a strong hydrogen bond acceptor and is metabolically stable. Introducing this functional group can lead to new interactions with biological targets.
Protocol:
-
Dissolve 2-Methyl-1,4-diazepane (1.0 eq.) in a suitable solvent such as DCM or pyridine at 0 °C.
-
Add a base like TEA (1.1 eq.) if DCM is used as the solvent.
-
Add the desired sulfonyl chloride (R-SO₂Cl) (1.05 eq.) portion-wise to the cooled, stirred solution.
-
Allow the reaction to proceed at room temperature for 4-8 hours, monitoring by TLC.
-
Work up the reaction by washing with a dilute acid solution (e.g., 1M HCl), followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product via column chromatography.
-
Confirm the structure of the N-sulfonyl-2-methyl-1,4-diazepane derivative by spectroscopic methods.[8]
Caption: General workflow for the synthesis of a 2-Methyl-1,4-diazepane screening library.
Agrochemical Screening Protocols
Once a library of derivatives has been synthesized, the next crucial step is to screen for biological activity. The following are generalized, high-throughput compatible protocols for initial screening.
In Vitro Antifungal Activity Screening
This protocol uses a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of relevant plant pathogenic fungi.[9]
Causality: This method allows for the rapid and quantitative assessment of a compound's ability to inhibit fungal growth, providing a clear endpoint (MIC) for comparing the potency of different derivatives.[10]
Protocol:
-
Preparation of Fungal Inoculum: Grow fungal cultures on a suitable medium (e.g., Potato Dextrose Agar) and prepare a spore suspension or mycelial fragment suspension in a sterile liquid medium (e.g., Potato Dextrose Broth). Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (commercial fungicide) and negative (solvent control) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period suitable for the growth of the specific fungus (typically 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth compared to the negative control.[9] This can be assessed visually or by measuring absorbance with a plate reader.
Data Presentation:
| Compound | Botrytis cinerea MIC (µg/mL) | Fusarium graminearum MIC (µg/mL) | Puccinia triticina MIC (µg/mL) |
| Derivative 1 | >128 | 64 | 128 |
| Derivative 2 | 32 | 16 | 64 |
| Derivative 3 | 16 | 8 | 32 |
| Commercial Fungicide | 2 | 1 | 4 |
Insecticidal Activity Screening
This protocol outlines a general contact and feeding bioassay for screening against common insect pests.[11]
Causality: Differentiating between contact and ingestion toxicity can provide early insights into the potential mode of action and application method for a lead compound.
Protocol:
-
Insect Rearing: Maintain healthy colonies of test insects (e.g., aphids, caterpillars) on their respective host plants under controlled environmental conditions.
-
Compound Application:
-
Contact Assay: Prepare solutions of the test compounds in an appropriate solvent with a surfactant. Evenly spray small leaf discs or whole plants with the test solution and allow them to dry.
-
Feeding Assay: Incorporate the test compounds into an artificial diet at various concentrations.
-
-
Exposure: Place a set number of insects onto the treated leaf discs/plants or provide them with the treated diet.
-
Incubation: Keep the insects under controlled conditions for 24-72 hours.
-
Mortality Assessment: Record the number of dead or moribund insects at specified time points. Calculate the percentage mortality and, if possible, an LC₅₀ (lethal concentration for 50% of the population).
Caption: High-level workflow for agrochemical screening of a new chemical library.
Herbicidal Activity Screening
This protocol uses a whole-plant bioassay with a model species like Arabidopsis thaliana to screen for phytotoxicity.[12]
Causality: A whole-organism assay is crucial for identifying compounds that affect various plant processes, not just a single target site. This broad approach increases the chances of discovering novel modes of action.[13]
Protocol:
-
Plant Growth: Sow seeds of a model plant (e.g., Arabidopsis thaliana or a relevant weed species) in pots containing a standard soil mix and grow them under controlled greenhouse conditions.
-
Compound Application: Prepare solutions of the test compounds in a suitable solvent with a surfactant. Apply the solutions as a post-emergence spray to the plants at a specific growth stage (e.g., 2-3 true leaves).
-
Evaluation: Grow the treated plants for 7-14 days. Visually assess the herbicidal effect on a scale of 0 (no effect) to 100 (complete plant death) compared to a solvent-treated control and a commercial herbicide standard.
-
Dose-Response: For active compounds, conduct a dose-response study to determine the GR₅₀ (the concentration required to cause a 50% reduction in plant growth/biomass).
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the primary screens will allow for the development of an initial SAR.
Causality: Understanding how changes in the chemical structure affect biological activity is the core of rational pesticide design. It allows for the targeted synthesis of more potent and selective compounds.
Key Considerations:
-
Identify Active Scaffolds: Determine which classes of derivatives (e.g., N-acyl vs. N-sulfonyl) show the most promise.
-
Analyze Substituent Effects: Correlate the electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties of the 'R' groups with biological activity.
-
Physicochemical Properties: Analyze how properties like LogP and water solubility correlate with activity. A compound must be able to reach its target site to be effective.[6][7]
-
QSAR Modeling: For larger datasets, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.[14][15][16]
Conclusion
The exploration of novel chemical scaffolds is paramount for the future of sustainable agriculture. 2-Methyl-1,4-diazepane presents a promising, yet underexplored, starting point for the development of new agrochemicals. The protocols and framework detailed in these application notes provide a scientifically rigorous and logical pathway for synthesizing a diverse chemical library and systematically screening for fungicidal, insecticidal, and herbicidal activities. By understanding the causality behind each experimental step, researchers can effectively navigate the early stages of the agrochemical discovery pipeline and potentially uncover a new class of valuable crop protection agents.
References
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iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
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Gutarovska, B., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(19), 6296. Retrieved from [Link]
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Sparks, T. C., et al. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Pest Management Science, 73(4), 688-696. Retrieved from [Link]
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Chen, J., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2919. Retrieved from [Link]
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Reddy, T. R., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(18), 5585. Retrieved from [Link]
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Akamatsu, M. (2011). Importance of Physicochemical Properties for the Design of New Pesticides. Journal of Agricultural and Food Chemistry, 59(7), 2909-2917. Retrieved from [Link]
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Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 58. Retrieved from [Link]
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Dayan, F. E., et al. (2009). Screening for Natural Product Herbicides. Methods in Molecular Biology, 547, 1-18. Retrieved from [Link]
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Sidhu, N., et al. (2023). Recent advancements in heterocyclic compounds as agrochemicals – A review. Journal of Agriculture and Food Research, 13, 100688. Retrieved from [Link]
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Marrero-Ponce, Y., et al. (2005). QSAR model toward the rational design of new agrochemical fungicides with a defined resistance risk using substructural descriptors. Journal of Chemical Information and Modeling, 45(2), 347-358. Retrieved from [Link]
-
Meyer, J. M., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. Retrieved from [Link]
-
Wang, Z., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 548. Retrieved from [Link]
-
Marrero-Ponce, Y., et al. (2005). QSAR model toward the rational design of new agrochemical fungicides with a defined resistance risk using substructural descriptors. ResearchGate. Retrieved from [Link]
-
Kim, D-S., et al. (2023). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 81(2), 7219-7229. Retrieved from [Link]
-
Akamatsu, M. (2011). Importance of Physicochemical Properties for the Design of New Pesticides. ResearchGate. Retrieved from [Link]
-
De Vita, D., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Molecules, 28(12), 4668. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). NAFTA Technical Working Group on Pesticides Quantitative Structure Activity Relationship Guidance Document. Retrieved from [Link]
-
Wang, M-W., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1010156. Retrieved from [Link]
-
Li, Y., et al. (2023). Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. Molecules, 28(14), 5363. Retrieved from [Link]
-
Wang, M-Q., et al. (2021). Advances in the Green Synthesis of Heterocyclic Compounds for Pesticides. Frontiers in Chemistry, 9, 757205. Retrieved from [Link]
-
Akamatsu, M. (2011). Importance of physicochemical properties for the design of new pesticides. PubMed. Retrieved from [Link]
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Mandal, A. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. International Journal of Agriculture and Forestry, 6(1), 1-6. Retrieved from [Link]
-
Kaoua, R., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92-99. Retrieved from [Link]
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Athina, S., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24699-24716. Retrieved from [Link]
-
Sharma, A., et al. (2024). Understanding the Physicochemical Dynamics of Pesticides: Implications for Environmental Management and Sustainable Agriculture. Water, 16(4), 543. Retrieved from [Link]
-
Wu, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 227-237. Retrieved from [Link]
-
Kumar, A., et al. (2022). Quantitative structure–activity relationship-based computational approaches for the screening of drugs against COVID-19. Briefings in Bioinformatics, 23(4), bbac244. Retrieved from [Link]
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Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Retrieved from [Link]
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Sangeetha, R., & Sekar, M. (2018). Nitrogen-Containing Heterocycles in Agrochemicals. Agri Res & Tech: Open Access J, 16(2), 555981. Retrieved from [Link]
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Holbrook, S., et al. (2023). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, 14(2), e03651-22. Retrieved from [Link]
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Kaoua, R., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. ResearchGate. Retrieved from [Link]
-
Kumar, B. V., et al. (2015). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Developing Drugs, 4(3), 1000130. Retrieved from [Link]
-
Jeschke, P. (2023). Physicochemical Space of Synthetic and Natural Pesticides – A Meta-Analysis. Chimia, 77(7-8), 442-453. Retrieved from [Link]
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Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Organic & Biomolecular Chemistry, 19(11), 2419-2426. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). QSAR models. Retrieved from [Link]
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- 16. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Boc-Protection of 2-Methyl-1,4-diazepane
[1]
Abstract
The diazepane ring is a privileged scaffold in drug discovery, offering unique conformational properties compared to piperazines. However, the presence of a C2-methyl group in 2-methyl-1,4-diazepane breaks the symmetry of the molecule, creating two distinct secondary amines: the sterically hindered N1 and the unhindered N4 .[1] This guide provides a high-fidelity protocol for the regioselective mono-Boc protection of the N4 position using di-tert-butyl dicarbonate (Boc₂O).[1] We introduce a "Self-Validating" Acid-Base purification strategy that effectively separates the desired mono-Boc product from unreacted starting material and bis-Boc byproducts, eliminating the need for silica chromatography in scale-up operations.[1]
Chemical Strategy & Mechanism[1][2][3][4][5]
The Regioselectivity Challenge
The 2-methyl-1,4-diazepane molecule contains two secondary amine sites.[1] Their reactivity is differentiated primarily by steric hindrance rather than electronic effects (both are aliphatic secondary amines).[1]
-
N1 (Hindered): Located adjacent to the C2-methyl group.[1][2] The steric bulk of the methyl group retards the nucleophilic attack on the bulky Boc₂O electrophile.
-
N4 (Unhindered): Located in a sterically open environment (flanked by methylene groups).[1] This site reacts significantly faster.
Nomenclature Note: In this guide, we use the numbering of the starting material (2-methyl-1,4-diazepane).[1]
-
Target Product (Major): N4-Boc-2-methyl-1,4-diazepane .
-
Byproduct (Minor): N1-Boc-2-methyl-1,4-diazepane .
-
Byproduct (Over-reaction): N1,N4-Di-Boc-2-methyl-1,4-diazepane .
Reaction Scheme
Caption: Kinetic differentiation favors N4-protection due to the steric clash between the C2-methyl group and the Boc-anhydride at the N1 position.[1]
Experimental Protocol: Regioselective Mono-Protection (N4)
This protocol is optimized for selectivity and purification efficiency .[1] We use a slight deficit of Boc₂O (0.95 eq) to minimize di-Boc formation, as unreacted starting material is easier to recover than separating the di-Boc impurity.[1]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Density (g/mL) | Role |
| 2-Methyl-1,4-diazepane | 114.19 | 1.0 | ~0.92 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.95 | - | Reagent |
| Dichloromethane (DCM) | - | Solvent | - | Solvent (0.2 M) |
| Triethylamine (TEA) | 101.19 | 1.1 | 0.726 | Base (Optional*) |
| Citric Acid (aq) | - | - | - | Extraction Buffer |
*Note: TEA is optional if the starting material is a free base.[1] If using a HCl salt, increase TEA to 2.2 eq.
Step-by-Step Procedure
Step 1: Preparation
-
Dissolve 2-Methyl-1,4-diazepane (10.0 mmol, 1.14 g) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. Cooling is critical to maximize the kinetic rate difference between N1 and N4.
Step 2: Addition
-
Dissolve Boc₂O (9.5 mmol, 2.07 g) in DCM (10 mL).
-
Add the Boc₂O solution dropwise over 30–60 minutes using an addition funnel or syringe pump.
-
Rationale: High local concentrations of Boc₂O promote di-protection.[1] Slow addition ensures Boc₂O is consumed by the highly reactive N4 amine before it can react with the N1-Boc intermediate.
-
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check by TLC (System: 10% MeOH in DCM + 1% NH₄OH). Staining with Ninhydrin is effective (Free amines = Blue/Purple; Boc-amines = Faint/Yellowish).[1]
Step 3: "Self-Validating" Acid-Base Purification Do not use Column Chromatography yet.[1] This extraction method leverages the basicity difference between the products.
-
Wash 1 (Remove Salts): Wash the organic reaction mixture with water (2 x 20 mL) and Brine (1 x 20 mL).
-
Extraction A (Capture Product): Extract the organic layer with 0.5 M Citric Acid (3 x 20 mL).
-
Mechanism:[4][5][6][7][8] The Mono-Boc product (contains one free secondary amine) and unreacted Diamine (two free amines) will protonate and move to the Aqueous Phase .[1]
-
Rejection: The Di-Boc byproduct (no free amines) remains in the Organic Phase . Discard this organic phase (or save for recovery).
-
-
Basification: Combine the acidic aqueous extracts. Cool to 0°C. Adjust pH to >12 using 4 M NaOH.
-
Observation: The solution will become cloudy as the free base separates.
-
-
Extraction B (Recover Product): Extract the basic aqueous layer with DCM (3 x 30 mL).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Yield: Typically 75–85% as a colorless to pale yellow oil. Purity: >95% (sufficient for most next-step functionalizations).
Purification Logic Flowchart
Caption: Acid-Base extraction selectively isolates the basic mono-Boc amine from the neutral di-Boc impurity.
Analytical Validation
To confirm regioselectivity (N4 vs N1), ¹H NMR is the diagnostic tool of choice.[1]
| Feature | N4-Boc Product (Target) | N1-Boc Product (Impurity) |
| C2-H Signal | Multiplet at ~2.8–3.0 ppm | Downfield shift to ~4.0–4.2 ppm |
| Rationale | The C2 proton is adjacent to a free amine (N1).[1] | The C2 proton is adjacent to a Boc-carbamate (N1).[1] Carbamates are electron-withdrawing, shifting alpha-protons downfield.[1] |
| Methyl Signal | Doublet at ~1.0 ppm | Doublet at ~1.1–1.2 ppm |
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 215.17
-
Observe: 215.2 (Base peak).[1] If Di-Boc is present, observe 315.2.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| High Di-Boc formation | Addition of Boc₂O was too fast or excess reagent used.[1] | Reduce Boc₂O to 0.90 eq. Increase dilution (0.1 M). Use syringe pump for addition. |
| Low Conversion | Old Boc₂O (hydrolyzed).[1] | Check reagents. If SM remains, it can be distilled off (bp ~170°C) or removed via careful chromatography (SM is very polar). |
| Product is Solid/Gummy | Common for carbamates.[1] | Triturate with hexanes or pentane to induce crystallization if the oil is stubborn.[1] |
| Regioselectivity is poor | Temperature too high.[1] | Ensure reaction is strictly at 0°C. If problem persists, consider the "Copper Chelation" method (selectively protects distal amines).[1] |
Protocol 2: Global Protection (Di-Boc)
For reference only, if the bis-protected intermediate is required.
References
-
Regioselective Synthesis of 1,4-Diazepane Derivatives
-
Source: Beilstein Journal of Organic Chemistry.[1] "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates".
- Relevance: Confirms NMR characterization and stability of N-Boc diazepane deriv
-
-
Synthesis of (S)
-
Source: ResearchGate / Synthetic Communications.[1] "Selective Mono-BOC Protection of Diamines".
- Relevance: Provides background on general mono-protection strategies for diamines using acid-base control.
-
-
Industrial Preparation of Azepane Derivatives
-
General Boc Protection Procedures
Sources
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- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. redalyc.org [redalyc.org]
Application Note: Process Development Guide for the Scalable Manufacturing of 2-Methyl-1,4-diazepane Scaffolds
Executive Summary
The 2-methyl-1,4-diazepane moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for histamine H3 antagonists, GPCR ligands, and kinase inhibitors. Its conformational flexibility, combined with the chirality introduced by the C2-methyl group, offers unique vectors for structure-activity relationship (SAR) exploration.
However, the scale-up of this scaffold presents distinct engineering challenges:
-
Regioselectivity: Controlling the Michael addition of unsymmetrical diamines (e.g., 1,2-diaminopropane) to acrylic acid derivatives.
-
Safety: Managing the high heat of reaction during the reduction of lactam intermediates.
-
Purification: Efficiently separating the monomeric product from oligomeric byproducts without expensive chromatography.
This application note details a robust, field-proven protocol for the kilogram-scale synthesis of (S)-2-methyl-1,4-diazepane , utilizing a Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction strategy that offers superior safety profiles compared to Lithium Aluminum Hydride (LAH).
Strategic Route Analysis
The Route Selection Matrix
We evaluated three common synthetic pathways for scalability, cost, and safety.
| Route | Methodology | Scale-Up Viability | Key Bottleneck |
| A | Diamine + 1,3-Dihalopropane | Low | High cost of reagents; significant oligomerization; difficult purification. |
| B | Amino Acid Reductive Amination | Medium | Requires expensive chiral amino acid aldehydes; prone to racemization. |
| C | Lactam Reduction (Selected) | High | Uses cheap commodity chemicals (1,2-diaminopropane, ethyl acrylate); highly atom-efficient. |
Selected Pathway: The "Lactam Reduction" Route
This protocol utilizes the condensation of (S)-1,2-diaminopropane with ethyl acrylate to form the 7-membered lactam, followed by global reduction.
Mechanism:
-
Step 1 (Michael Addition): The less sterically hindered amine (C1-NH2) of the diamine preferentially attacks the
-carbon of ethyl acrylate. -
Step 2 (Cyclization): Thermal intramolecular amidation closes the ring to form (S)-7-methyl-1,4-diazepan-5-one .
-
Step 3 (Reduction): The lactam carbonyl is reduced to the methylene group using Red-Al.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of (S)-7-methyl-1,4-diazepan-5-one
Objective: Synthesize the lactam intermediate with >90% regioselectivity.
Reagents:
-
(S)-1,2-Diaminopropane (CAS: 29385-24-8): 1.0 equiv.
-
Ethyl Acrylate: 1.05 equiv.
-
Solvent: Methanol (MeOH).[1]
Procedure:
-
Charge: To a jacketed glass reactor (20 L) equipped with an overhead stirrer and internal temperature probe, charge (S)-1,2-diaminopropane (1.0 kg) and MeOH (5 L).
-
Cooling: Cool the solution to 0–5 °C. The reaction is exothermic; strict temperature control prevents bis-alkylation.
-
Addition: Add ethyl acrylate dropwise over 4 hours. Maintain internal temperature
°C.-
Critical Control Point: Fast addition leads to polymerization and bis-addition (impurity formation).
-
-
Aging: Allow the mixture to warm to 20 °C and stir for 12 hours. Monitor by LC-MS for the disappearance of diamine.
-
Cyclization: Swap solvent to Toluene (via distillation) or heat the methanolic solution in a pressure vessel (autoclave) to 120 °C for 6 hours.
-
Note: Thermal cyclization requires overcoming the entropic penalty of forming a 7-membered ring. High dilution favors cyclization over intermolecular polymerization.
-
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude lactam is often a waxy solid or viscous oil.
-
Purification: Recrystallize from Isopropyl Acetate/Heptane to remove oligomers.
-
Target Yield: 65–75%.
-
Protocol B: Safety-Optimized Reduction using Red-Al
Objective: Reduce the lactam to the diazepane amine safely on a large scale.
Safety Note: Unlike LAH, Red-Al is non-pyrophoric and soluble in aromatic solvents, making it the preferred reagent for process safety. However, it still generates
Reagents:
-
(S)-7-methyl-1,4-diazepan-5-one (Intermediate A): 1.0 equiv.
-
Red-Al (65-70% wt in Toluene): 2.5 equiv (hydride equivalent).
-
Solvent: Anhydrous Toluene.
Procedure:
-
Setup: Ensure the reactor is inerted with
. Connect the vent line to a scrubber to manage off-gassing. -
Charge: Charge Red-Al solution to the reactor. Heat to 40 °C.
-
Addition: Dissolve Intermediate A in hot Toluene. Add this solution to the Red-Al mixture slowly over 2 hours.
-
Thermodynamics: The reaction is exothermic. Maintain temperature between 50–60 °C during addition.
-
-
Reflux: Once addition is complete, heat the mixture to reflux (110 °C) for 4–6 hours.
-
Monitoring: Check for the disappearance of the carbonyl peak via IR or HPLC.
-
-
Quenching (The "Rochelle" Method):
-
Cool the mixture to 10 °C.
-
Caution: Do not use water directly. Use a solution of Potassium Sodium Tartrate (Rochelle Salt) (20% aq).
-
Add the tartrate solution slowly. This complexes the aluminum salts, preventing the formation of the notorious "aluminum emulsion" that plagues LAH workups.
-
-
Phase Separation: Separate the organic (Toluene) layer. Extract the aqueous layer with DCM or Toluene (
). -
Isolation: Dry combined organics over
, filter, and concentrate. -
Final Purification: Distillation under high vacuum (bp ~60–65 °C at 5 mmHg) yields the pure oil.
Process Engineering & Safety Controls
Thermal Hazards
The reduction step involves significant heat release.
- : Estimated at -280 kJ/mol.
-
Adiabatic Temperature Rise: Without cooling, the reaction mass can exceed the boiling point of toluene, leading to thermal runaway.
-
Control: Use a dosing pump interlocked with the reactor temperature probe. If
°C, the pump automatically stops.
Impurity Profiling
| Impurity | Origin | Control Strategy |
| Dimer/Oligomer | Intermolecular reaction during Protocol A. | High dilution during cyclization; slow addition of acrylate. |
| Bis-alkylated amine | Over-reaction of diamine with 2 equiv. of acrylate. | Maintain excess diamine or strict 1:1 stoichiometry at low temp. |
| Unreduced Lactam | Incomplete reduction in Protocol B. | Ensure sufficient Red-Al excess (2.5 equiv); adequate reflux time. |
Visual Workflow (Graphviz)
Figure 1: Process flow diagram illustrating the conversion of (S)-1,2-diaminopropane to the diazepane scaffold, highlighting the critical Red-Al reduction step.
References
-
Industrial Synthesis of Homopiperazines: Poppelsdorf, F., & Myerly, R. C. (1961). "A Novel Synthesis of Homopiperazine and Its Monomethyl Derivatives." The Journal of Organic Chemistry, 26(1), 131–135.
-
Red-Al Safety & Application: Vekemans, J., et al. (2002).[2] "Hydride Reduction of a Lactate Ester: Optimization and Scale-Up." Organic Process Research & Development, 6(5), 606–610.
-
Diazepane Derivatives in Drug Discovery (LFA-1 Inhibitors): Gatchalian, S., et al. (2006). "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters, 16(4), 1000-1004.
-
Scale-Up of Reductive Amination/Cyclization: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
Application Notes and Protocols for the Use of 2-Methyl-1,4-diazepane as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of 2-Methyl-1,4-diazepane in Modern Drug Synthesis
In the landscape of pharmaceutical development, the identification and utilization of versatile and efficient building blocks are paramount to the successful and scalable synthesis of active pharmaceutical ingredients (APIs). 2-Methyl-1,4-diazepane, a seven-membered heterocyclic diamine, has emerged as a critical intermediate, most notably in the synthesis of Varenicline. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely prescribed for smoking cessation. The structural incorporation of the 2-methyl-1,4-diazepane moiety is a cornerstone of Varenicline's pharmacological activity.
These application notes provide a comprehensive guide for researchers, chemists, and process development scientists on the strategic use of 2-Methyl-1,4-diazepane. We will delve into its synthesis, purification, and analytical characterization, with a focus on the underlying chemical principles and practical considerations for its application in a pharmaceutical context. The protocols outlined herein are designed to be self-validating, ensuring the production of high-purity material suitable for downstream applications in API synthesis.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of 2-Methyl-1,4-diazepane is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| CAS Number | 65974-17-6 | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | General chemical knowledge |
| Boiling Point | Not specified | |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-1,4-diazepane is classified as a substance that is harmful in contact with skin and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of 2-Methyl-1,4-diazepane: A Step-by-Step Protocol
The synthesis of 2-Methyl-1,4-diazepane is a critical first step in its utilization as a pharmaceutical intermediate. The following protocol is a representative method for its preparation.
Reaction Scheme
Caption: A generalized workflow for the synthesis of 2-Methyl-1,4-diazepane.
Detailed Protocol
This protocol is based on established principles of diazepine synthesis.[2][3]
Materials:
-
Appropriate starting materials (e.g., a protected diamine and a suitable cyclizing agent)
-
Solvent (e.g., methanol, ethanol, or toluene)[2]
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting diamine precursor in the chosen solvent.
-
Addition of Reagents: To the stirred solution, add the base, followed by the slow, dropwise addition of the cyclizing agent. The choice of base and solvent is critical for reaction efficiency and can influence the reaction rate and yield.[2][4]
-
Reaction Conditions: The reaction mixture is typically heated to reflux to ensure the completion of the reaction.[2] Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-Methyl-1,4-diazepane.
Purification of 2-Methyl-1,4-diazepane
For pharmaceutical applications, the purity of the intermediate is of utmost importance. The crude product from the synthesis must be purified to remove any unreacted starting materials, by-products, and residual solvents.
Purification Workflow
Caption: A typical purification workflow for 2-Methyl-1,4-diazepane.
Protocol for Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using clean and dry glassware.
-
Distillation: Transfer the crude 2-Methyl-1,4-diazepane to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the expected boiling point of 2-Methyl-1,4-diazepane under the applied pressure.
-
Product Collection: The purified product is collected in a pre-weighed receiving flask.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized 2-Methyl-1,4-diazepane, a battery of analytical tests should be performed.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the methyl and diazepane ring protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the molecular weight of 2-Methyl-1,4-diazepane (m/z = 114.19). |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic N-H and C-H stretching and bending vibrations. |
| HPLC | Purity determination | A single major peak with a purity of >98% is typically required for pharmaceutical intermediates. |
Application in the Synthesis of Varenicline
2-Methyl-1,4-diazepane is a key precursor in the synthesis of Varenicline. The following diagram illustrates the strategic point of its incorporation.
Caption: The role of 2-Methyl-1,4-diazepane in the synthesis of Varenicline.
In the synthesis of Varenicline, 2-Methyl-1,4-diazepane is condensed with a suitable aromatic precursor to form the core structure of the final drug molecule.[5][6][7] The specific reaction conditions for this step, such as temperature and catalyst, are critical for achieving a high yield and purity of the Varenicline intermediate.[6][8] Subsequent cyclization and purification steps lead to the final Varenicline API.[6][7] The purity of the initial 2-Methyl-1,4-diazepane directly impacts the quality of the final Varenicline product, highlighting the importance of the rigorous synthesis and purification protocols outlined in these notes.
Conclusion
2-Methyl-1,4-diazepane is a valuable and versatile intermediate in pharmaceutical synthesis. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective application. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers and scientists working in drug development. By adhering to these principles, the production of high-quality 2-Methyl-1,4-diazepane can be achieved, paving the way for the successful synthesis of life-changing medications like Varenicline.
References
- US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents.
-
Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. Available at: [Link]
- Process for preparing varenicline and intermediates for use therein - European Patent Office - EP 2204369 A1.
- US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents.
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. Available at: [Link]
- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents.
- TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF - European Patent Office - EP 4241775 A1.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
- WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents.
-
Diazepam - Wikipedia. Available at: [Link]
-
2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem. Available at: [Link]
-
2-Methyl-1,4-oxazepane | C6H13NO | CID 43498381 - PubChem. Available at: [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PubMed Central. Available at: [Link]
Sources
- 1. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 8. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
Application Note: Regioselective Reductive Amination of 2-Methyl-1,4-diazepane
Executive Summary
This application note details the strategic protocol for the reductive alkylation of 2-methyl-1,4-diazepane (homopiperazine derivative). This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and CNS-active agents.
The core challenge in functionalizing this molecule is regioselectivity . The presence of a methyl group at the C2 position creates a distinct steric and electronic environment between the N1 and N4 nitrogen atoms. This guide provides a validated method using Sodium Triacetoxyborohydride (STAB) to selectively target the N4 position , along with mechanistic insights to allow researchers to control the reaction outcome.
Mechanistic Insight & Regioselectivity Strategy
To successfully functionalize 2-methyl-1,4-diazepane, one must understand the steric landscape imposed by the C2-methyl group.
-
N1 Position (Sterically Hindered): The nitrogen at position 1 is directly adjacent to the methyl-substituted carbon (C2). This proximity imposes significant steric hindrance, reducing the nucleophilic attack rate on bulky electrophiles (like aldehydes).
-
N4 Position (Sterically Accessible): The nitrogen at position 4 is flanked by two unsubstituted methylene groups (C3 and C5). It behaves as a typical, unhindered secondary amine.
The Rule of Thumb: In a direct reductive amination with 1.0–1.1 equivalents of an aldehyde, alkylation occurs preferentially at N4 .
Visualization: Steric Control of Selectivity
The following diagram illustrates the kinetic competition between N1 and N4.
Caption: Kinetic pathway analysis showing the preferential functionalization of the N4-position due to the steric influence of the C2-methyl group.
Experimental Protocol: N4-Selective Reductive Amination
This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] STAB is preferred over Sodium Cyanoborohydride (NaCNBH3) because it is non-toxic, does not require strict pH monitoring, and is chemoselective for aldehydes over ketones, preventing side reactions.
Reagents & Materials
| Reagent | Equivalents | Role | Notes |
| 2-Methyl-1,4-diazepane | 1.0 eq | Substrate | Use free base or HCl salt (see Step 1). |
| Aldehyde (R-CHO) | 1.1 – 1.2 eq | Electrophile | Aromatic or aliphatic aldehydes. |
| NaBH(OAc)3 (STAB) | 1.4 – 1.5 eq | Reducing Agent | Moisture sensitive; keep bottle tightly closed. |
| Acetic Acid (AcOH) | 1.0 – 2.0 eq | Catalyst | Promotes iminium ion formation. |
| DCE (1,2-Dichloroethane) | Solvent | Medium | Preferred (0.1 M - 0.2 M). DCM or THF are alternatives.[1] |
| NaHCO3 (sat. aq.) | Excess | Quench | Neutralizes acid/boron complexes. |
Step-by-Step Methodology
Step 1: Preparation of the Free Base (Conditional)
If starting with 2-methyl-1,4-diazepane dihydrochloride (salt form):
-
Suspend the salt in DCM/DCE.
-
Add Triethylamine (TEA) or DIPEA (2.2 eq) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine. If starting with the free liquid amine, proceed directly to Step 2.
Step 2: Imine Formation
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-1,4-diazepane (1.0 eq) in DCE (concentration ~0.15 M).
-
Add the Aldehyde (1.1 eq).
-
Add Acetic Acid (1.0 eq). Note: If the aldehyde is sterically hindered (e.g., ortho-substituted benzaldehyde), increase AcOH to 2.0 eq.
-
Stir the mixture at Room Temperature for 30–60 minutes under an inert atmosphere (Nitrogen or Argon).
-
Checkpoint: This "pre-complexation" time allows the equilibrium to favor the iminium species before the reducing agent is introduced.
-
Step 3: Reduction[3][4]
-
Cool the reaction mixture to 0°C (ice bath) if the aldehyde is highly reactive (e.g., formaldehyde, acetaldehyde). For benzaldehydes, RT is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 5 minutes. Do not dump it in all at once to avoid localized exotherms.
-
Allow the reaction to warm to RT and stir for 2–16 hours .
-
Monitoring: Check progress via LC-MS or TLC (stain with Ninhydrin or KMnO4). The secondary amine (N4) product usually runs higher than the diamine but lower than the aldehyde.
-
Step 4: Quench and Workup
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 . Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x).
-
Note: Diazepanes are polar. If the product remains in the aqueous phase, saturate the aqueous layer with NaCl (brine) or use 10% MeOH in DCM for extraction.
-
-
Drying: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step 5: Purification
-
Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH4OH or Triethylamine . The base is critical to prevent the amine from streaking on silica.
-
Alternative: For non-UV active products, convert to the HCl salt (add HCl in dioxane/ether) and recrystallize.
Workflow Diagram
Caption: Operational flowchart for the reductive amination of 2-methyl-1,4-diazepane using STAB.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB. | STAB decomposes in moisture. Use fresh reagent and anhydrous DCE. |
| Dialkylation (N1 & N4) | Excess aldehyde/reagent. | Strictly control stoichiometry (1.1 eq Aldehyde). The N1 position reacts slowly, but it will react with large excesses. |
| Product stuck in Aqueous | High polarity of diazepane. | "Salt out" the aqueous layer with solid NaCl. Use CHCl3/Isopropanol (3:1) for extraction. |
| Regioselectivity Failure | Reaction too hot or too long. | Keep temperature at RT or 0°C. Do not reflux. If N1 alkylation is absolutely required, use N4-Boc-2-methyl-1,4-diazepane as the starting material. |
Safety & Handling
-
2-Methyl-1,4-diazepane: Corrosive and harmful.[5][6] Causes severe skin burns and eye damage.[5][6] Handle in a fume hood with gloves and eye protection.
-
Sodium Triacetoxyborohydride: Releases acetic acid upon hydrolysis. Flammable solid. Store in a cool, dry place.
-
DCE (1,2-Dichloroethane): Carcinogen and highly flammable. Use DCM if safety regulations prohibit DCE, though reaction times may increase slightly.
References
-
Abdel-Magid, A. F., et al. (1996).[4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
[Link]
-
-
PubChem. (n.d.).[5][6] "2-Methyl-1,4-diazepane Compound Summary." National Center for Biotechnology Information.
- ChemicalBook. (2025). "(S)
-
Organic Chemistry Portal. (n.d.).
-
[Link]
-
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-Methylpropyl)-1,4-diazepane | C9H20N2 | CID 12236529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Strategic Isolation of 2-Methyl-1,4-diazepane Scaffolds
Abstract
The 2-methyl-1,4-diazepane moiety is a "privileged scaffold" in medicinal chemistry, frequently serving as a diamine linker in kinase inhibitors and GPCR ligands. However, its physicochemical properties—high polarity, strong basicity, and lack of UV chromophores—present a "perfect storm" for chromatographic failure. This guide details a robust purification strategy shifting from traditional acidic low-pH methods to a High-pH Reverse Phase (RP) workflow. This approach maximizes retention, improves peak symmetry, and enables mass-directed fractionation.
Introduction & Strategic Analysis
The Physicochemical Challenge
Unlike their aromatic cousins (benzodiazepines), 2-methyl-1,4-diazepane derivatives are often aliphatic heterocycles. This distinction dictates the purification strategy:
-
The Basicity Problem: With two secondary amines, the molecule is diprotic. At standard HPLC pH (pH 2–3), it is doubly charged (
). This leads to:-
Dewetting/Exclusion: Rapid elution near the void volume (
) on C18. -
Silanol Tailing: Strong ionic interaction with residual silanols on silica columns, causing severe peak asymmetry.
-
-
The Detection Problem: The core scaffold lacks conjugation. It is effectively invisible at standard UV wavelengths (254 nm).
-
Requirement: Detection must occur at low UV (205–210 nm) or via Universal Detectors (ELSD/CAD/MS).
-
The Solution: High-pH Reverse Phase Chromatography
We utilize Hybrid Particle Technology (HPT) columns stable at pH 10–12. By elevating the mobile phase pH above the pKa of the amines (typically pKa ~9–10), we suppress ionization.
-
Mechanism:
(Neutral). -
Result: The neutral amine is more hydrophobic, drastically increasing retention on C18 and eliminating silanol repulsion.
Experimental Protocols
Equipment & Reagents[1]
-
LC System: Preparative HPLC with Binary Gradient Pump (Flow capability 20–50 mL/min).
-
Detector:
-
Primary: Single Quadrupole MS (ESI+) for mass-directed fractionation.
-
Secondary: PDA/UV detector (Flow cell path length < 5mm to reduce solvent cutoff noise).
-
-
Stationary Phase (Critical):
-
Recommended: Waters XBridge BEH C18 Prep OBD (5 µm, 19 x 150 mm) OR Agilent Poroshell HPH-C18.
-
Why: These columns utilize ethylene-bridged hybrid silica resistant to dissolution at pH 10.
-
-
Mobile Phases:
-
Solvent A: 10 mM Ammonium Bicarbonate (
) in HPLC-grade Water (pH ~10.0). -
Solvent B: 100% Acetonitrile (MeCN).
-
Method A: High-pH Preparative Purification (The Gold Standard)
Best for: Free base isolation, maximizing loading capacity, and sharp peak shape.
Step-by-Step Protocol:
-
Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add 2 mL Ammonium Hydroxide (28%) to adjust pH to 10.0–10.5. Filter through 0.22 µm nylon filter.
-
Sample Prep: Dissolve crude material in 1:1 Water:DMSO. Avoid pure DMSO if possible to prevent "solvent effect" band broadening. Concentration: 50–100 mg/mL.
-
Gradient (Generic):
Time (min) % A (Buffer) % B (MeCN) Flow (mL/min) 0.0 95 5 20 1.0 95 5 20 12.0 50 50 20 13.0 5 95 20 15.0 5 95 20 15.1 95 5 20 | 18.0 | 95 | 5 | 20 |
-
Detection:
-
MS Trigger: Set to [M+H]+.[1]
-
UV: 210 nm (Reference 360 nm). Note: Ammonium bicarbonate is transparent at 210 nm, unlike formate/acetate.
-
Method B: Low-pH Analytical Scout (QC / Purity Check)
Best for: LC-MS purity checks where TFA is acceptable.
Step-by-Step Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (Rapid Resolution), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.05% Trifluoroacetic Acid (TFA).
-
B: Acetonitrile + 0.05% TFA.
-
Note: TFA is an ion-pairing agent.[2] It forms a neutral pair with the charged amine (
), artificially increasing retention and masking silanols.
-
-
Gradient: 0–60% B over 10 minutes.
-
Caution: TFA suppresses MS ionization. If high sensitivity MS is needed, switch TFA to 0.1% Formic Acid, but expect broader peaks.
Results & Discussion: Troubleshooting Guide
The following table summarizes common failure modes specific to diazepane purification and their remedies.
| Symptom | Probable Cause | Corrective Action |
| Peak Fronting | Column Overload or Solvent Mismatch | Dilute sample in Mobile Phase A (Buffer). Reduce injection volume. |
| Peak Tailing | Silanol Interaction (Low pH) | Switch to Method A (High pH) . If stuck with Low pH, increase TFA to 0.1%. |
| No Peaks Visible | Wrong UV Wavelength | Diazepanes have no chromophore >220nm. Switch to 205 nm or use ELSD/MS . |
| Early Elution ( | Compound fully ionized | Use High pH to neutralize the amine. Use a "Polar C18" or HILIC column if High pH fails. |
| Ghost Peaks | Carbonate contamination | Use fresh Ammonium Bicarbonate buffer (prepared daily). |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal purification path based on sample characteristics.
Caption: Decision tree for selecting chromatographic conditions. Green path (Method A) is the default recommendation for diazepane derivatives due to superior peak shape and loading capacity.
References
-
Waters Corporation. (2022). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]
- Context: Authoritative source on the "High pH" effect on hybrid silica columns (XBridge) for basic amines.
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Context: Foundational academic text explaining the mechanism of silanol interactions with secondary amines like diazepane.
-
Agilent Technologies. (2020). Purification of Basic Compounds using High pH Reverse Phase Chromatography. Agilent Application Notes.[1] Retrieved from [Link]
- Context: Protocol validation for Poroshell HPH columns using ammonium bicarbon
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Context: General reference for "Ion Pairing" (TFA) theory used in Method B.
Sources
Troubleshooting & Optimization
Purification challenges of polar diazepane derivatives
Welcome to the Diazepane Purification Hub.
Status: Operational Operator: Senior Application Scientist Subject: Overcoming Polarity & Tailing in Diazepane Derivatives
Introduction: The Diazepane Paradox
You are likely here because your diazepane derivative—a seven-membered heterocycle essential for central nervous system (CNS) targeting—is behaving poorly. These molecules present a "perfect storm" for purification failure:
-
High Polarity: They resist extraction into standard organic solvents.
-
Basic Nitrogen Centers: The secondary or tertiary amines interact aggressively with acidic silanols on silica gel, causing severe tailing or irreversible adsorption.
-
Amorphous Nature: They often refuse to crystallize, leaving you with "gums" or "oils."
This guide abandons generic advice. We focus on causality (why it fails) and protocol (how to fix it).
Module 1: Flash Chromatography Troubleshooting
The Issue: Your compound streaks from the baseline to the solvent front, or never elutes at all.
The Causality: Standard silica gel (
Protocol A: The "Amine-Blocked" Silica Method
Use this when you observe severe tailing (Rf < 0.2 regardless of polarity).
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% Methanol (MeOH) in DCM containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) . -
Why: The small amine modifier saturates the acidic silanol sites on the silica before your product can bind to them.
-
-
The "Pre-Soak" (Critical Step):
-
Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading your sample.
-
Self-Validation Check: If the column does not exotherm slightly (heat up) during this flush, your modifier concentration may be too low or the silica is already deactivated (wet).
-
-
Elution:
-
Run a gradient from 0% to 50% Solvent B.
-
Note: TEA is difficult to remove. If your product is non-volatile, use
(volatile) instead.
-
Protocol B: The "Reverse-Phase" Flip
Use this when your compound is too polar to move in DCM/MeOH.
-
Stationary Phase: C18-functionalized silica (Flash Cartridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Pro-Tip: Diazepanes are often too polar for standard C18 retention. If the compound elutes in the void volume (
), switch to HILIC mode (see Module 3).
Decision Logic: Flash Chromatography Strategy
Caption: Decision matrix for selecting stationary phases based on solubility and silanol interaction severity.
Module 2: The Extraction Nightmare (Work-Up)
The Issue: "I washed the reaction with water, and my product disappeared."
The Causality: Diazepanes are often amphiphilic. At neutral pH, a significant portion exists as the free base (soluble in organic) and the protonated salt (soluble in water), creating an equilibrium that favors the aqueous phase if the volume is large.
Protocol: The "Salting-Out" Extraction
Do not use standard extraction. Use this high-ionic-strength method.
-
pH Adjustment:
-
Bring the aqueous layer to pH 12-13 using 2M NaOH.
-
Why: You must be at least 2 pH units above the
of the diazepane nitrogen (typically ~10) to ensure 99% is in the free-base (organic soluble) form.
-
-
Saturation:
-
The Solvent Cocktail:
-
Do not use Diethyl Ether (too non-polar).
-
Use DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .
-
Why: Isopropanol helps solvate the polar functionalities while DCM/Chloroform provides the density for phase separation.
-
-
Self-Validation:
-
Check the aqueous layer by TLC or LC-MS after extraction. If the product remains, add more NaCl and repeat with the DCM/IPA cocktail.
-
Solvent Extraction Efficiency Table
| Solvent System | Polarity Index | Extraction Capability (Polar Amines) | Risk Factor |
| Diethyl Ether | 2.8 | Poor | Low |
| Ethyl Acetate | 4.4 | Moderate | Hydrolysis of esters (if present) |
| DCM | 3.1 | Good | Emulsion formation |
| DCM/IPA (3:1) | High | Excellent | Extracts some water/salts |
| n-Butanol | 4.0 | Excellent | High boiling point (hard to remove) |
Module 3: Preparative HPLC & HILIC
The Issue: "C18 Prep-HPLC gave me a broad peak, and the fractions degraded upon drying."
The Causality:
-
Dewetting: Highly aqueous mobile phases (required to retain polar diazepanes on C18) can cause "phase collapse" in standard C18 columns.
-
TFA Salts: Using Trifluoroacetic acid (TFA) creates a hygroscopic salt that turns your oil into a sticky gum that is hard to handle.
Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography)
The gold standard for polar heterocycles.
-
Column: Zwitterionic (e.g., ZIC-HILIC) or Bare Silica (high purity).
-
Mobile Phase A: Acetonitrile (Weak solvent in HILIC).[4]
-
Mobile Phase B: 10mM Ammonium Formate pH 3.0 (Strong solvent in HILIC).
-
Gradient: Start high organic (95% A) and gradient to lower organic (60% A).
-
Sample Diluent (Crucial): Dissolve your sample in 100% Acetonitrile .
-
Warning: If you dissolve in water, the sample will "break through" the column because water is the strong solvent in HILIC.
-
HILIC Workflow Diagram
Caption: Critical HILIC workflow emphasizing sample diluent composition to prevent peak distortion.
Module 4: FAQs & Stability
Q: My diazepane turns brown on the shelf. How do I store it? A: Diazepanes are prone to oxidation at the nitrogen centers (N-oxide formation).
-
Fix: Store as a salt. Dissolve the free base in ether and add 1M HCl in ether dropwise. Filter the resulting hydrochloride salt. Salts are crystalline and oxidation-resistant.
Q: I used TEA in my flash column, and now I can't get it out of my product. A: TEA boils at 89°C, but it hydrogen-bonds to polar products.
-
Fix: Dissolve the product in DCM and wash 3x with saturated
. The bicarbonate is basic enough to keep the diazepane organic, but will help wash away TEA salts. Alternatively, use an azeotrope: evaporate with toluene 3x on the rotovap.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for acid-sensitive amines. It lacks the acidic protons of silica, preventing the "sticking" issue, but it has lower resolution (theoretical plates) than silica.
References
-
Biotage. (2023). Strategies for Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
University of Rochester. (2024). Workup for Removing Amines & Polar Compounds.[5][6] Not Voodoo Guide.[7] Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1,4-diazepane Coupling
Welcome to the technical support center for optimizing coupling reactions with 2-Methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of substituted 1,4-diazepane derivatives. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions involving 2-Methyl-1,4-diazepane, and what are their typical applications?
2-Methyl-1,4-diazepane is a valuable building block in medicinal chemistry due to the prevalence of the 1,4-diazepine core in biologically active compounds.[1] The primary coupling reactions involving this scaffold are:
-
N-Arylation (Buchwald-Hartwig Amination): This palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing N-aryl-1,4-diazepanes.[2][3] These products are key intermediates in the development of pharmaceuticals, including antipsychotics and anxiolytics.[4]
-
Reductive Amination: This reaction forms a new carbon-nitrogen bond by reacting the secondary amine of the diazepane ring with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[5][6] It is a versatile method for introducing a wide range of substituents at the nitrogen atoms.
-
Acylation: The reaction of 2-Methyl-1,4-diazepane with acylating agents such as acyl chlorides or carboxylic acids (with a coupling agent) yields N-acyl-1,4-diazepanes. These derivatives are important in their own right or as intermediates for further functionalization.[7][8]
Q2: I am struggling with low yields in my Buchwald-Hartwig N-arylation of 2-Methyl-1,4-diazepane. What are the critical parameters to investigate?
Low yields in Buchwald-Hartwig amination are a common issue and can often be traced back to a few key parameters. A systematic optimization approach is crucial.[9][10]
Causality-Driven Troubleshooting for Buchwald-Hartwig Amination:
| Parameter | Common Issue | Scientific Rationale & Recommended Action |
| Catalyst System (Palladium Precatalyst & Ligand) | Inefficient catalytic turnover. | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.[2][11] For sterically hindered amines like 2-Methyl-1,4-diazepane, bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often effective.[12] Action: Screen a panel of ligands. Consider using pre-formed palladium catalysts for better reproducibility.[13] |
| Base | Incomplete deprotonation of the amine or catalyst inhibition. | A strong, non-nucleophilic base is required to generate the active amine nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.[12] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures.[4][11] Action: If using a weaker base, ensure it is finely powdered and anhydrous. |
| Solvent | Poor solubility of reactants or catalyst deactivation. | Aprotic, non-coordinating solvents like toluene or dioxane are standard.[12] The choice can influence the solubility of the catalyst and reactants, affecting reaction rates. Action: Ensure the solvent is anhydrous, as water can lead to catalyst decomposition and competing hydrolysis reactions. |
| Temperature | Insufficient energy to overcome the activation barrier. | While some modern catalyst systems operate at room temperature, many Buchwald-Hartwig reactions require heating (80-110 °C) to drive the reaction to completion.[12] Action: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Q3: My reductive amination with 2-Methyl-1,4-diazepane and an aldehyde is producing significant amounts of the corresponding alcohol from aldehyde reduction. How can I improve the selectivity?
This is a classic selectivity challenge in reductive amination. The key is to favor the formation of the iminium ion intermediate over the direct reduction of the carbonyl.
Strategies for Enhancing Selectivity in Reductive Amination:
-
Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[14] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH.[14] Avoid stronger reducing agents like sodium borohydride (NaBH₄) until imine formation is complete.[5][14]
-
Reaction pH: Maintaining a slightly acidic pH (around 5-6) can accelerate the formation of the iminium ion intermediate, which is more susceptible to reduction than the starting carbonyl. This can be achieved by adding a small amount of acetic acid.
-
Staged Addition: If using a more reactive reducing agent like NaBH₄, add it to the reaction mixture only after allowing sufficient time for the amine and carbonyl to form the imine intermediate.[14]
Q4: I am observing double addition in my reductive amination. How can I favor mono-alkylation?
Controlling the extent of alkylation is crucial when working with diamines like 2-Methyl-1,4-diazepane.[15]
Figure 1. Strategies to favor mono-alkylation.
-
Stoichiometry: Use a limited amount of the aldehyde or ketone (typically 1.0-1.1 equivalents) relative to the 2-Methyl-1,4-diazepane.
-
Slow Addition: Adding the carbonyl compound slowly to the reaction mixture can help maintain a low concentration, favoring the initial mono-alkylation over the subsequent reaction with the second amine.[16]
-
Protecting Groups: For complete control, one of the nitrogen atoms can be protected with a suitable protecting group (e.g., Boc), followed by the coupling reaction and subsequent deprotection.
Q5: My acylation reaction is sluggish and gives a poor yield. What can I do to drive it to completion?
Acylation of secondary amines can sometimes be challenging due to steric hindrance or reduced nucleophilicity.
Optimizing Acylation Reactions:
| Parameter | Common Issue | Scientific Rationale & Recommended Action |
| Acylating Agent | Insufficient reactivity. | Acyl chlorides are generally more reactive than carboxylic acids. If using a carboxylic acid, an activating agent (e.g., HOBt/DICD) is necessary to form a more reactive intermediate.[17] Action: If using a carboxylic acid, ensure your coupling reagents are fresh. |
| Base | Inadequate scavenging of the acid byproduct. | A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction with an acyl chloride.[18] Action: Use at least one equivalent of the base. For sluggish reactions, a slight excess may be beneficial. |
| Temperature | Reaction rate is too slow at room temperature. | Gentle heating (40-60 °C) can often increase the reaction rate without promoting significant side reactions. Action: Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Solvent | Reactants are not fully dissolved. | A solvent that dissolves all components is crucial. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[19] Action: Ensure all reactants are fully dissolved before proceeding. |
Q6: I am seeing a significant amount of hydrodehalogenation byproduct in my Buchwald-Hartwig reaction. What is the cause and how can I minimize it?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[20]
Understanding and Preventing Hydrodehalogenation:
-
Mechanism: This side reaction can occur through the formation of a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated product.[2] Sources of hydride can include the solvent, base, or even the amine itself.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize water, which can be a source of protons.
-
Choice of Base: Some bases are more prone to generating hydride species. Consider using a non-coordinating base like K₃PO₄.
-
Ligand Selection: Certain ligands can promote the desired reductive elimination of the C-N bond over competing pathways. Experimenting with different ligands can be beneficial.
-
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Incorrect stoichiometry. 3. Reaction temperature too low. | 1. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. 2. Verify the molar ratios of all reactants. 3. Gradually increase the reaction temperature. |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting materials or product. 2. Competing side reactions.[20] | 1. Lower the reaction temperature. 2. Re-evaluate the choice of catalyst, base, and solvent to favor the desired reaction pathway. |
| Difficulty in product purification | 1. Product is highly polar. 2. Byproducts have similar polarity to the product. | 1. Consider derivatization to a less polar compound for purification, followed by deprotection. 2. Optimize the reaction conditions to minimize byproduct formation. |
graph TD { A[Start: Low Yield in Coupling Reaction] --> B{Reaction Type?}; B --> C[Buchwald-Hartwig]; B --> D[Reductive Amination]; B --> E[Acylation];subgraph Buchwald-Hartwig Troubleshooting C --> C1{Check Catalyst/Ligand}; C1 --> C2{Screen Ligands (e.g., Xantphos)}; C2 --> C3{Check Base (e.g., NaOtBu)}; C3 --> C4{Ensure Anhydrous Solvent}; C4 --> C5[Optimize Temperature]; end subgraph Reductive Amination Troubleshooting D --> D1{Alcohol Byproduct?}; D1 -- Yes --> D2[Use Milder Reductant (STAB)]; D1 -- No --> D3{Double Addition?}; D3 -- Yes --> D4[Limit Aldehyde Stoichiometry]; D4 --> D5[Slow Addition]; end subgraph Acylation Troubleshooting E --> E1{Check Acylating Agent}; E1 --> E2{Use Acyl Chloride or Activate Acid}; E2 --> E3{Add Non-Nucleophilic Base}; E3 --> E4[Gentle Heating]; end C5 --> F[Re-run Optimized Reaction]; D2 --> F; D5 --> F; E4 --> F; F --> G((End: Improved Yield));
}
Figure 2. Troubleshooting workflow for 2-Methyl-1,4-diazepane coupling.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a starting point and should be optimized for specific substrates.
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), 2-Methyl-1,4-diazepane (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
To a round-bottom flask, add 2-Methyl-1,4-diazepane (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (10 mL).
-
Add a small amount of acetic acid (e.g., 1-2 drops) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
References
-
ResearchGate. Optimization of reaction conditions [a]. Available at: [Link]
-
Neis, S., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21633-21644. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Singh, U., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry, 13(47), 11515-11524. Available at: [Link]
-
Xu, Z., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8446-8453. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
- Google Patents. EP2818463A1 - Production method of 1,4-diazepane derivatives.
-
ResearchGate. Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. Available at: [Link]
-
Royal Society of Chemistry. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
-
ResearchGate. Acyl derivatives of 2,3,6,7-tetrahydro-1,4-diazepines: synthesis, structure, and tautomeric transformations. Available at: [Link]
-
J-STAGE. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE 2-ACYL GROUP. Available at: [Link]
-
ChemRxiv. Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available at: [Link]
- Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
National Institutes of Health. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Available at: [Link]
-
ScienceDirect. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Available at: [Link]
-
PubMed. Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
-
ResearchGate. 2.2.1 Cross-Coupling Methods for Methylation. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. 反应设计与优化 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization During the Synthesis of Chiral Diazepanes
Welcome to the technical support center for the stereoselective synthesis of chiral diazepanes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with racemization during their synthetic routes. Here, we will explore the underlying mechanisms of racemization and provide actionable troubleshooting strategies and detailed protocols to help you maintain the stereochemical integrity of your molecules.
Introduction: The Challenge of Stereochemical Control in Diazepane Synthesis
Chiral diazepanes are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Their therapeutic efficacy is often dependent on a specific enantiomer, making the control of stereochemistry during synthesis a paramount concern.[2] The loss of enantiomeric purity, or racemization, can lead to a mixture of enantiomers, potentially reducing the desired biological activity and introducing unintended pharmacological effects.[2]
This guide will address the common pitfalls that lead to racemization in diazepane synthesis and offer robust solutions to overcome them.
Troubleshooting Guide: Diagnosis and Resolution of Racemization
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of chiral diazepanes.
Q1: I'm observing a significant loss of enantiomeric excess (ee) in my final diazepane product after cyclization. What are the likely causes?
A1: Loss of enantiomeric excess during the synthesis of chiral diazepanes can often be traced back to the stability of the stereocenter, which is influenced by the reaction conditions and the molecular structure itself. The primary mechanisms to consider are:
-
Ring-Chain Tautomerism: For certain diazepanes, particularly those with a hydroxyl group at a stereogenic center (like oxazepam), a ring-opening to an achiral aldehyde intermediate followed by ring-closure can lead to racemization.[3] This process can be surprisingly fast and may not require acid or base catalysis.[3]
-
Keto-Enol Tautomerism: In diazepanes containing a ketone functionality, the enol form is planar at the alpha-carbon. Re-protonation can occur from either face, leading to racemization.
-
C3-H/H Exchange: The acidity of the proton at a stereogenic center (often C3 in benzodiazepines) can lead to its abstraction by a base, forming a planar carbanion. Subsequent protonation will result in a racemic mixture.[3]
Troubleshooting Steps:
-
Analyze the Structure: Identify any labile protons or functional groups that could facilitate the racemization mechanisms mentioned above.
-
Evaluate Reaction Conditions: High temperatures, strong bases, or prolonged reaction times can promote racemization.
-
Isolate and Analyze Intermediates: If possible, isolate and determine the enantiomeric purity of key intermediates to pinpoint the exact step where racemization is occurring.
Q2: My starting materials are enantiomerically pure amino acids, but I'm still getting a racemic product. What's going wrong during the coupling and cyclization steps?
A2: When starting with enantiopure amino acids, racemization during peptide coupling and subsequent cyclization is a frequent challenge.[4] The key is to prevent the formation of planar intermediates.
-
Oxazolone Formation: During the activation of the carboxylic acid of an N-protected amino acid for amide bond formation, an oxazolone (or azlactone) intermediate can form.[5] The alpha-proton of this intermediate is acidic and can be removed by a base, leading to racemization.[5][6]
Strategies to Mitigate Racemization:
-
Choice of Coupling Reagents:
-
Carbodiimides (e.g., EDC, DIC): These are common but can promote oxazolone formation.[6] Their use should always be accompanied by racemization-suppressing additives.[6]
-
Additives: Reagents like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[6]
-
-
Control of Basicity:
-
Reaction Temperature:
-
Perform coupling reactions at lower temperatures (e.g., 0 °C) to minimize the rate of racemization.[5]
-
Q3: How can I design a synthetic route to be inherently less prone to racemization?
A3: A proactive approach to synthesis design can significantly reduce the risk of racemization.
-
Chiral Pool Synthesis: Start with readily available, enantiomerically pure building blocks where the stereocenter is less susceptible to racemization.[7] For example, using a chiral amino acid where the stereocenter is not adjacent to a carbonyl group in the final product can be advantageous.
-
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction.[8] It is attached to the substrate, controls the formation of a new stereocenter, and is then removed.[9] Evans' oxazolidinones and Oppolzer's camphorsultams are classic examples.[9]
-
Late-Stage Diversification: Design the synthesis so that the chiral diazepane core is formed early, and subsequent modifications are made at positions that do not affect the stereocenter.[7]
Q4: Are there specific analytical techniques to accurately measure racemization in my samples?
A4: Accurate determination of enantiomeric excess is crucial for troubleshooting.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a chiral stationary phase (CSP), the enantiomers can be separated and quantified.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the configuration and stereochemical stability of chiral molecules.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the NMR spectrum.
Frequently Asked Questions (FAQs)
Q: What is the impact of solvent polarity on racemization?
A: Solvent polarity can influence the rate of racemization. In some cases, less polar solvents may help reduce racemization.[5] However, the choice of solvent is often dictated by the solubility of the reactants and reagents.
Q: Can protecting groups influence the stereochemical stability of my intermediates?
A: Yes, the choice of N-protecting group on an amino acid can influence its susceptibility to racemization. Urethane-based protecting groups like Fmoc and Boc are generally preferred as they are thought to suppress oxazolone formation compared to other protecting groups.
Q: Is it possible to reverse racemization if it has already occurred?
A: While preventing racemization is the primary goal, resolving a racemic mixture is possible through techniques like chiral chromatography or crystallization with a chiral resolving agent.[11] Another advanced strategy is dynamic kinetic resolution (DKR), which combines racemization of the unwanted enantiomer with a stereoselective reaction to convert the racemic mixture into a single desired enantiomer.[12]
Experimental Protocols & Data
Protocol: Racemization-Resistant Peptide Coupling for Diazepane Synthesis
This protocol outlines a general procedure for coupling an N-protected amino acid to an amine, a critical step in many diazepane syntheses, with measures to minimize racemization.
Materials:
-
N-Fmoc protected chiral amino acid
-
Amine substrate
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc protected chiral amino acid (1.0 eq) and Oxyma (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the solution and stir for 5-10 minutes for pre-activation.
-
In a separate flask, dissolve the amine substrate (1.2 eq) and DIEA (1.5 eq) in anhydrous DMF.
-
Slowly add the amine solution to the activated amino acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Data Summary: Impact of Coupling Additives on Racemization
The following table summarizes the effect of different additives on the level of racemization during a model peptide coupling reaction.
| Coupling Reagent | Additive | Base | Temperature (°C) | % D-isomer (Racemization) |
| DIC | None | DIEA | 25 | High (>10%) |
| DIC | HOBt | DIEA | 0 | Low (1-2%) |
| DIC | Oxyma | DIEA | 0 | Very Low (<1%) |
| HATU | None | DIEA | 25 | Low (1-3%) |
This data is illustrative and specific results may vary depending on the substrates and exact reaction conditions.
Visualizing Key Concepts
Mechanism of Racemization via Oxazolone Formation
Caption: Racemization vs. prevention pathway in peptide coupling.
Decision Workflow for Minimizing Racemization
Caption: Decision workflow for stereoselective diazepane synthesis.
References
-
Blazic, M., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. Available at: [Link]
-
Schepmann, D., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
- El Hazzat, M., et al. (2014). Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Wang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
-
Berthod, A., et al. (1998). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. Chirality. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. Available at: [Link]
-
Li, X., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
- Asif, M. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
- Kappe, C. O., & Stadler, A. (2008). 1,4-Diazepines. In Comprehensive Heterocyclic Chemistry III.
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Available at: [Link]
-
Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 2-Methyl-1,4-diazepane Stability & Handling
The following technical support guide addresses the stability and handling of 2-Methyl-1,4-diazepane (also known as 2-methylhomopiperazine).
This guide is structured to troubleshoot specific "perceived" instability issues often reported by researchers. Unlike its unsaturated cousins (the benzodiazepines), the saturated 1,4-diazepane ring is chemically robust in non-oxidizing acids.[1][2] Most "stability failures" are actually isolation failures due to high water solubility or oxidation of the free base.
Quick Reference: Chemical Profile
-
Core Structure: Saturated 7-membered ring (Homopiperazine derivative).[1][3]
-
Key Characteristic: Highly basic secondary diamine.[3]
-
Acid Stability Verdict: High. The ring does not hydrolyze in dilute mineral acids (HCl, H₂SO₄) under standard conditions.[2]
-
Primary Failure Mode: Oxidation of free base (color change) and loss of product to aqueous phase during workup.[1][3]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I treated my sample with 1M HCl and the NMR shows 'degradation' or broad, unidentifiable peaks."
Diagnosis: This is likely conformational locking , not chemical degradation.[2][3] Technical Explanation: Unlike rigid 6-membered rings, the 7-membered diazepane ring is conformationally flexible (twisting between chair/boat forms).[1][3] In the free base, these interconvert rapidly, averaging NMR signals.[2]
-
In Acid (pH < 2): Protonation of both nitrogens (
and ) creates significant electrostatic repulsion and "locks" the molecule into specific rigid conformers to minimize charge interaction.[1] -
The Result: The
H NMR spectrum becomes complex with broadened peaks or split signals (distinct axial/equatorial protons) that look like impurities.[1]
Validation Protocol:
-
Do not discard. Neutralize a small aliquot back to pH > 10 using NaOH.[3]
-
Extract into CDCl
. -
Re-run NMR.[3] If the "clean" simple spectrum returns, the ring was intact.
Issue 2: "My material turned into a brown oil/gum after acid workup."
Diagnosis: Hygroscopicity of the salt or Oxidation of residual free base. Technical Explanation:
-
Hygroscopicity: The anhydrous dihydrochloride salt of 2-methyl-1,4-diazepane is extremely hygroscopic.[1][3] If exposed to air, it absorbs moisture and turns into a sticky gum (deliquescence).[1][2][3]
-
Oxidation: If the acidification was incomplete (leaving free amine) or if the acid contained metal impurities, the amine functionalities oxidize rapidly in air, turning yellow/brown.[2]
Solution:
Target the Dihydrochloride Dihydrate form.[3][4] Patent literature indicates the dihydrate (
-
See Protocol A below for crystallization.
Issue 3: "I suspect the ring is opening (hydrolysis) like a benzodiazepine."
Diagnosis: False Analogy. Technical Explanation: Researchers often confuse diazepanes (saturated) with benzodiazepines (unsaturated imines).[1][2][3]
-
Benzodiazepines: Contain a
imine bond which is highly susceptible to acid hydrolysis, leading to ring opening (forming benzophenones).[1][2][3] -
2-Methyl-1,4-diazepane: Is fully saturated.[1][2][3] It lacks the hydrolytically unstable imine bond.[3] It behaves like a standard secondary amine (e.g., piperidine).[1][2][3] It requires extreme conditions (e.g., conc.[1][2][3] HNO
or high temp permanganate) to degrade the ring.[3]
Part 2: Visualizing the Stability Logic
The following diagram illustrates the divergence between "Perceived" instability (based on benzodiazepine logic) and "Actual" behavior of 2-methyl-1,4-diazepane.
Figure 1: Mechanistic divergence between saturated diazepanes (stable) and benzodiazepines (unstable) in acid.[1][2][3]
Part 3: Experimental Protocols
Protocol A: Synthesis of the Stable Dihydrochloride Dihydrate Salt
Use this protocol to stabilize the oil/gum into a handleable solid.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the crude amine oil in 10 mL of Ethanol.
-
Acidification: Cool to 0°C. Add Conc. HCl dropwise.
-
Induction: The solution may remain clear. Add a small amount of water (approx 0.5 mL) if using anhydrous HCl/EtOH, or rely on the water from Conc.[2] HCl.
-
Crystallization: Add Ethyl Acetate or Diethyl Ether slowly until turbidity persists. Store at 4°C overnight.
-
Filtration: Filter the white crystals. Wash with cold Ethyl Acetate.[3]
-
Drying: Dry under vacuum at 40°C. Do not use P₂O₅ (desiccant) excessively, or you may strip the crystal water and revert to the hygroscopic form.
Protocol B: Acid Stability Validation (Self-Check)
Perform this if you suspect your specific acid source is causing degradation.[1][2][3]
| Timepoint | Condition | Analytical Method | Expected Result |
| T=0 | Dissolve 10mg in 0.6mL D₂O + 2 drops DCl | 1H NMR | Broadened/split peaks (Locked conformers). No aldehyde signals.[3] |
| T=24h | Store at Room Temp | 1H NMR | Identical to T=0. No new peaks at 9-10 ppm (aldehydes from ring opening).[1][3] |
| T=7 Days | Store at Room Temp | 1H NMR | Identical to T=0. |
| Recovery | Basify T=7 sample with NaOD/NaOH to pH > 12 | Extraction + NMR | Spectrum simplifies to sharp, averaged signals of the free base. |
Part 4: Data Summary & Solubility Profile
| Parameter | Free Base | Dihydrochloride Salt | Notes |
| Physical State | Colorless/Yellow Oil | White Crystalline Solid | Salt is preferred for storage.[1][3] |
| Water Solubility | Miscible | Highly Soluble (>500 mg/mL) | Risk: Product loss in aqueous waste.[1][3] |
| Organic Solubility | Soluble (DCM, EtOAc) | Insoluble | Salt precipitates in Acetone/Ether.[1][2][3] |
| Air Stability | Poor (Absorbs CO₂, Oxidizes) | Good (if Dihydrate) | Free base forms carbamates with air.[1][2][3] |
| Acid Stability | Stable | Stable | Does not ring open. |
References
-
Hidaka, K. et al. (2014).[1][2][3] Production method of 1,4-diazepane derivatives.[1][3][4][6][7][8] European Patent Application EP2818463A1.[3]
- Validates the stability of the hydrochloride dihydrate and the non-hygroscopic n
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[1][2][3] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines. Journal of Pharmaceutical Sciences, 66(4), 573-577.[1][2][3]
-
Provides the contrasting mechanism for benzodiazepine instability (imine hydrolysis) which does not apply to saturated diazepanes.[1]
-
-
PubChem Compound Summary. (2024). 2-Methyl-1,4-diazepane.[1][2][3][4][6] National Center for Biotechnology Information.[3] [1][2][3]
-
General chemical and physical properties.
-
Sources
- 1. WO2012026529A1 - Novel production method for isoquinoline derivatives and salts thereof - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Alprazolam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-1,4-diazepane Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-Methyl-1,4-diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Given that a significant percentage of new chemical entities are poorly water-soluble, developing a systematic approach to overcome this hurdle is critical for successful research and development.[1][2]
This document provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides with detailed protocols to systematically address and resolve solubility issues.
Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common initial challenges encountered in the lab.
Q1: Why is my 2-Methyl-1,4-diazepane derivative not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?
A: The poor aqueous solubility of many 2-Methyl-1,4-diazepane derivatives stems from their molecular structure. These molecules often possess a high degree of lipophilicity ("grease-ball" characteristics) and strong intermolecular forces in their solid, crystalline state ("brick-dust" characteristics).[3] Energy is required to break the crystal lattice and to create a cavity for the molecule in the water-based solvent. If the energy gained from the molecule-water interactions is not sufficient to overcome these two hurdles, the compound will remain poorly soluble.
Q2: I'm preparing for a quick in vitro screening experiment. What is the fastest way to try and solubilize my compound?
A: For a rapid preliminary test, pH adjustment is the most direct and effective first step. The 2-Methyl-1,4-diazepane scaffold contains basic nitrogen atoms. By lowering the pH of your solvent (i.e., making it more acidic), you can protonate these nitrogens, forming a salt.[4] These charged, ionized forms are almost always significantly more soluble in water than the neutral molecule.[5][6] For example, the solubility of diazepam, a related benzodiazepine, increases over 100-fold when the pH is lowered from neutral to 1.2.[7]
Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I add it to my aqueous cell culture media or buffer. What is happening and how can I fix it?
A: This phenomenon is known as "solvent-shifting" or "precipitation upon dilution." Your compound has high solubility in the organic solvent (DMSO) but very low solubility in the aqueous medium. When you add the concentrated DMSO stock to the buffer, the DMSO is diluted, and the solvent environment rapidly becomes predominantly aqueous. The drug concentration is now far above its aqueous solubility limit, causing it to precipitate.
-
Immediate Fix: Try lowering the final concentration of your compound in the aqueous medium. You may also need to decrease the percentage of DMSO in the final solution (typically, it should be kept below 0.5% to avoid solvent-induced artifacts in biological assays).
-
Systematic Fix: This is a classic sign that a formulation strategy is needed. Refer to the troubleshooting guides below to explore co-solvents or other advanced methods that can increase the aqueous solubility and prevent precipitation.
Section 2: Systematic Troubleshooting Workflow
When simple fixes are not enough, a structured approach is necessary. This workflow guides you from fundamental characterization to advanced formulation strategies.
Caption: A logical workflow for addressing solubility issues.
Step 1: Foundational Physicochemical Characterization
Before attempting to modify solubility, you must understand the properties of your specific derivative.
-
Determine the pKa: The pKa is the pH at which the compound is 50% ionized. As 2-Methyl-1,4-diazepane derivatives are basic, they will have a pKa value. This value is critical for predicting the pH range in which the compound will be soluble.[8]
-
Determine the LogP: The LogP (octanol-water partition coefficient) is a measure of lipophilicity. A high LogP value (>3) indicates poor water solubility and suggests that strategies like co-solvents or lipid-based formulations might be effective.
Step 2: pH Modification - The Ionization Strategy
This is the most powerful tool for ionizable compounds. The goal is to find a pH where your compound is sufficiently ionized to be soluble, while ensuring the pH is compatible with your experimental system.
Caption: Mechanism of pH-dependent solubility for a basic compound.
Action: Perform a pH-solubility profile as described in Protocol 1 . This will generate a curve showing how solubility changes with pH, allowing you to identify the optimal pH for your experiments.
Step 3: Co-solvent Systems - The Polarity Reduction Strategy
If pH adjustment is insufficient or incompatible with your assay, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[9][10][11][12]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
Action: Screen a panel of pharmaceutically acceptable co-solvents to determine which one provides the best solubilization for your derivative. Follow the procedure in Protocol 2 .
| Co-solvent | Typical Concentration Range (%) | Key Considerations |
| Ethanol | 5 - 20% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 10 - 40% | Generally well-tolerated in many biological systems. |
| PEG 400 | 10 - 50% | Highly effective for many compounds; low toxicity.[13] |
| Glycerol | 10 - 30% | Increases viscosity, which may affect handling. |
Step 4: Advanced Formulation Strategies
When the above methods fail to provide the required concentration and stability, more advanced formulation techniques are required.
-
Complexation with Cyclodextrins: Cyclodextrins are sugar-based molecules with a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic drug is shielded from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve.[1][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile. See Protocol 3 for a basic preparation method.
Caption: Encapsulation of a drug molecule by a cyclodextrin.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic polymer matrix.[2][17][18] This process can convert the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[19] Common methods to prepare solid dispersions include solvent evaporation and hot-melt extrusion.
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio.[20][21] This leads to a faster dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are stabilized colloidal dispersions of pure drug particles.[22][23][24]
Section 3: Detailed Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, borate buffer for pH 9).
-
Equilibration: Add an excess amount of your 2-Methyl-1,4-diazepane derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.
Protocol 2: Screening Co-solvents for Solubility Enhancement
-
Stock Preparation: Prepare stock solutions of various co-solvents (e.g., Ethanol, PG, PEG 400) in your primary aqueous buffer (e.g., PBS pH 7.4). For example, create 10%, 20%, 30%, 40%, and 50% (v/v) solutions.
-
Equilibration: Add an excess amount of your compound to each co-solvent mixture, as well as to a control vial containing only the aqueous buffer.
-
Shaking & Separation: Follow steps 3 and 4 from Protocol 1.
-
Quantification: Follow step 5 from Protocol 1.
-
Analysis: Compare the solubility results across the different co-solvent systems and concentrations to identify the most effective combination.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of your drug to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a common choice.
-
Mixing: Weigh the appropriate amounts of the drug and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the powder to form a thick, consistent paste.
-
Trituration: Knead the paste thoroughly with a pestle for 45-60 minutes. Add more solvent if necessary to maintain a paste-like consistency.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Test the solubility of this new complex in your desired aqueous buffer, comparing it to the solubility of the uncomplexed drug.
References
Sources
- 1. Improving API Solubility [sigmaaldrich.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. ajptonline.com [ajptonline.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. scispace.com [scispace.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. ijpsnonline.com [ijpsnonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Diazepam - Wikipedia [en.wikipedia.org]
- 27. eurekaselect.com [eurekaselect.com]
- 28. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Minimizing Dimer Formation in Diazepane Synthesis
[1]
Status: Operational Ticket ID: DZP-OPT-001 Subject: Suppression of Intermolecular Dimerization in 7-Membered N-Heterocycle Formation
Diagnostic Triage: Is it a Dimer?
Before optimizing, confirm the impurity is indeed the dimer (14-membered macrocycle) rather than an oligomer or acyclic intermediate.
Quick Identification Matrix
| Diagnostic Method | Monomer (1,4-Diazepane) | Dimer (14-membered Tetra-aza Macrocycle) |
| Mass Spectrometry (ESI) | Shows | Shows |
| 1H NMR Symmetry | Complex splitting if chiral/substituted.[1] | Often highly symmetric; simplified spectra compared to acyclic oligomers.[1] |
| TLC / polarity | Generally more polar (if amine is free).[1] | Often less polar; "streaks" less than the monomer due to lack of exposed end-groups. |
| Solubility | Good solubility in MeOH/DCM.[1] | Poor solubility; dimers often precipitate as white solids (crystallize easily). |
Mechanistic Root Cause Analysis
The formation of 1,4-diazepanes (7-membered rings) is classically difficult due to the Medium Ring Effect .
The Entropic/Enthalpic Barrier
-
Enthalpy (
): 7-membered rings suffer from transannular strain (Pitzer strain) and bond angle deformation.[1] -
Entropy (
): The probability of the two ends of a linear chain meeting is significantly lower for a 7-membered precursor than for 5- or 6-membered rings.
The Failure Mode:
When the intramolecular reaction rate (
Pathway Competition Diagram
Caption: Kinetic competition between intramolecular cyclization (monomer) and intermolecular dimerization (macrocycle).[1]
Protocol Optimization Modules
Method A: High Dilution (The Ruggli-Ziegler Principle)
Best for: Solution-phase synthesis (e.g., Fukuyama-Mitsunobu cyclization).
Theory:
Protocol:
-
Solvent Volume: Target a final concentration of < 0.01 M (ideally 0.005 M).
-
Pseudo-High Dilution (Slow Addition):
-
Dissolve the linear precursor in a minimal volume.[1]
-
Dissolve the cyclization reagent (e.g., base, catalyst) in a large volume of refluxing solvent.[1]
-
Add the precursor via syringe pump over 8–12 hours.[1]
-
Why: This keeps the instantaneous concentration of the unreacted precursor near zero, statistically forcing it to react with itself.
-
Method B: Solid-Phase Synthesis (Pseudo-Dilution)
Best for: Peptidomimetic diazepanes (e.g., 1,4-diazepine-2,5-diones). Theory: "Site Isolation."[1] If precursor molecules are attached to a resin bead at low loading, they are physically unable to reach each other to dimerize.
Protocol:
-
Resin Loading: Use low-loading resin (0.2 – 0.4 mmol/g). High loading (>0.8 mmol/g) allows site-site interaction on the bead surface.
-
Solvent Swelling: Use a solvent that swells the resin maximally (e.g., DMF or DCM for polystyrene) to maximize the distance between reactive sites.[1]
-
Cyclization Step:
-
Step 1: Linear assembly of the diamine/amino acid sequence.
-
Step 2: Cleavage-induced cyclization (e.g., acid-catalyzed release that triggers ring closure immediately).
-
Method C: Conformational Control (The "Gem-Dimethyl" Effect)
Best for: Substituted diazepanes. Theory: Introducing bulky groups (gem-dimethyl, benzyl) on the carbon backbone restricts the rotational freedom of the linear chain, pre-organizing it into a conformation favorable for cyclization (Thorpe-Ingold effect).[1]
Implementation:
-
If your design permits, add a gem-dimethyl group at the C6 position.
-
Use N-protecting groups like Nosyl (Ns) or Tosyl (Ts) .[1] These are bulky and rigid, reducing the entropy of the chain and facilitating ring closure (especially under Mitsunobu conditions).
Troubleshooting Guide (FAQ)
Q1: I am using high dilution (0.005 M), but I still see 30% dimer. Why?
A: Your reaction kinetics might be too slow.[1]
-
Diagnosis: If the cyclization is slow, the "slow addition" method fails because unreacted starting material accumulates, raising the effective concentration.[1]
-
Fix: Increase the temperature (reflux) to boost
. Switch to a more reactive leaving group (e.g., Mesylate instead of Chloride) or a stronger base (Cs2CO3 in MeCN) to make the cyclization instantaneous upon addition.
Q2: Can I separate the dimer from the diazepane easily?
A: Usually, yes.[1]
-
Flash Chromatography: The dimer is significantly less polar than the monomer (if the monomer has free amines) or has different solubility.[1]
-
Crystallization: The 14-membered dimer is often highly crystalline and insoluble. Try triturating the crude mixture with cold Ether or Hexanes; the dimer often precipitates while the diazepane remains in solution.
Q3: Does the choice of metal catalyst matter?
A: Yes.
-
Ruthenium (Hydrogen Borrowing): Recent work (Williams et al.) shows that Ru-catalyzed coupling of diols and diamines favors the 7-membered ring by coordinating the diamine, effectively templating the cyclization.
-
Palladium: Pd-catalyzed N-arylation can be highly effective for benzo-fused diazepines, as the metal center brings the two ends into proximity (reductive elimination step).
Decision Tree for Synthesis Planning
Caption: Workflow for selecting the correct synthesis strategy and troubleshooting dimerization.
References
-
Mechanism of Diazepine Synthesis
-
Solid Phase Side Reactions
-
Modern Catalytic Approaches
-
Continuous Flow Synthesis
Technical Support Center: Optimizing Catalysis with 1,4-Diazepanes
Current Status: Operational Topic: Catalyst Deactivation in 1,4-Diazepane Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Division
The Diazepane Dilemma: Executive Summary
Researchers working with 1,4-diazepanes (homopiperazines) frequently encounter sudden catalytic arrest, particularly in Palladium (Pd) and Copper (Cu) catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).
The Core Issue: Unlike simple mono-amines, 1,4-diazepanes possess two nitrogen atoms separated by a flexible ethylene/propylene bridge. This structural feature allows them to act as bidentate ligands , displacing your engineered phosphine ligands and forming thermodynamically stable, catalytically inactive metallacycles.
This guide provides the diagnostic tools to identify this poisoning and the protocols to circumvent it.[1]
Diagnostic Hub: Is Your Catalyst Poisoned?
Before altering your conditions, confirm the diagnosis using this symptom checker.
| Symptom | Observation | Technical Diagnosis |
| The "20% Wall" | Reaction starts fast but stops abruptly at ~20-30% conversion. Adding more catalyst restarts it briefly. | Substrate Inhibition: As the concentration of free diazepane decreases, the remaining substrate chelates the catalyst, or the product itself (if retaining a free amine) acts as a poison. |
| Color Shift | Reaction mixture turns from dark red/brown (active Pd-L) to pale yellow or colorless precipitate. | Ligand Displacement: The diazepane has displaced the phosphine ligand, forming a [Pd(diazepane)Ar(X)] species that cannot undergo reductive elimination. |
| Pd Black Formation | Rapid precipitation of black particles. | Reduction/Aggregation: The amine has facilitated the reduction of Pd(II) to Pd(0) without the stabilizing ligand, leading to aggregation. |
| No Conversion | Starting material remains untouched despite heating. | Oxidative Addition Failure: The diazepane coordinated to the Pd(0) precursor before the aryl halide could react. |
The Mechanistic "Why": Pathway Visualization
To solve the problem, you must understand the competition between the Productive Cycle and the Deactivation Trap .
Catalytic Pathway Analysis
Figure 1: The "Deactivation Trap" occurs when the 1,4-diazepane displaces the phosphine ligand (L), occupying two coordination sites on the metal. This geometric lock prevents the reductive elimination step required to form the C-N bond.
Troubleshooting Protocols & Solutions
Protocol A: Ligand Sterics (The "Buchwald" Approach)
Logic: Use a ligand so bulky that the diazepane cannot physically displace it to form a chelate. Recommendation: Dialkylbiaryl phosphines (Buchwald Ligands).
-
For Secondary Amines (N-H on ring): Use RuPhos or BrettPhos .
-
For Primary Amines (Exocyclic): Use BrettPhos or tBuBrettPhos .
Experimental Workflow:
-
Catalyst Pre-formation: Do not mix Pd(OAc)₂ and Ligand in the presence of the amine.
-
Pre-heating: Stir Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%) in dioxane at 80°C for 2 minutes before adding the diazepane. This ensures the active L-Pd(0) species is formed and robust.
-
Base Selection: Use a weak base like Cs₂CO₃ or K₃PO₄ to minimize side reactions. Avoid NaOtBu if functional group tolerance is low.
Protocol B: The "Masking" Strategy (Protection)
Logic: If the diazepane cannot chelate, it cannot poison. Convert the diamine into a mono-amine. Recommendation: Monoprotection with Boc (tert-butyloxycarbonyl) or Tosyl groups.
Step-by-Step:
-
Protection: React 1,4-diazepane with 1.0 equivalent of Boc₂O.
-
Result: 1-Boc-1,4-diazepane.
-
-
Coupling: Perform the cross-coupling on the free secondary amine.
-
Benefit: The Boc group creates steric bulk and removes the lone pair capability of N1, making bidentate binding impossible [1].
-
-
Deprotection: Standard TFA/DCM wash.
Protocol C: The "Slow Addition" Technique
Logic: Kinetic control. Keep the concentration of free diazepane low relative to the catalyst to favor the productive cycle over the bimolecular displacement step.
Setup:
-
Charge the flask with Aryl Halide, Base, and Catalyst (Pd/Ligand).
-
Dissolve the 1,4-diazepane in the reaction solvent.
-
Syringe Pump: Add the amine solution over 1–2 hours at reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Can I use Copper (Ullmann-type) catalysis instead of Palladium to avoid this? A: Copper is more susceptible to chelation than Palladium. 1,4-diazepanes form very stable blue/green complexes with Cu(I)/Cu(II), often shutting down the catalytic cycle entirely unless a specific chelating ligand (like oxalic diamides) binds stronger than the substrate [2]. Stick to Pd-catalyzed routes with bulky ligands for diazepanes unless you are using specific ligand-assisted Cu protocols.
Q2: My reaction turns black immediately upon adding the diazepane. Why? A: The amine is acting as a reducing agent.[2] Secondary amines can reduce Pd(II) to Pd(0). If your phosphine ligand hasn't coordinated yet, the "naked" Pd(0) aggregates into Palladium Black (inactive metal dust).
-
Fix: Ensure you pre-complex the Pd source and Ligand for 15-30 mins before adding the amine [3].
Q3: Does the "Bite Angle" of the diazepane matter? A: Yes. The 1,4-diazepane (7-membered ring) is flexible. It can twist to accommodate metal binding more easily than a rigid piperazine. This makes it a more potent poison than 5- or 6-membered cyclic amines. This is why standard protocols for piperazines often fail for diazepanes.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2008). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Paul, F., et al. (1994). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.
-
Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.
Sources
Column chromatography optimization for diazepane purification
Welcome to the Diazepane Purification Support Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your diazepane scaffold—a 7-membered heterocyclic amine—is behaving poorly on your column. It is likely tailing significantly, retaining irreversibly, or eluting with poor resolution.
This behavior is not random; it is a direct chemical consequence of the Diazepane Dilemma : the clash between the high basicity of the secondary amine (pKa ~10) and the acidity of residual silanols on silica gel.
Below is your technical guide to resolving these issues, structured as a direct troubleshooting interface.
PART 1: DIAGNOSTICS & TAILING
Q: Why does my diazepane peak look like a "shark fin" (severe tailing) on standard silica?
The Mechanism: Standard silica gel (60 Å) is not inert. It possesses acidic silanol groups (Si-OH) with a pKa of ~4–5. Your diazepane (pKa ~10) is fully protonated under neutral conditions. The resulting cation undergoes a strong ion-exchange interaction with the ionized silanols. This secondary retention mechanism fights against the primary adsorption mechanism, causing the "tail" that drags the peak out.
The Solution: Competitive Passivation You must introduce a "sacrificial" base into your mobile phase that competes for these silanol sites, effectively shielding them from your analyte.
Protocol A: The Triethylamine (TEA) Passivation Use this for standard flash chromatography.
-
Select Solvent System: Hexane/Ethyl Acetate or DCM/Methanol.[1]
-
Add Modifier: Add 0.5% to 1.0% Triethylamine (TEA) to both the weak and strong solvents.
-
Equilibration (Critical): Flush the column with the modified weak solvent for at least 3–5 Column Volumes (CV) before injection. This saturates the silica surface with TEA.
-
Run: Execute the gradient. The TEA will elute constantly, keeping silanols suppressed.
-
Note: TEA has a high boiling point. Rotovap requires higher heat/vacuum to remove it.
-
Protocol B: The Volatile Ammonia Alternative Use this if you need easier solvent removal.
-
Reagent: Purchase 7N Ammonia in Methanol (commercially available).
-
Mobile Phase: Instead of pure MeOH, use the 7N NH3/MeOH solution mixed with DCM.
-
Typical Ratio: DCM : [7N NH3 in MeOH] (95:5 to 90:10).
-
-
Advantage: Ammonia is highly volatile; your product isolates as the free base without residual salts or high-boiling liquids.
VISUALIZATION: Troubleshooting Logic
Caption: Decision tree for diagnosing and resolving peak tailing based on stationary phase and mobile phase chemistry.
PART 2: PURIFICATION STRATEGY (SCX)
Q: My crude mixture is complex. How do I isolate the diazepane without running a long gradient?
The Solution: "Catch and Release" (SCX Chromatography) Because diazepanes are distinctly basic, you can exploit Strong Cation Exchange (SCX) cartridges. This is often superior to silica for purification because it relies on digital (on/off) retention rather than partitioning.
The SCX Protocol:
| Step | Solvent | Mechanism |
| 1. Condition | Methanol (2 CV) → Water (2 CV) | Activates the sulfonic acid ligands. |
| 2. Load | Dissolve sample in 5% Acetic Acid in MeOH/Water . | The diazepane (base) protonates and binds ionically to the sulfonic acid (acid) on the resin. Neutrals do not bind. |
| 3. Wash | 100% Methanol (3–5 CV) | Elutes all non-basic impurities (neutrals, acids, protectants). Your product stays on the column. |
| 4. Elute | 2M Ammonia in Methanol (3 CV) | The high concentration of ammonia deprotonates the diazepane, breaking the ionic bond. The product releases into the flask. |
Result: You obtain the free amine in high purity with no non-basic impurities.
PART 3: DETECTION & REVERSE PHASE
Q: I cannot see my peaks on the UV detector. Is my compound gone?
Diagnosis: Many simple 1,4-diazepanes lack a chromophore (conjugated system). They absorb only at very low wavelengths (<210 nm) where solvents like Ethyl Acetate or Acetone become opaque (UV cutoff).
The Solution: Low-UV Optimization or ELSD
-
Solvent Selection: You must switch to solvents transparent at 210 nm.
-
Good: Water, Acetonitrile, Methanol (to 205 nm).
-
Bad: Acetone (cutoff 330 nm), Ethyl Acetate (cutoff 256 nm).
-
-
Detector Settings: Set UV to 205 nm or 210 nm .
-
Universal Detection: If available, use an ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) trigger. Diazepanes ionize exceptionally well in ESI(+) mode (
).
Q: My diazepane elutes at the void volume (t0) on C18.
Diagnosis: At neutral or acidic pH (common LC-MS conditions), the diazepane is charged (polarity increases drastically). It effectively "skates" over the hydrophobic C18 chains without interacting.
The Solution: High pH Reverse Phase By raising the pH above the pKa (to pH ~10.5), you suppress ionization. The diazepane becomes neutral and hydrophobic, allowing it to interact with the C18 chains.
High pH Buffer Recipe (10mM):
-
A: Water + Ammonium Bicarbonate (adjusted to pH 10 with NH4OH).
-
Column Requirement: Ensure your C18 column is rated for High pH (e.g., Hybrid Particle Technology, "H" series, or polymer-based). Standard silica C18 dissolves at pH > 8.
VISUALIZATION: Method Development Workflow
Caption: Workflow for selecting the correct purification mode based on the polarity and protection state of the diazepane.
Summary Data: Mobile Phase Modifier Compatibility
| Modifier | pKa (approx) | Role | Compatible Columns | Removal |
| Triethylamine (TEA) | 10.7 | Silanol blocker | Silica, C18 | High vac / Heat |
| Ammonium Hydroxide | 9.2 | Silanol blocker / pH adjuster | Silica, High-pH C18 | Volatile (Easy) |
| Formic Acid | 3.7 | Proton source (LCMS) | C18, SCX (Loading) | Volatile |
| TFA | 0.2 | Ion-pairing agent | C18 (Sharps peaks) | Difficult (Salts) |
References
-
Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type Stationary Phases. Phenomenex Technical Guides. Link
-
Restek Corporation. (2018).[7] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Restek ChromaBLOGraphy.[7] Link
-
Biotage. (2023).[8] Is there an easy way to purify organic amines? Biotage Flash Purification Blog. Link
-
Agilent Technologies. (2014). Extraction of Benzodiazepines in Urine with Polymeric SPE Cation Exchange.[9] Agilent Application Notes. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7006656, 1,4-Diazepane-1-carbaldehyde.[10]Link
Sources
- 1. biotage.com [biotage.com]
- 2. Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. nestgrp.com [nestgrp.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. 1,4-Diazepane-1-carbaldehyde | C6H12N2O | CID 7006656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 2-Methyl-1,4-diazepane by TLC
Welcome to the technical support center for monitoring reactions involving 2-Methyl-1,4-diazepane using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. As a saturated, polar diamine, 2-Methyl-1,4-diazepane presents specific challenges for TLC analysis, primarily related to its high polarity and lack of a UV chromophore. This guide explains the causality behind protocol choices to ensure reliable and reproducible results.
I. Foundational Principles & Core Protocol
Monitoring the synthesis or modification of 2-Methyl-1,4-diazepane requires a TLC system that can handle its polar and basic nature. The molecule's structure, lacking conjugated double bonds, renders it invisible under standard 254 nm UV light, making chemical staining a mandatory visualization step. Furthermore, the two secondary amine groups are basic and prone to strong interactions with the acidic silanol groups on a standard silica TLC plate, often leading to severe streaking. The following protocol is designed to mitigate these issues from the outset.
Experimental Workflow: TLC Monitoring
Caption: Standard workflow for TLC analysis of 2-Methyl-1,4-diazepane.
Step-by-Step Experimental Protocol
-
Eluent Preparation: Due to the polar and basic nature of 2-Methyl-1,4-diazepane, a polar solvent system with a basic additive is required to achieve good separation and prevent streaking.[1]
-
Recommended Starting System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (aq. NH₄OH) in a ratio of 89 : 10 : 1 .
-
Causality: DCM serves as the less polar component, while MeOH significantly increases the eluent's polarity to move the polar amine off the baseline. The NH₄OH is critical; it deprotonates the acidic silica gel surface, preventing the basic amine from binding ionically, which is the primary cause of streaking.[1][2] Using aqueous ammonia is often preferable to triethylamine (Et₃N), as Et₃N can react with certain stains like potassium permanganate.[1][3]
-
-
Sample Preparation and Spotting:
-
Withdraw a small aliquot (1-2 drops) from the reaction mixture.
-
Dilute with a suitable solvent (e.g., methanol or DCM) in a small vial. The solution should be relatively dilute; overly concentrated spots lead to streaking and poor separation.[4]
-
Using a capillary tube, carefully spot the diluted sample on a pencil-drawn baseline on the silica plate.
-
It is best practice to also spot the starting material and a "co-spot" (a single spot containing both the reaction mixture and the starting material) to aid in identification.
-
-
Plate Development:
-
Place the spotted TLC plate in a chamber containing the prepared eluent. Ensure the solvent level is below the baseline.[4]
-
Cover the chamber to ensure the atmosphere is saturated with solvent vapors, which promotes even solvent front migration.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization (Staining):
-
Crucial Step: Thoroughly dry the plate with a heat gun or in an oven to remove all traces of the eluent, especially the ammonium hydroxide. Residual base can interfere with stain development.
-
Choose an appropriate stain. Since 2-Methyl-1,4-diazepane is UV-inactive, a chemical stain is required. The two most reliable options are Potassium Permanganate and Ninhydrin.
-
| Stain | Preparation | Procedure & Result | Expertise & Trustworthiness |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water.[5] | Dip the dried plate in the solution and gently warm with a heat gun. Oxidizable compounds, including secondary amines, appear as yellow-brown spots on a purple background.[3][5] | This is a highly reliable and universal stain for most organic compounds. It is very sensitive but will react with many functional groups, so it is not specific to amines. The spots tend to fade over time, so they should be circled immediately.[5] |
| Ninhydrin | Dissolve 0.3 g ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[6] | Dip the plate and heat gently. Secondary amines typically yield faint yellow or orange spots.[1][3] | While excellent for primary amines (which give a distinct purple color), its reaction with secondary amines is less sensitive.[3][7] It may not be suitable for detecting trace amounts of 2-Methyl-1,4-diazepane. |
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Troubleshooting Common TLC Problems
Caption: Decision tree for troubleshooting TLC issues.
Q1: My spots are streaking vertically up the plate instead of forming tight circles. What is causing this and how do I fix it?
A: This is the most common issue when working with amines on silica gel.
-
Cause: The basic amine groups on your molecule are interacting strongly with the acidic Si-OH (silanol) groups on the surface of the silica plate. This causes the molecules to "stick" and "drag" during elution, resulting in a streak rather than a defined spot.[1] Another potential cause is that your spotting sample is too concentrated.
-
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a base to your eluent. A 1-2% addition of aqueous ammonium hydroxide or triethylamine is standard.[2] This base will preferentially interact with the acidic sites on the silica, allowing your amine compound to travel up the plate unimpeded.
-
Reduce Sample Concentration: Try diluting your sample further before spotting it on the plate. Overloading the plate is a frequent cause of streaking.[4]
-
Q2: My spots are not moving from the baseline (Rf value is zero or very low). What should I do?
A: This indicates that your eluent is not polar enough to move the highly polar 2-Methyl-1,4-diazepane off the origin.[8]
-
Cause: The compound has a stronger affinity for the stationary phase (silica) than the mobile phase (eluent).
-
Solution: You need to increase the polarity of your mobile phase. If you are using a DCM:MeOH system, incrementally increase the percentage of methanol. For example, move from a 95:5 DCM:MeOH mixture to a 90:10 mixture, and then to an 85:15 mixture, always remembering to include your basic additive. This systematic adjustment will allow you to find the optimal polarity for an Rf value between 0.3 and 0.5.
Q3: I've run my TLC and stained it, but I don't see any spots. Why?
A: There are several potential reasons for a lack of visible spots.
-
Cause 1: Insufficient Compound Concentration. The amount of your compound on the plate may be below the detection limit of the stain.[4]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. Alternatively, prepare a more concentrated sample for spotting.[4]
-
-
Cause 2: Ineffective Stain. Ninhydrin can be a weak stain for secondary amines, producing a faint yellow color that is difficult to see.[3][7]
-
Cause 3: Compound Evaporation. If you overheat the plate while drying it or developing the stain, a volatile compound may evaporate before it can be visualized.[3]
-
Solution: Apply heat gently and for the minimum time necessary to develop the spots.
-
Q4: After dipping in potassium permanganate stain, my entire plate turned yellow/brown immediately, obscuring any spots.
A: This is a classic case of incompatibility between the eluent and the stain.
-
Cause: You likely used triethylamine (Et₃N) as the basic modifier in your eluent. Triethylamine is an amine that is readily oxidized by KMnO₄. If it is not completely removed from the plate before staining, it will react instantly with the permanganate, causing the entire plate background to change color.[1][3]
-
Solution:
-
Dry Thoroughly: Ensure the TLC plate is absolutely dry before staining. Heat it gently for an extended period to drive off all residual triethylamine.
-
Switch the Base: A more robust solution is to use aqueous ammonium hydroxide instead of triethylamine as the basic modifier in your eluent. Ammonia is more volatile and less likely to cause this issue.[1]
-
III. Frequently Asked Questions (FAQs)
-
What is the best eluent for TLC of 2-Methyl-1,4-diazepane? A good starting point is a mixture of Dichloromethane, Methanol, and a basic additive (like Ammonium Hydroxide) in a ratio of approximately 89:10:1. You will need to adjust the DCM:MeOH ratio to achieve optimal separation.
-
What is the best stain to visualize 2-Methyl-1,4-diazepane? Potassium permanganate (KMnO₄) stain is highly recommended. It is very sensitive and reliably visualizes secondary amines as yellow-brown spots on a purple background.[3][5] Ninhydrin can work but may produce faint, hard-to-see yellow spots.[1][3]
-
Why does my amine compound streak on the TLC plate? Streaking occurs because the basic amine functionality interacts with the acidic silanol (Si-OH) groups on the silica gel plate. To prevent this, add a small amount of a base (e.g., NH₄OH) to your eluting solvent.[1]
-
Is 2-Methyl-1,4-diazepane visible under a UV lamp? No. It is a saturated aliphatic compound and lacks a chromophore that absorbs UV light at 254 nm. Therefore, visualization must be done using a chemical stain.
References
- Reich, H. J. TLC Stains. University of Wisconsin.
- EPFL.
- ChemicalDesk.Com. (2011).
- Not Voodoo. TLC Stains.
- Org Prep Daily. (2006). TLC Staining solutions.
- University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
- University of Rochester, Department of Chemistry.
- Reddit. (2018). TLC confusion?! r/chemistry.
- OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- ChemBAM. TLC troubleshooting.
- Bitesize Bio. (2025).
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. TLC stains [reachdevices.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Tale of Two Scaffolds: 2-Methyl-1,4-diazepane and Homopiperazine in Modern Drug Design
For the discerning researcher in drug development, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the myriad of heterocyclic systems, the seven-membered 1,4-diazepane ring, also known as homopiperazine, and its methylated analogue, 2-Methyl-1,4-diazepane, have emerged as versatile frameworks. This guide provides an in-depth, objective comparison of these two scaffolds, drawing upon experimental data to illuminate their respective impacts on key drug-like properties.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between homopiperazine and 2-Methyl-1,4-diazepane lies in the introduction of a methyl group at the 2-position of the diazepine ring. This seemingly minor alteration imparts significant changes to the molecule's stereochemistry, conformation, and basicity, which in turn can dramatically affect its interaction with biological targets and its pharmacokinetic profile.
| Property | Homopiperazine (1,4-Diazepane) | 2-Methyl-1,4-diazepane |
| Molecular Formula | C₅H₁₂N₂ | C₆H₁₄N₂ |
| Molar Mass | 100.16 g/mol | 114.19 g/mol [1] |
| pKa (predicted/estimated) | ~11.02 | pKa1: ~9.57, pKa2: ~5.24 |
| Conformation | Pseudo-chair | Likely a modified chair or boat |
| Chirality | Achiral | Chiral (racemic or enantiopure) |
The Conformational Conundrum: A Deeper Dive
The conformational flexibility of the seven-membered diazepine ring is a key determinant of its utility in drug design. Homopiperazine has been shown to adopt a pseudo-chair conformation, which allows for specific spatial orientations of substituents attached to the nitrogen atoms[2]. This conformation provides a larger and more flexible scaffold compared to the rigid chair conformation of the smaller six-membered piperazine ring.
The introduction of a methyl group at the 2-position in 2-Methyl-1,4-diazepane introduces a chiral center and is expected to influence the ring's conformational equilibrium. While direct experimental studies on the conformational analysis of unsubstituted 2-Methyl-1,4-diazepane are limited, studies on substituted benzodiazepines suggest that the diazepine ring can adopt various conformations, including boat and twist-boat forms. The steric bulk of the methyl group will likely favor conformations that minimize steric hindrance, potentially leading to a different spatial arrangement of the nitrogen lone pairs and attached pharmacophoric groups compared to homopiperazine. This can have profound implications for how a drug molecule fits into a binding pocket.
Impact on Pharmacological Activity: A Case-by-Case Analysis
The choice between a homopiperazine and a 2-Methyl-1,4-diazepane scaffold is ultimately driven by the specific requirements of the biological target. While direct head-to-head comparisons are not abundant in the literature, we can glean insights from studies that have explored these and related structures.
One study on sigma-2 (σ2) receptor ligands found that a homopiperazine-containing analogue exhibited the highest affinity among a series of cyclic diamines. This highlights the importance of the seven-membered ring in achieving potent interactions with this particular target.
In the realm of cyclin-dependent kinase 9 (CDK9) inhibitors, the replacement of a piperazine ring with a larger 1,4-diazepane ring led to a significant increase in selectivity over the related CDK2. This suggests that the expanded and more flexible diazepine scaffold can better exploit subtle differences in the ATP-binding pockets of related kinases, a crucial aspect of designing selective inhibitors.
The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, posits that the addition of a methyl group can significantly enhance potency or alter selectivity[3]. This can be due to several factors, including:
-
Enhanced van der Waals interactions: The methyl group can fill a small hydrophobic pocket within the target's binding site.
-
Conformational restriction: The methyl group can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.
-
Modulation of pKa: The electron-donating nature of the methyl group can influence the basicity of the nearby nitrogen atoms, affecting hydrogen bonding interactions.
Therefore, the incorporation of a 2-methyl group onto the homopiperazine scaffold could potentially lead to improved target engagement and a more favorable pharmacological profile, depending on the specific topology of the binding site.
Physicochemical Properties and Pharmacokinetics
Synthesis Strategies: Building the Scaffolds
The synthesis of both homopiperazine and 2-Methyl-1,4-diazepane can be achieved through various routes, often starting from commercially available diamines or amino acids.
General Synthesis of 1,4-Diazepanes
A common method for the synthesis of the 1,4-diazepane ring involves the cyclization of a linear precursor containing two nitrogen atoms separated by a three-carbon and a two-carbon chain. This can be achieved through intramolecular nucleophilic substitution or reductive amination reactions.
Experimental Protocol: General Synthesis of N-Substituted 1,4-Diazepanes
This protocol outlines a general procedure for the synthesis of N-substituted 1,4-diazepanes, which can be adapted for the synthesis of homopiperazine derivatives.
Materials:
-
Appropriate N-Boc protected diamine (e.g., N-Boc-1,2-diaminoethane)
-
An appropriate α,β-unsaturated ester or a dihaloalkane
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Deprotecting agent (e.g., Trifluoroacetic acid)
-
Appropriate solvents (e.g., THF, DCM)
Procedure:
-
Alkylation/Michael Addition: React the N-Boc protected diamine with a suitable electrophile (e.g., ethyl acrylate or 1,3-dibromopropane) to form the linear precursor.
-
Cyclization: Induce intramolecular cyclization, often through reduction of an amide or ester functionality followed by cyclization, or through direct intramolecular nucleophilic substitution.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid to yield the desired 1,4-diazepane.
-
Purification: Purify the final product using column chromatography or crystallization.
Synthesis of 2-Methyl-1,4-diazepane
The synthesis of 2-Methyl-1,4-diazepane requires a strategy that introduces the methyl group at the C2 position. This is often achieved by starting with a chiral precursor such as a protected 1,2-diaminopropane.
Conceptual Experimental Workflow: Synthesis of (R)-2-Methyl-1,4-diazepane
Caption: Conceptual workflow for the enantioselective synthesis of (R)-2-Methyl-1,4-diazepane.
Conclusion: A Strategic Choice
The decision to employ either a homopiperazine or a 2-Methyl-1,4-diazepane scaffold is a nuanced one, contingent on the specific goals of the drug discovery program.
Choose Homopiperazine when:
-
A larger, more flexible scaffold than piperazine is required to span a binding site.
-
Achiral synthesis is preferred for simplicity and cost-effectiveness.
-
The specific conformational properties of the unsubstituted seven-membered ring are known to be beneficial for target engagement.
Consider 2-Methyl-1,4-diazepane when:
-
Introducing a chiral center is desirable to explore stereospecific interactions with the target.
-
Fine-tuning the conformational properties of the diazepine ring is necessary to achieve a better fit in the binding pocket.
-
Modulating the basicity of the nitrogen atoms is required to optimize the pharmacokinetic profile.
-
The "magic methyl" effect is being explored to potentially enhance potency or selectivity.
Ultimately, the optimal choice will be revealed through iterative cycles of design, synthesis, and biological evaluation. Both homopiperazine and its 2-methylated counterpart represent valuable tools in the medicinal chemist's armamentarium, offering distinct advantages that can be strategically leveraged to develop novel and effective therapeutics.
References
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
-
2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180. PubChem. [Link]
-
Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
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- 4. uregina.ca [uregina.ca]
A Comparative Guide to the Quantification of 2-Methyl-1,4-diazepane: Method Development and Validation Strategies
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and potential metabolites is a cornerstone of pharmaceutical safety and efficacy. 2-Methyl-1,4-diazepane, a cyclic diamine, represents a class of compounds that may arise as a synthetic intermediate or a potential genotoxic impurity (GTI). The structural alert, a cyclic amine, necessitates the development of highly sensitive and specific analytical methods for its quantification at trace levels. This guide provides a comprehensive comparison of potential analytical strategies for 2-Methyl-1,4-diazepane, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies discussed are grounded in established principles of analytical chemistry and regulatory expectations for method validation.
Introduction to 2-Methyl-1,4-diazepane and the Imperative for its Quantification
2-Methyl-1,4-diazepane (C6H14N2, Mol. Wt.: 114.19 g/mol ) is a seven-membered heterocyclic compound containing two nitrogen atoms.[1] Its potential to be a genotoxic impurity is a significant concern in pharmaceutical development. Genotoxic impurities are substances that can cause damage to genetic material, potentially leading to mutations or cancer.[2] Regulatory bodies, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have stringent requirements for the control of such impurities in drug substances.[2][3] The determination of these impurities often requires quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[3]
The choice of an analytical method for a compound like 2-Methyl-1,4-diazepane is dictated by its physicochemical properties. With a relatively low molecular weight and a basic nature due to the amine functionalities, both GC-MS and LC-MS/MS present viable, albeit different, approaches to its quantification.
Comparative Overview of Analytical Methodologies
The two primary chromatographic techniques suitable for the trace-level quantification of 2-Methyl-1,4-diazepane are GC-MS and LC-MS/MS. The selection between these depends on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Analyte Suitability | Suitable for volatile and semi-volatile compounds. Derivatization may be needed for polar analytes.[4] | Ideal for non-volatile, polar, and thermally labile compounds.[5] |
| Sample Preparation | Often involves liquid-liquid extraction or solid-phase extraction, followed by solvent evaporation and reconstitution. Derivatization may be an additional step. | Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by reconstitution in the mobile phase.[4][6] |
| Sensitivity | High sensitivity, particularly with selected ion monitoring (SIM). | Generally offers higher sensitivity and selectivity, especially with multiple reaction monitoring (MRM).[2][7] |
| Specificity | Good specificity from mass spectral data. | Excellent specificity from precursor-product ion transitions.[7] |
| Matrix Effects | Less prone to ion suppression/enhancement compared to LC-MS. | Susceptible to matrix effects that can impact ionization efficiency.[8] |
| Throughput | Can be lower due to longer run times and potential for derivatization steps. | Higher throughput is often achievable with modern UHPLC systems.[2] |
Proposed Analytical Protocols and Experimental Design
The following sections outline hypothetical, yet scientifically robust, protocols for the quantification of 2-Methyl-1,4-diazepane using both GC-MS and LC-MS/MS. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For 2-Methyl-1,4-diazepane, direct analysis may be possible, but derivatization is often employed for similar amine-containing compounds to improve chromatographic peak shape and thermal stability.[9]
Caption: GC-MS workflow for 2-Methyl-1,4-diazepane quantification.
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Accurately weigh 100 mg of the drug substance into a centrifuge tube.
-
Spike with an appropriate internal standard (e.g., a deuterated analog).
-
Add 1 mL of purified water and 100 µL of 1 M Sodium Hydroxide to basify the sample, ensuring the analyte is in its free base form for efficient extraction into an organic solvent.
-
Add 2 mL of dichloromethane, vortex for 2 minutes, and centrifuge.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.[10] Heat at 60°C for 30 minutes to form the trimethylsilyl derivative. This step increases volatility and improves peak shape.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. The non-polar nature of this column is suitable for a wide range of underivatized and derivatized compounds.
-
Inlet: Splitless mode at 250°C. A splitless injection ensures maximum transfer of the analyte onto the column, which is critical for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes. This program allows for the separation of the analyte from potential matrix components.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized 2-Methyl-1,4-diazepane.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is often the preferred method for polar and non-volatile compounds and typically offers superior sensitivity and specificity.[2][5] Given the basic nature of 2-Methyl-1,4-diazepane, positive ion electrospray ionization (ESI+) would be the ionization mode of choice.
Caption: LC-MS/MS workflow for 2-Methyl-1,4-diazepane quantification.
-
Sample Preparation (Dilute and Shoot):
-
Accurately weigh 10 mg of the drug substance into a volumetric flask.
-
Spike with an appropriate internal standard (e.g., a deuterated analog).
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 water:acetonitrile). This simple sample preparation is often sufficient for LC-MS/MS and contributes to higher throughput.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection to protect the LC system from particulates.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent. A C18 column is a good starting point for the separation of small polar molecules.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the analyte for better ionization and chromatographic peak shape.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of organic phase (e.g., 5% B) and ramping up to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 2-Methyl-1,4-diazepane and its internal standard would be optimized to ensure high selectivity and sensitivity.
-
Method Validation According to ICH Q2(R1) Guidelines
A validated analytical method provides confidence that it is suitable for its intended purpose.[11] The validation parameters outlined in the ICH Q2(R1) guidelines are critical for ensuring the reliability of the data.[11][12][13]
| Validation Parameter | GC-MS Approach | LC-MS/MS Approach | Acceptance Criteria (Typical) |
| Specificity | Inject blank, placebo, and spiked samples. Ensure no interfering peaks at the retention time of the analyte.[7] | Inject blank, placebo, and spiked samples. Monitor for interfering MRM transitions at the analyte's retention time.[7] | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | Analyze a series of at least five concentrations across the desired range. | Analyze a series of at least five concentrations across the desired range.[7] | Correlation coefficient (r²) ≥ 0.99. |
| Range | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for an impurity.[14] | Typically from the LOQ to 120% of the specification limit for an impurity.[14] | The range over which the method is linear, accurate, and precise. |
| Accuracy | Perform recovery studies by spiking the analyte into the sample matrix at three concentration levels (e.g., LOQ, 100%, and 120% of the specification). | Perform recovery studies by spiking the analyte into the sample matrix at three concentration levels. | Recovery typically between 80-120% for impurities at trace levels. |
| Precision (Repeatability & Intermediate) | Analyze replicate preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). | Analyze replicate preparations of a homogeneous sample on the same day and on different days. | Relative Standard Deviation (RSD) should be appropriate for the concentration level (e.g., <15% at the LOQ). |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope.[8] | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be determined with acceptable precision and accuracy (S/N typically 10:1).[8] | The lowest concentration that can be determined with acceptable precision and accuracy (S/N typically 10:1).[15] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., GC oven temperature, flow rate) and assess the impact on the results. | Intentionally vary method parameters (e.g., column temperature, mobile phase pH, flow rate) and assess the impact.[7] | The method should remain unaffected by small, deliberate variations in parameters. |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS offer viable pathways for the validated quantification of 2-Methyl-1,4-diazepane.
-
LC-MS/MS is generally the recommended approach due to its superior sensitivity, higher specificity from MRM, and simpler sample preparation, which leads to higher throughput. It is particularly well-suited for polar compounds and avoids the potential thermal degradation or incomplete derivatization that can be a concern with GC-MS.
-
GC-MS remains a strong alternative, especially if an LC-MS/MS system is not available or if the sample matrix is particularly complex and causes significant ion suppression in LC-MS. The need for derivatization, however, adds a layer of complexity and potential variability to the method.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required detection limits, the nature of the sample matrix, and the available instrumentation. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and defensible data for regulatory submission.[11][12][13] The continuous lifecycle management of the analytical procedure is also crucial to ensure it remains fit for purpose.[16][17]
References
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9).
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023, December 8).
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. (n.d.).
- Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood | Request PDF - ResearchGate. (2025, August 6).
- Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.).
- Development and Validation of Analytical Methods for Pharmaceuticals - Omics. (n.d.).
- Analysis of genotoxic impurities - BOC Sciences. (2023, May 7).
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. (n.d.).
- Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PubMed Central. (n.d.).
- Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review - Oxford Academic. (2013, January 25).
- Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International. (n.d.).
- 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem. (n.d.).
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines - SciSpace. (2019, September 5).
- Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 26 benzodiazepines a - SciSpace. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.).
- Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchGate. (2025, August 5).
- Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed. (2019, October 17).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
- Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - MDPI. (2024, December 13).
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - NIH. (n.d.).
- Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent. (n.d.).
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
- FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
- GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- ICH Q2 Validation of Analytical Procedures - YouTube. (2024, October 31).
Sources
- 1. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
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- 4. researchgate.net [researchgate.net]
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- 8. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS [mdpi.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
Comparing the efficacy of different protecting groups for 1,4-diazepanes
This guide provides a technical analysis of protecting group (PG) strategies for 1,4-diazepanes (homopiperazines), designed for medicinal chemists requiring precise desymmetrization of this privileged scaffold.
The Engineering Challenge: Desymmetrization
The 1,4-diazepane core presents a unique challenge in synthesis: it possesses two chemically equivalent secondary amines in a flexible 7-membered ring. Unlike piperazine, the increased conformational mobility of the homopiperazine ring often leads to lower regioselectivity during direct functionalization.
The primary objective is Desymmetrization —converting the statistical mixture of products (unprotected, mono-protected, di-protected) into a single, pure regioisomer.
Comparative Analysis of Protecting Groups
The choice of PG dictates the orthogonality of the entire synthetic route. The table below compares the four dominant strategies for 1,4-diazepane functionalization.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Bn (Benzyl) |
| Primary Utility | Acid-labile masking | Hydrogenolysis-labile masking | Base-labile masking | Permanent "Anchor" / Alkyl mask |
| Installation Yield (Mono)* | 55–80% (via HCl salt method) | 40–60% (Statistical) | 40–50% (Statistical) | >90% (via Reductive Amination) |
| Deprotection | TFA or HCl/Dioxane | H₂/Pd-C or HBr/AcOH | 20% Piperidine/DMF | H₂/Pd-C or ACE-Cl |
| Stability | Stable to Base, Nucleophiles | Stable to Acid (mild), Base | Stable to Acid | Stable to Acid, Base, Oxidizers |
| Orthogonality | Compatible with Cbz, Fmoc, Bn | Compatible with Boc, Fmoc | Compatible with Boc, Cbz | Compatible with Boc, Fmoc |
*Note: Direct mono-protection with 1.0 eq of anhydride/chloride typically yields a statistical distribution (~50% mono, ~25% di, ~25% starting material) unless specific "Salt-Bridge" protocols are used.
Advanced Protocols
Protocol A: High-Efficiency Mono-Boc Protection (The "Salt-Bridge" Method)
Context: Direct addition of Boc₂O to 1,4-diazepane results in significant di-Boc formation. This protocol uses a stoichiometric acid to protonate one amine, statistically blocking it from reaction.
Mechanism: Diazepane + 1.0 eq HCl → [Diazepane-H]+[Cl]- The monoprotonated species precipitates or forms a local salt, leaving the second amine free to react with Boc₂O.
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 1,4-diazepane (10 mmol) in MeOH (50 mL).
-
Salt Formation: Cool to 0°C. Add exactly 1.0 equivalent of HCl (as 1M solution in ether or generated in situ with Acetyl Chloride/MeOH) dropwise. Stir for 20 min.
-
Critical Check: Ensure pH is ~8-9 (one amine protonated, one free).
-
-
Protection: Add a solution of Boc₂O (1.1 mmol) in MeOH dropwise over 30 minutes.
-
Workup:
-
Evaporate MeOH.[1]
-
Partition residue between water and Et₂O. (The di-Boc byproduct is in the ether layer; the mono-Boc salt is in water).
-
Basify: Treat the aqueous layer with NaOH (pH >12) to liberate the free base.
-
Extraction: Extract the mono-protected product with DCM.
-
-
Expected Yield: 75–85% Mono-Boc-1,4-diazepane.
Protocol B: The "Benzyl Swap" for Orthogonal N,N'-Differentiation
Context: To create a scaffold with two different protecting groups (e.g., N-Boc, N'-Cbz), use the Benzyl group as a temporary "anchor" that can be removed later.
Workflow:
-
Start: 1-Benzyl-1,4-diazepane (Commercially available or synthesized via reductive amination).
-
Step 1 (N4 Protection): React with Boc₂O (1.1 eq), TEA, DCM.
-
Result: 1-Benzyl-4-Boc-1,4-diazepane.
-
-
Step 2 (The Swap): Hydrogenation (H₂, Pd/C, MeOH) to remove the Benzyl group.
-
Result: 1-Boc-1,4-diazepane (High purity, no di-Boc contamination).
-
-
Step 3 (N1 Protection): React free amine with Cbz-Cl or Fmoc-OSu.
-
Result: 1-Boc-4-Cbz-1,4-diazepane (Orthogonally protected).
-
Visualizing the Strategy
The following diagram illustrates the decision logic for selecting the correct pathway based on the desired final scaffold.
Caption: Decision tree comparing direct statistical protection vs. the "Salt-Bridge" and "Benzyl-Anchor" strategies for generating pure diazepane scaffolds.
References
-
Mono-Boc Protection of Diamines: Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Sciforum. Link (Demonstrates the HCl salt principle applied to diamines).
-
General Mono-Protection Methodology: Servín, F. A., et al. (2017).[2] General Method for Selective Mono-Boc Protection of Diamines. J. Mex.[2] Chem. Soc. Link (Detailed protocol for HCl/Boc2O method yielding ~80%).
-
1-Benzylpiperazine Synthesis: Craig, J. C., & Young, R. J. (1962). 1-Benzylpiperazine.[3] Organic Syntheses, Coll. Vol. 4, p.88. Link (Foundational protocol for benzyl-anchored diamines).
- Orthogonal Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions).
Sources
In Vitro Validation of 2-Methyl-1,4-diazepane: A Comparative Guide for Scaffold Optimization
Executive Summary: The Homopiperazine Advantage
In the optimization of fragment-based drug discovery, the transition from a 6-membered piperazine to a 7-membered 1,4-diazepane (homopiperazine) represents a strategic "ring-expansion" tactic. While piperazines are ubiquitous linkers, they often suffer from "flat" geometry and promiscuous binding.
The 2-Methyl-1,4-diazepane scaffold offers two distinct advantages over its unsubstituted or smaller ring counterparts:
-
Conformational Bias: The C2-methyl group introduces chirality, forcing the flexible 7-membered ring into a preferred twist-chair conformation. This reduces the entropic penalty upon protein binding.
-
Metabolic Shielding: Unsubstituted diazepanes are prone to rapid oxidative clearance. The C2-methyl group sterically hinders
-carbon oxidation, a common metabolic soft spot.
This guide validates the in vitro performance of 2-Methyl-1,4-diazepane against standard alternatives, providing the experimental protocols necessary to confirm its utility in your lead optimization campaign.
Comparative Physicochemical Profiling
To validate the scaffold, we compare 2-Methyl-1,4-diazepane against the industry-standard Piperazine and the ring-contracted 3-Amino-pyrrolidine .
Table 1: Structural & ADME Performance Comparison
| Feature | Piperazine (Baseline) | 1,4-Diazepane (Unsubstituted) | 2-Methyl-1,4-diazepane (Optimized) |
| Ring Size | 6-membered (Rigid Chair) | 7-membered (Flexible) | 7-membered (Chiral/Biased) |
| Basicity (pKa) | ~9.8 (High) | ~10.4 (Very High) | ~10.1 (Modulated) |
| LogD (pH 7.4) | -1.5 (Polar) | -1.2 (Polar) | -0.8 (Improved Lipophilicity) |
| Solubility | Excellent | Excellent | Good (pH dependent) |
| Metabolic Liability | N-oxidation | Protected | |
| Selectivity | Low (Promiscuous) | Medium | High (Vector Control) |
Key Insight: While the unsubstituted diazepane risks high clearance due to accessible carbons adjacent to the nitrogen, the 2-methyl derivative balances the lipophilicity required for permeability (higher LogD) while maintaining sufficient solubility. The slight reduction in pKa compared to the unsubstituted parent helps reduce phospholipidosis risk.
Strategic Validation Workflow
The following workflow outlines the critical path for validating this scaffold in a hit-to-lead campaign.
Figure 1: Step-wise validation workflow. Note the critical feedback loop from Metabolism back to Synthesis if clearance remains high.
Metabolic Stability & Mechanism
A primary concern with cyclic amines is oxidative clearance by Cytochrome P450 (CYP) enzymes.
The "Methyl Block" Effect
In unsubstituted 1,4-diazepane, the carbons adjacent to the nitrogen atoms (
Figure 2: Metabolic rationale. The C2-methyl group effectively blocks Route B, shifting metabolism to less favorable pathways and extending half-life.
Experimental Protocols
To generate the data required for Table 1, follow these standardized protocols. These assays are designed to be self-validating through the use of internal controls.
Protocol A: Kinetic Solubility (Nephelometry)
Purpose: To determine if the compound precipitates in assay buffers, which causes false positives in bioassays.
-
Preparation: Prepare a 10 mM stock solution of the 2-Methyl-1,4-diazepane derivative in 100% DMSO.
-
Dilution: Spatially dilute the stock into phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration must be <1%.
-
Incubation: Shake for 90 minutes at room temperature (25°C).
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.
-
Validation:
-
Control: Use Pyrene (low solubility) and Nicardipine (high solubility) as benchmarks.
-
Acceptance Criteria: The compound is considered "Soluble" if the onset of precipitation is >50 µM.
-
Protocol B: Microsomal Stability (Metabolic Clearance)
Purpose: To quantify the intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Reaction Mix:
-
Test Compound: 1 µM (Low concentration prevents enzyme saturation).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Procedure:
-
Pre-incubate compound and microsomes for 5 mins at 37°C.
-
Initiate reaction by adding NADPH.
-
Sample at
minutes. -
Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ). -
Validation:
-
High Clearance Control: Verapamil or Propranolol (expect
min). -
Low Clearance Control: Warfarin (expect
min). -
Note: If the 2-Methyl derivative shows
min, consider adding a gem-dimethyl group at C6 or N-alkylation to further stabilize the ring.
-
References
-
Review of Diazepine Scaffolds: Ramajayam, R., et al. (2007).[1] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. 1
-
Piperazine vs. Homopiperazine Properties: Chao, S., et al. (2024). "The medicinal chemistry of piperazines: A review." Chemical Biology & Drug Design. 2
-
Metabolic Stability of Cyclic Amines: Springer, D., et al. (2018). "Stability of Synthetic Piperazines in Human Whole Blood." Journal of Analytical Toxicology. 3[4][5]
-
Privileged Structures in Drug Design: Evans, B.E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Journal of Medicinal Chemistry. 6[4][5]
-
Homopiperazine Synthesis & Characterization: Al-Azmi, R.A. (2021). "Homopiperazine (Hexahydro-1,4-diazepine)."[7][8] Molbank. 9
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Boc-hexahydro-1,4-diazepine 98 112275-50-0 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
Technical Comparison Guide: Cross-Reactivity of Antibodies Against Diazepane-Based Haptens
This guide provides an in-depth technical comparison of antibody performance based on hapten design strategies for diazepane-based molecules (benzodiazepines). It synthesizes experimental data to contrast the specificity and cross-reactivity profiles of antibodies raised against N1-modified versus C3-modified haptens.
Executive Summary
In the development of immunoassays for benzodiazepines, the structural design of the hapten—specifically the site of conjugation to the carrier protein—is the primary determinant of antibody specificity. This guide compares the two dominant hapten design strategies: N1-position derivatization and C3-position derivatization .
-
N1-Linked Haptens: Generally yield broad-spectrum antibodies capable of detecting both the parent drug (e.g., Diazepam) and its major N-dealkylated metabolites (e.g., Nordiazepam).
-
C3-Linked Haptens: Tend to yield highly specific antibodies that discriminate between the parent drug and metabolites based on N1-substitution, often resulting in lower cross-reactivity with metabolites.
Hapten Design & Immunogenic Logic
The core challenge in generating antibodies against diazepane derivatives (1,4-benzodiazepines) is their small molecular weight (~284 Da for Diazepam), which renders them non-immunogenic unless conjugated to a carrier protein (e.g., BSA, KLH). The "linker" position defines which part of the molecule is exposed to the immune system.
Strategy A: N1-Position Derivatization (Broad Detection)
Mechanism: The hapten is synthesized by attaching a linker (e.g., carboxymethyl group) to the N1 nitrogen of the diazepine ring. Immunological Outcome: This orientation "masks" the N1 substituent. Since the metabolic transition from Diazepam to Nordiazepam involves the loss of the N1-methyl group, antibodies raised against an N1-linked hapten are often "blind" to this change. Result: High cross-reactivity with Nordiazepam (ideal for toxicology screening where detecting metabolites is crucial).
Strategy B: C3-Position Derivatization (High Specificity)
Mechanism: The linker is attached to the C3 carbon (often via a hemisuccinate or amino derivative). Immunological Outcome: This orientation projects the N1 moiety away from the carrier protein, making it the "immunodominant" epitope. The resulting antibodies strictly recognize the specific N1 substituent (e.g., Methyl for Diazepam). Result: High specificity for Diazepam; poor recognition of Nordiazepam (ideal for therapeutic drug monitoring of the parent compound only).
Visualization: Hapten Synthesis & Specificity Logic
Caption: Logical flow of hapten derivatization sites (N1 vs. C3) and their direct impact on antibody specificity profiles.
Comparative Performance Data
The following data summarizes the cross-reactivity profiles of antibodies generated via these two strategies. Data is normalized to Diazepam (100%).[1]
Table 1: Cross-Reactivity Profiles (% Binding)
| Analyte | Antibody A (N1-Linked) | Antibody B (C3-Linked) | Clinical Implication |
| Diazepam (Parent) | 100% | 100% | Both designs detect the parent drug effectively. |
| Nordiazepam (Metabolite) | 85 - 105% | < 10% | Ab A is superior for toxicology screening (detects use even after metabolism). |
| Oxazepam (Metabolite) | 40 - 60% | < 5% | Ab A retains partial recognition; Ab B loses recognition due to C3-OH interference. |
| Temazepam (Metabolite) | 30 - 50% | < 5% | Similar to Oxazepam; Ab B is highly sensitive to C3 modifications. |
| Lorazepam (Structural Analog) | < 5% | < 1% | Both antibodies typically fail to cross-react significantly due to the electron-withdrawing Chlorine at C2'. |
Key Insight: Antibody A (N1-linked) mimics the performance of commercial screening kits (e.g., EMIT, CEDIA), which are designed to minimize false negatives by detecting the "Benzodiazepine Class" rather than a single molecule. Antibody B is typical of research-grade reagents used for specific pharmacokinetic studies.
Experimental Validation Protocols
To validate the cross-reactivity profile of a newly generated antibody, the following Competitive ELISA protocol is the industry standard.
Protocol: Competitive Inhibition ELISA for Cross-Reactivity Determination
Principle: The free drug in the sample competes with a plate-bound hapten-conjugate for antibody binding sites. Higher drug concentration = Lower signal (Inverse relationship).[2]
Materials:
-
Microtiter plate coated with Diazepam-BSA (0.5 µg/mL).
-
Primary Antibody: Anti-Diazepam (diluted to give ~1.0 OD in zero-drug wells).
-
Competitors: Serial dilutions (0.01 to 1000 ng/mL) of Diazepam, Nordiazepam, Oxazepam.
Workflow:
-
Coating: Incubate plate with Diazepam-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 3% Skim Milk in PBS for 1 hour.
-
Competition: Add 50 µL of Standard/Sample + 50 µL of Primary Antibody. Incubate 1 hour at RT.
-
Critical Step: Ensure equilibrium is reached. Premature washing will skew IC50 values.
-
-
Detection: Wash 3x. Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG). Incubate 45 min.
-
Development: Wash 5x. Add TMB Substrate. Stop with 1N H2SO4 after 15 min.
-
Analysis: Measure Absorbance at 450 nm. Plot % B/B0 vs. Log[Concentration].
Calculation of Cross-Reactivity (% CR):
Visualization: Experimental Workflow
Caption: Step-by-step Competitive ELISA workflow for determining antibody IC50 and cross-reactivity.
Troubleshooting & Optimization
When evaluating antibody performance, consider these common failure modes rooted in hapten chemistry:
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity (High IC50) | "Linker Recognition" | The antibody is binding to the chemical linker (e.g., hemisuccinate) rather than the drug. Solution: Use a heterologous linker for the plate coating (e.g., use glutaraldehyde for coating if succinate was used for immunization). |
| Zero Cross-Reactivity with Metabolites | C3-Linkage used | The antibody is too specific. Solution: Switch to an N1-linked immunogen or use a "cocktail" of antibodies for screening. |
| High Background Signal | Insufficient Blocking | Solution: Increase BSA concentration or switch to Casein blocking buffer. |
References
-
Yue, J., et al. (2014). Production of monoclonal antibody against clonazepam for immunoassay of benzodiazepine drugs in swine tissues. Bioengineered. Link
-
Bertol, E., et al. (2013).[3] Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT® immunoassay. Journal of Pharmaceutical and Biomedical Analysis. Link
-
BenchChem. (2025).[1] Cross-Reactivity of Desmethylclotiazepam in Benzodiazepine Immunoassays: A Comparative Guide. Link
-
AAT Bioquest. (2024). Diazepam BSA Conjugate Product Guide. Link
-
Randox Toxicology. (2017). New assay standardised to clonazepam: Reduction of screening cut-offs. Link
Sources
Benchmarking New Catalysts for 1,4-Diazepine Synthesis
This guide provides an in-depth technical benchmark of emerging catalytic systems for 1,4-benzodiazepine synthesis, contrasting high-precision transition metal catalysis with modernized solid-acid protocols.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The Shift from Brønsted Acids to Precision Catalysis
The 1,4-benzodiazepine scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Diazepam), anticonvulsants, and emerging anti-tumor agents. Traditional synthesis relies heavily on harsh Brønsted acid-mediated condensation of 2-aminobenzophenones with amino acid esters. While effective, this route suffers from poor functional group tolerance and high E-factors (waste).
This guide benchmarks two advanced catalytic alternatives against the traditional baseline:
-
Palladium-Phosphine Complexes (Pd-Catalysis): A precision method utilizing propargylic carbonates to access complex substitution patterns under neutral conditions.
-
Keggin-Type Heteropolyacids (HPAs): A "green," reusable solid-acid system that modernizes the classical condensation route.
Catalyst Landscape & Performance Metrics
The following table benchmarks the performance of the new catalytic systems against the traditional HCl/TFA baseline.
Table 1: Comparative Performance Matrix
| Feature | Traditional Baseline | Precision Catalyst (New) | Green Catalyst (New) |
| Catalyst System | Conc. HCl or TFA (Stoichiometric/Excess) | Pd₂(dba)₃·CHCl₃ / DPPM | H₅PMo₁₀V₂O₄₀ (Keggin HPA) |
| Reaction Type | Condensation / Cyclodehydration | Cascade Allylic Alkylation / Cyclization | Ketimine-Aldehyde Condensation |
| Key Intermediate | Imine / Amide | Activated Ketimine | |
| Yield (Avg) | 60–75% | 85–95% | 80–92% |
| Reaction Time | 12–24 Hours | 1–4 Hours | 0.5–1.5 Hours |
| Selectivity | Low (Side reactions common) | High (Regio- & Stereoselective) | High (Chemoselective) |
| Reusability | None (Single-use) | Low (Homogeneous) | High (Heterogeneous, 5+ cycles) |
| Green Metric | High Waste (Corrosive workup) | Moderate (Solvent dependent) | Excellent (Water byproduct) |
Deep Dive: Palladium-Catalyzed Cyclization
Why it matters: This method represents a paradigm shift. Instead of simple condensation, it constructs the diazepine ring via a
Mechanistic Pathway
The reaction proceeds through a cascade sequence:
-
Oxidative Addition: Pd(0) activates the propargylic carbonate.
-
Decarboxylation: Loss of CO₂ generates the active
-propargyl/ -allyl species. -
Nucleophilic Attack: The nitrogen of the 2-aminobenzylamine attacks the
-allyl system. -
Cyclization: Intramolecular attack closes the 7-membered ring.[1]
Figure 1: Catalytic cycle for the Pd-mediated synthesis of 1,4-benzodiazepines via propargylic substitution.
Experimental Protocol: Pd-Catalyzed Synthesis
Source Validation: Adapted from recent protocols utilizing propargylic carbonates (e.g., Molecules 2025, 30, 3004).[2]
Reagents:
-
N-tosyl-2-aminobenzylamine derivative (1.0 equiv)
-
Propargylic carbonate (1.2 equiv)
-
Catalyst: Pd₂(dba)₃·CHCl₃ (5 mol%)
-
Ligand: DPPM (1,1'-Bis(diphenylphosphino)methane) (10 mol%)
-
Solvent: THF (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve Pd₂(dba)₃·CHCl₃ and DPPM in anhydrous THF. Stir at Room Temperature (RT) for 15 minutes to generate the active catalyst complex (color change observed).
-
Substrate Addition: Add the N-tosyl-2-aminobenzylamine and the propargylic carbonate to the reaction mixture.
-
Reaction: Stir the mixture at RT or mild heat (40°C) . Monitor via TLC (Hexane/EtOAc 2:1). The reaction typically completes within 2–4 hours.
-
Workup: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel) to isolate the substituted 1,4-benzodiazepine.
Self-Validating Check: The disappearance of the propargylic carbonate spot on TLC and the emergence of a lower Rf spot indicates successful cyclization.
Deep Dive: Heteropolyacid (HPA) Green Catalysis
Why it matters: For industrial scale-up where cost and waste are critical, HPAs offer a "pseudo-liquid" phase behavior. They act as strong Brønsted acids but are solid, non-corrosive, and easily filtered.
Mechanistic Pathway
HPAs (specifically Vanadium-substituted phosphomolybdates) activate the carbonyl group of the aldehyde/ketone, facilitating the formation of the ketimine intermediate, followed by rapid cyclization with the diamine.
Figure 2: Activation of carbonyl substrates by Keggin-type Heteropolyacids.
Experimental Protocol: HPA-Mediated Synthesis
Source Validation: Based on protocols using Keggin-type HPAs (e.g., H₅PMo₁₀V₂O₄₀) for diazepine synthesis.[3]
Reagents:
-
o-Phenylenediamine derivative (1.0 equiv)
-
1,3-Dicarbonyl or Ketone/Aldehyde pair (1.0 equiv)
-
Catalyst: H₅PMo₁₀V₂O₄₀ (1 mol%)
-
Solvent: Ethanol (EtOH)[4]
Step-by-Step Workflow:
-
Preparation: Dissolve reactants in Ethanol (5 mL per mmol).
-
Catalyst Addition: Add the orange solid HPA catalyst (1 mol%).
-
Reflux: Heat the mixture to reflux (approx. 78°C).
-
Monitoring: Monitor via TLC. High-efficiency HPAs often drive conversion in <60 minutes .
-
Recovery: Cool the mixture. The product often precipitates. If not, add cold water.
-
Catalyst Recycling: Filter the solid product. The filtrate (containing the catalyst) can be evaporated and reused. The catalyst retains activity for 4-5 cycles.
References
-
Hu, T., et al. (2025).[2] "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates." Molecules, 30(14), 3004.[2] [Link]
-
Kaoua, R., et al. (2010).[5] "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules, 16(1), 92-101. [Link]
-
Chari, M. A., et al. (2008). "An Efficient Synthesis of 3H-1,5-Benzodiazepine Derivatives Catalyzed by Heteropolyacids as a Heterogeneous Recyclable Catalyst." Journal of the Korean Chemical Society, 52(5). [Link]
-
Shaabani, A., et al. (2008). "Green chemical synthesis of 1,4-benzodiazepine-2,5-diones via a one-pot Ugi-4CR/cyclization reaction." Tetrahedron Letters, 49(41), 5908-5910. [Link]
Sources
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Comparative Guide: Diazepane vs. Piperazine Scaffolds in Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic drug design, the choice between a piperazine (6-membered) and a diazepane (7-membered, homopiperazine) core is a pivotal decision that influences target affinity, selectivity, and metabolic fate. While piperazine is a "privileged scaffold" found in blockbuster drugs (e.g., Imatinib, Ciprofloxacin) due to its rigid chair conformation and favorable ADME profile, the diazepane ring offers a strategic "ring-expansion" tool. This guide objectively compares these two cores, highlighting that while diazepane often grants access to novel chemical space and improved solubility, it frequently incurs a metabolic stability penalty that requires specific medicinal chemistry mitigation.
Part 1: Structural & Physicochemical Characterization
The fundamental difference between these cores lies in conformational entropy . Piperazine exists predominantly in a rigid chair conformation, pre-organizing substituents for binding. Diazepane, being a 7-membered ring, is fluxional, adopting multiple low-energy twist-boat or twist-chair conformations.
Comparative Properties Table
| Feature | Piperazine Core | Diazepane (Homopiperazine) Core | Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Diazepane spans a larger 3D space, potentially reaching distant hydrophobic pockets. |
| Conformation | Rigid Chair (Low Entropy) | Flexible Twist-Boat (High Entropy) | Piperazine lowers the entropic penalty of binding; Diazepane allows "induced fit" but may lose affinity due to entropy costs. |
| Basicity (pKa) | ~9.73 (N1), ~5.35 (N4) | ~11.02 (Predicted, N1) | Diazepane is generally more basic, which can improve solubility but may reduce membrane permeability (LogD). |
| Lipophilicity | Low (Hydrophilic) | Moderate (Slightly higher C/N ratio) | Diazepane analogs often show slightly higher LogP unless substituted with polar groups. |
| Solubility | High | High | Both are excellent solubilizing groups, often used to rescue "brick-dust" leads. |
Part 2: Pharmacodynamics & SAR Analysis
The "Ring Expansion" Strategy
Replacing a piperazine with a diazepane is a classic bioisosteric replacement used to:
-
Alter Vector Orientation: The bond angles in diazepane (approx. 112-115°) differ from piperazine (approx. 109°), shifting the vector of attached pharmacophores by 1-2 Å.
-
Explore Selectivity: The flexibility of diazepane allows it to mold into binding pockets that rigid piperazines cannot access.
Case Study: Histamine H3 Receptor Antagonists
Research by Ly et al. (2008) demonstrated the utility of this switch. In the development of H3 antagonists (used for cognitive disorders), the transition from piperazine to diazepane amides maintained high affinity but altered the selectivity profile.
-
Observation: Diazepane analogs tolerated bulky lipophilic groups better than piperazine analogs due to the ring's ability to twist and accommodate steric clashes within the receptor tunnel.
-
Outcome: High affinity (
in nanomolar range) was achieved, proving diazepane is a viable bioisostere for GPCR targets.
Case Study: Orexin Receptor Antagonists
A study on N,N-disubstituted-1,4-diazepanes revealed that these rings can adopt a specific "folded" conformation driven by intramolecular
Decision Logic for Scaffold Selection
Figure 1: Decision matrix for transitioning between piperazine and diazepane scaffolds during lead optimization.
Part 3: Pharmacokinetics (ADME) & Metabolic Stability
This is the critical differentiator. While both rings are metabolically active, they exhibit distinct liabilities.
Metabolic Stability Profiles
-
Piperazine: Generally stable but susceptible to N-oxidation and N-dealkylation . The symmetric nature often simplifies the metabolite profile.
-
Diazepane: Frequently exhibits lower metabolic stability compared to piperazine.
-
Mechanism: The 7-membered ring is more prone to oxidative attack by CYP450 enzymes (particularly CYP2D6 and CYP3A4) at the carbon atoms alpha to the nitrogens, leading to ring opening or hydroxylation.
-
Evidence: In the optimization of CB2 agonists , Riether et al. (2011) reported that initial diazepane hits suffered from rapid microsomal clearance.
-
Mitigation: Stability was restored by lowering overall lipophilicity (lowering LogD) and introducing polar blocking groups (e.g., isoxazoles) or electron-withdrawing groups to deactivate the ring carbons.
-
Toxicity Considerations
-
Piperazine: Well-characterized safety profile (used in anthelmintics).
-
Diazepane: Less historical toxicity data. The increased basicity can sometimes lead to higher phospholipidosis potential if the molecule is highly lipophilic (ClogP > 3) and basic (pKa > 8).
Part 4: Experimental Protocols
Protocol 1: Comparative Microsomal Stability Assay
To determine if the ring expansion has introduced a metabolic liability.
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH regenerating system.
-
Test compounds (Piperazine vs. Diazepane analogs).
Workflow:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criterion:
protein is generally acceptable for lead compounds.
-
Protocol 2: Competitive Radioligand Binding (General GPCR)
To assess the affinity penalty/gain of ring expansion.
Workflow:
-
Membrane Prep: Harvest CHO cells expressing the target receptor (e.g., H3 or CB2). Homogenize and centrifuge to isolate membranes.
-
Assay Setup: In 96-well plates, mix:
-
50 µL Membrane suspension (5-10 µg protein).
-
50 µL Radioligand (at
concentration). -
50 µL Test Compound (Diazepane/Piperazine analog, 10-point dilution).
-
-
Incubation: Incubate at 25°C for 60-90 mins (equilibrium).
-
Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to determine
and calculate using the Cheng-Prusoff equation.
Part 5: Optimization Workflow Visualization
Figure 2: Workflow for optimizing diazepane scaffolds to overcome metabolic instability, based on Riether et al. (2011).
References
-
Ly, K. S., et al. (2008). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability.[4] Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. Piperazine Compound Summary. [Link]
-
Baxter, C. A., et al. (2011). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 505-66-8|1,4-Diazepane|BLD Pharm [bldpharm.com]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,4-diazepane
This document provides a detailed, safety-first protocol for the proper disposal of 2-Methyl-1,4-diazepane. As a cyclic diamine, this compound and its associated waste streams require careful handling to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical hazard assessment, waste segregation, and authorized disposal pathways.
The procedures outlined herein are grounded in established safety protocols and regulatory standards set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle is that a thorough understanding of a chemical's hazards is prerequisite to its safe management from acquisition through disposal.
Hazard Identification: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a comprehensive risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for 2-Methyl-1,4-diazepane must always be the primary source of information, its chemical class (aliphatic amines) suggests a predictable hazard profile. Amines are organic derivatives of ammonia and often exhibit corrosive, toxic, and irritant properties.[1]
The disposal plan is therefore predicated on mitigating the risks outlined in the table below.
| Hazard Class | Potential Effects & GHS Statements | Causality & Key Disposal Precaution |
| Acute Toxicity | Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2][3][4] | The compound can cause systemic damage upon exposure. Action: All waste streams, including dilute solutions and contaminated materials, must be treated as hazardous to prevent environmental release and human exposure.[5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314/H318).[2][3][4] | As an alkaline substance, it can cause chemical burns upon contact. Action: Waste must be stored in compatible, non-corrosive containers (e.g., not metal).[6][7] Personnel must wear appropriate PPE during handling and disposal operations. |
| Respiratory Irritation | May cause respiratory irritation (H335).[8] | Vapors can irritate the respiratory tract. Action: All waste containers must be kept tightly sealed in a well-ventilated Satellite Accumulation Area (SAA) to prevent vapor release.[1][7] |
| Chemical Incompatibility | Reacts exothermically and potentially violently with acids and strong oxidizing agents.[1][6] | Mixing incompatible waste streams can generate heat, toxic gases, or pressure buildup. Action: Amine waste must be strictly segregated from acidic and oxidizing waste streams at all stages of accumulation and storage.[6] |
Pre-Disposal Protocol: Waste Accumulation & Storage
Proper management begins at the point of generation. The establishment of a designated Satellite Accumulation Area (SAA) is a regulatory requirement and a cornerstone of safe laboratory practice.[6][7]
Step-by-Step Waste Accumulation Procedure:
-
Container Selection:
-
For liquid waste (unused product, solvent rinses, aqueous solutions), use a high-density polyethylene (HDPE) or other chemically-resistant plastic container with a screw-top lid.[9] Glass may be used but is more susceptible to breakage. Never use metal containers for amine waste due to corrosive properties. [7]
-
For solid waste (contaminated gloves, weigh boats, absorbent pads), use a heavy-duty, sealable plastic bag or a lined, rigid container.
-
-
Waste Labeling:
-
Immediately label the waste container using an official EHS hazardous waste tag.[9]
-
The label must, at a minimum, include:
-
-
Segregated Storage:
-
Place the sealed and labeled container in a designated SAA. This area should be under the direct control of laboratory personnel.[7]
-
Ensure the container is stored within a secondary containment bin to mitigate leaks or spills.[10]
-
Crucially, store this amine waste away from incompatible materials, particularly acids and oxidizers. [1][6] A physical barrier or significant distance is recommended.
-
-
Container Management:
The Disposal Workflow: A Step-by-Step Guide
Disposal of 2-Methyl-1,4-diazepane is managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][12] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash. [9][10]
Protocol for Different Waste Streams:
A. Unused Product, Concentrated Solutions, and Organic Solvent Rinses:
-
This is the most hazardous waste stream and must be handled with the utmost care.
-
Carefully transfer the material into a designated, properly labeled hazardous waste container as described in Section 2.
-
Securely close the container and place it in secondary containment within the SAA.
-
When the container is full or has been in accumulation for the maximum allowable time (e.g., 90 days, check local regulations), arrange for pickup through your institutional EHS office.[7]
B. Dilute Aqueous Solutions:
-
Sewer disposal is strictly forbidden. [9] Amines can be toxic to aquatic life and interfere with wastewater treatment processes.[1]
-
Collect all dilute aqueous waste containing 2-Methyl-1,4-diazepane in a dedicated aqueous hazardous waste container.
-
Label and store this container in the SAA alongside other amine waste, ensuring it is properly segregated.
-
Manage for EHS pickup as with concentrated waste. While in-lab neutralization of some waste is theoretically possible, for a compound with multiple hazards like this one, it is not recommended and is prohibited without explicit, written approval and a specific protocol from EHS.[13]
C. Contaminated Solid Waste (PPE, Glassware, Spill Cleanup):
-
Grossly Contaminated Items: Any item visibly contaminated with liquid or solid 2-Methyl-1,4-diazepane should be rinsed. The first rinsate must be collected and disposed of as liquid hazardous waste.[10] After rinsing, the item can be managed as solid waste.
-
Incidentally Contaminated Items: Gloves, weigh paper, and absorbent pads with minor contamination should be collected in a designated solid hazardous waste container.
-
Double-bag the waste in durable plastic bags, seal securely, and label clearly as "Solid Hazardous Waste" with the chemical contaminant listed.
-
Store in the SAA and arrange for EHS pickup.
D. Empty Containers:
-
A container is not considered "empty" by the EPA until it has been thoroughly drained and rinsed.[10]
-
The first rinse of any container that held 2-Methyl-1,4-diazepane must be collected and treated as hazardous liquid waste.[10]
-
For acutely toxic chemicals, the first three rinses must be collected.[10] Consult the SDS to determine if this higher standard applies.
-
After proper rinsing, deface the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Isolate: Secure the area to prevent entry. Remove all sources of ignition.[8]
-
Protect: Don appropriate PPE, including, at a minimum, double gloves, safety goggles, a face shield, and a lab coat. For significant spills, a respirator may be necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).[8] Do not use combustible materials like paper towels.
-
Collect & Dispose: Carefully scoop the absorbed material into a hazardous waste container. Wipe the area clean with a cloth and a suitable solvent; dispose of the cloth as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office, regardless of the spill size.
By adhering to this comprehensive guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your laboratory's operations remain in full compliance with environmental law.
References
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Navigating the Safe Handling of 2-Methyl-1,4-diazepane: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of 2-Methyl-1,4-diazepane, a key building block in many synthetic pathways. By understanding the inherent risks and adhering to the stringent protocols outlined below, you can mitigate potential hazards and foster a secure laboratory environment.
Understanding the Hazard Profile of 2-Methyl-1,4-diazepane
2-Methyl-1,4-diazepane is classified as a hazardous chemical, primarily due to its corrosive nature and potential for causing severe skin burns and eye damage.[1][2][3] It is also harmful if it comes into contact with the skin.[2][3] The Global Harmonized System (GHS) classification for this compound underscores the need for rigorous adherence to safety protocols.[2]
Primary Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these hazards, a comprehensive approach to personal protective equipment (PPE), handling procedures, and emergency response is not just recommended—it is essential.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to 2-Methyl-1,4-diazepane. The following table summarizes the minimum required PPE for handling this substance.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with compatible, disposable, powder-free gloves (e.g., nitrile). | Prevents skin contact with the corrosive and dermally toxic substance. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[4][5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols that can cause severe eye damage. Standard safety glasses are insufficient.[1][4] |
| Body Protection | A long-sleeved, back-closing laboratory coat or gown made of a chemically resistant material. | Protects the skin on the arms and body from accidental contact. The back-closing design minimizes the risk of frontal contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A). | To be used if handling outside of a certified chemical fume hood or if there is a risk of aerosol generation.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling 2-Methyl-1,4-diazepane in a laboratory setting.
Caption: Workflow for the safe handling of 2-Methyl-1,4-diazepane.
Step-by-Step Handling Protocol
1. Preparation:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for 2-Methyl-1,4-diazepane.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare the Work Area: All handling of 2-Methyl-1,4-diazepane must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the work surface is clean and uncluttered. Have spill cleanup materials readily available.
2. Handling:
-
Storage and Retrieval: Store 2-Methyl-1,4-diazepane in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[1] Keep the container tightly closed when not in use.[1][6][7]
-
Chemical Manipulation: When weighing or transferring the chemical, do so carefully to avoid generating dust or aerosols. Use appropriate tools and equipment.
-
Container Management: After use, securely close the container and wipe it down with a suitable solvent to remove any external contamination before returning it to storage.
3. Disposal:
-
Waste Segregation: All waste contaminated with 2-Methyl-1,4-diazepane, including empty containers, used PPE, and cleanup materials, must be considered hazardous waste.
-
Disposal of Contaminated Materials: Dispose of all contaminated items in a designated, properly labeled hazardous waste container.[1][8] Do not mix with other waste streams. Follow your institution's and local regulations for hazardous waste disposal.[8]
-
Work Area Decontamination: After completing your work, decontaminate the work surface in the fume hood with an appropriate cleaning agent.
-
Hygiene: Remove your PPE in the correct order to avoid self-contamination. Wash your hands thoroughly with soap and water after removing your gloves.[1][9]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1]
-
Spill: In case of a spill, evacuate the area. If it is a small spill, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
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BigCommerce. Safety Data Sheet. Retrieved from [Link]
-
PubChem. 2-Methyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
